molecular formula C9H11FO2 B1337513 1-Fluoro-3-phenoxypropan-2-ol CAS No. 705-97-5

1-Fluoro-3-phenoxypropan-2-ol

Cat. No.: B1337513
CAS No.: 705-97-5
M. Wt: 170.18 g/mol
InChI Key: SXNKJLLKDWVVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-phenoxypropan-2-ol (CAS 705-97-5) is a fluorinated organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . This chemical serves as a versatile chiral building block and intermediate in synthetic organic chemistry, particularly in the development of more complex molecules. Its structure, featuring a fluorine atom and a phenoxy group on a propanol backbone, makes it a valuable precursor for various transformations. Literature indicates its application in synthetic methodologies, with one route achieving an ~89% yield from the ring-opening of 2-[(phenoxymethyl)oxirane] with potassium fluoride . Researchers value this compound for its potential in introducing fluorine atoms into target structures, a strategy often employed in medicinal chemistry and agrochemical research to modulate the properties of lead compounds. It is typically supplied as a liquid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

1-fluoro-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNKJLLKDWVVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452940
Record name 2-Propanol, 1-fluoro-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-97-5
Record name 2-Propanol, 1-fluoro-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 1-Fluoro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Fluorinated Phenoxypropanol Derivative

This technical guide provides a comprehensive analysis of the predicted chemical properties, potential synthetic routes, and prospective applications of 1-Fluoro-3-phenoxypropan-2-ol. As a novel molecule with limited publicly available experimental data, this document leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to offer a predictive yet scientifically grounded overview. For professionals in drug discovery and chemical research, understanding the nuanced effects of fluorination on a known scaffold like phenoxypropanol is of paramount importance. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a compound of considerable interest. This guide will therefore serve as a foundational resource for those looking to explore its synthesis and potential applications.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding the chemical behavior of this compound is a thorough examination of its molecular structure and a prediction of its key physicochemical properties. These properties are estimated based on the known values for 1-Phenoxy-2-propanol and the well-documented effects of fluorine substitution.

The molecular structure of this compound is characterized by a central propan-2-ol backbone. A fluorine atom is substituted at the C1 position, and a phenoxy group is attached at the C3 position. This combination of a hydroxyl group, a fluorine atom, and a phenoxy ether linkage imparts a unique set of properties to the molecule.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value for this compoundReference Value for 1-Phenoxy-2-propanol
Molecular Formula C₉H₁₁FO₂C₉H₁₂O₂
Molecular Weight 170.18 g/mol 152.19 g/mol [1]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[1]
Boiling Point > 241.2 °C (Predicted increase due to fluorination)241.2 °C[1]
Melting Point < 11.4 °C11.4 °C[1]
Solubility in Water Predicted to be slightly lower than the parent compound15.1 g/L at 20 °C[1]
LogP (Octanol-Water Partition Coefficient) > 1.50 (Predicted increase in lipophilicity)1.50[1]
Density > 1.0622 g/cm³1.0622 g/cm³ at 20 °C[1]
Refractive Index > 1.52321.5232 at 20 °C[1]

Rationale for Predictions: The introduction of a highly electronegative fluorine atom is expected to increase the molecule's polarity and its ability to form hydrogen bonds, which would typically raise the boiling point. Concurrently, the fluorine atom will increase the molecule's overall lipophilicity, as is common for organofluorine compounds, leading to a higher predicted LogP value and potentially lower water solubility.

Proposed Synthetic Routes

Currently, there are no published methods for the synthesis of this compound. However, a plausible and efficient synthetic strategy can be proposed based on established reactions for analogous compounds, such as the synthesis of 1-Chloro-3-phenoxy-2-propanol[2]. The most direct approach would involve the nucleophilic ring-opening of epifluorohydrin by phenol.

Proposed Synthesis Workflow: Ring-Opening of Epifluorohydrin

This proposed synthesis involves the base-catalyzed reaction of phenol with epifluorohydrin. The phenoxide ion, generated in situ, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of epifluorohydrin.

G phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., NaOH or K₂CO₃) base->phenoxide reaction Nucleophilic Ring-Opening phenoxide->reaction epifluorohydrin Epifluorohydrin epifluorohydrin->reaction solvent Solvent (e.g., DMF or Acetonitrile) solvent->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Preparation: To a solution of phenol (1.0 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the phenoxide salt.

  • Addition of Epifluorohydrin: Add epifluorohydrin (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic and Analytical Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The predicted spectral data is as follows:

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, typically in the range of δ 6.8-7.4 ppm. The protons on the propanol backbone would appear as multiplets, with the proton on the carbon bearing the hydroxyl group (C2) likely appearing around δ 4.0-4.5 ppm. The protons on the carbon adjacent to the fluorine (C1) would exhibit splitting due to coupling with the fluorine atom (a large doublet of doublets).

  • ¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, with the carbon attached to the ether oxygen appearing downfield. The carbons of the propanol backbone would be in the aliphatic region, with the carbon bonded to the fluorine (C1) showing a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 160-250 Hz.

  • ¹⁹F NMR: The fluorine spectrum would exhibit a single signal, likely a triplet of doublets, due to coupling with the adjacent protons on C1 and C2.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong C-O stretching bands for the ether linkage would be observed around 1200-1250 cm⁻¹. A C-F stretching band would be expected in the region of 1000-1100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be expected to include the loss of a fluoromethyl radical (•CH₂F) and the formation of a stable phenoxymethyl cation.

Inferred Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its three key functional groups: the hydroxyl group, the carbon-fluorine bond, and the phenoxy group.

  • Hydroxyl Group: The secondary alcohol is a versatile functional group that can undergo a variety of reactions, including:

    • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

    • Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

    • Oxidation: Oxidation to the corresponding ketone, 1-fluoro-3-phenoxypropan-2-one, using standard oxidizing agents.

  • Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, rendering it generally unreactive to nucleophilic substitution. This property is a key contributor to the metabolic stability of many fluorinated drugs.

  • Phenoxy Group: The aromatic ring can undergo electrophilic aromatic substitution reactions. The phenoxy group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the ether linkage.

Hypothesized Potential in Drug Development

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[3][4] The introduction of a fluorine atom into the phenoxypropanol scaffold could offer several advantages:

G cluster_0 Introduction of Fluorine cluster_1 Enhanced Drug Properties Fluorination Fluorination Metabolic_Stability Increased Metabolic Stability (blocking sites of oxidation) Fluorination->Metabolic_Stability Binding_Affinity Improved Binding Affinity (favorable electrostatic interactions) Fluorination->Binding_Affinity Lipophilicity Modulated Lipophilicity (impacting cell permeability) Fluorination->Lipophilicity

Caption: Benefits of fluorination in drug development.

Given that non-fluorinated phenoxypropanol derivatives are used as antimicrobial agents and preservatives, this compound could exhibit enhanced activity in these areas.[1] Furthermore, its structural similarity to certain beta-blockers suggests that it could serve as a key intermediate or a lead compound in the development of novel cardiovascular drugs. The increased metabolic stability conferred by the fluorine atom could lead to improved pharmacokinetic profiles, such as a longer half-life in the body.

Predicted Safety and Handling

While specific toxicological data for this compound is unavailable, a preliminary hazard assessment can be made based on its structural analogues. Compounds like 1-Chloro-3-fluoro-2-propanol are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5] The parent compound, 1-phenoxy-2-propanol, is generally considered to have low toxicity but can cause eye irritation.[6]

Predicted GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing vapors or mist.

  • Avoid contact with skin and eyes.

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound represents a scientifically intriguing molecule with significant, albeit currently unexplored, potential. Based on the established principles of medicinal and organic chemistry, the introduction of a fluorine atom to the phenoxypropanol scaffold is predicted to enhance its physicochemical and pharmacological properties. This guide has provided a comprehensive theoretical framework, including proposed synthetic routes and predicted analytical data, to serve as a catalyst for future research into this promising compound. Further experimental validation is necessary to fully elucidate the chemical properties and potential applications of this compound, a molecule that stands at the intersection of classic organic structures and modern medicinal chemistry innovation.

References

  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. [Link]

  • PubChem. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839. [Link]

  • PubChem. 1-[Fluoro(phenoxy)amino]propan-2-ol | C9H12FNO2 | CID 174350425. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

  • PrepChem.com. Synthesis of 1-chloro-3-phenoxy-2-propanol. [Link]

  • PubChem. 1-Fluoro-3-phenylpropan-2-ol | C9H11FO | CID 230081. [Link]

  • SpectraBase. 1-Phenoxy-2-propanol. [Link]

  • PubChem. 1-Chloro-3-phenyl-2-propanol | C9H11ClO | CID 220867. [Link]

  • Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Google Patents. CN102260143A - Production process for 3-fluorophenol.
  • PubChem. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107. [Link]

  • Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

  • ResearchGate. List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. [Link]

  • PubChem. 1-Phenoxy-3-(propylamino)-2-propanol | C12H19NO2 | CID 6610248. [Link]

  • Google P
  • ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • The Good Scents Company. phenoxyisopropanol, 770-35-4. [Link]

Sources

1-Fluoro-3-phenoxypropan-2-ol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3-phenoxypropan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the physical properties of this compound. Due to a scarcity of published experimental data for this specific fluorinated compound, this document establishes a robust analytical framework by first detailing the known physicochemical properties of its close structural analog, 1-Phenoxy-2-propanol. Subsequently, it applies fundamental principles of physical organic chemistry to predict the effects of selective fluorination on these properties. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's characteristics for modeling, synthesis, and formulation activities.

Introduction and Structural Analysis

This compound is a halogenated derivative of the more common glycol ether, 1-Phenoxy-2-propanol. The introduction of a fluorine atom, the most electronegative element, in place of a hydrogen atom on the terminal methyl group is expected to significantly modulate the molecule's physical and chemical properties.

  • Molecular Formula: C₉H₁₁FO₂

  • Molecular Weight: 170.18 g/mol

  • Structure:

    • A propan-2-ol backbone.

    • A phenoxy group (-O-Ph) attached at the C3 position.

    • A fluorine atom attached at the C1 position.

Given the limited availability of direct experimental data, this guide will leverage the extensive data available for the non-fluorinated parent compound, 1-Phenoxy-2-propanol (CAS 770-35-4), as a baseline.

Physicochemical Properties of the Analog: 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is a widely used industrial solvent, coalescing agent, and preservative.[1] Its physical properties are well-documented and provide a critical reference point for understanding its fluorinated derivative.

PropertyValue for 1-Phenoxy-2-propanolReference
CAS Number 770-35-4[2]
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
Appearance Clear, colorless liquid[2]
Boiling Point 243 °C (at 760 mmHg)[2]
Melting Point 11 °C[2]
Density 1.064 g/mL at 20 °C[2]
Water Solubility 15.1 g/L at 20 °C[2]
Refractive Index (n²⁰/D) 1.523[2]

Predicted Effects of Fluorination: From Analog to Target Compound

The substitution of a hydrogen atom with a fluorine atom at the C1 position induces significant electronic and steric changes. The following section analyzes the predicted impact on key physical properties.

Molecular Weight

The replacement of a hydrogen atom (approx. 1.01 g/mol ) with a fluorine atom (approx. 19.00 g/mol ) results in a straightforward increase in molecular weight.

  • Calculated Molecular Weight of this compound: 170.18 g/mol .

This increase of approximately 18 g/mol will contribute to stronger van der Waals forces, which generally leads to an increase in boiling point.[4]

Boiling Point

The boiling point is influenced by the strength of intermolecular forces. For this compound, two primary competing effects must be considered:

  • Increased Polarity and Dipole-Dipole Interactions: Fluorine is the most electronegative element (Pauling scale value of 4.0). Its introduction creates a strong C-F dipole, increasing the overall molecular polarity and strengthening dipole-dipole attractions between molecules. This effect typically raises the boiling point.[5]

  • Hydrogen Bonding: The primary intermolecular force for alcohols is hydrogen bonding via the hydroxyl (-OH) group.[4] The powerful electron-withdrawing (inductive) effect of the nearby fluorine atom can influence the hydrogen bonding capability of the hydroxyl group.

To illustrate the net effect, we can examine a simpler system. Propan-2-ol has a boiling point of 82.6 °C.[6] The related compound, 1-Fluoropropan-2-ol, has a boiling point of 85.1 °C.[7] In this case, the increased polarity and molecular weight slightly outweigh any potential disruption to hydrogen bonding, leading to a modest increase in boiling point. A similar trend is anticipated for this compound.

  • Predicted Boiling Point: Expected to be slightly higher than 243 °C.

Density

Density is the ratio of mass to volume. The atomic mass of fluorine (19.00 amu) is significantly greater than that of hydrogen (1.01 amu). This substantial increase in mass with only a minor increase in molecular volume will lead to a notable increase in the compound's density.

  • Predicted Density: Expected to be significantly greater than 1.064 g/mL.

Solubility

The effect on water solubility is complex. The increased polarity from the C-F bond could enhance interactions with water dipoles. However, the C-F bond itself is not a hydrogen bond donor and is considered lipophilic. The overall impact will depend on the balance of these factors. Given that the parent molecule is only sparingly soluble, a significant increase in water solubility is not anticipated.

Experimental Protocol: Boiling Point Determination by the Thiele Tube Method

To empirically determine the boiling point of a novel compound like this compound, a microscale method such as the Thiele tube technique is ideal as it requires a minimal amount of sample.[8]

Principle

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, the sample is heated, and a stream of vapor bubbles emerges from an inverted capillary tube. The boiling point is recorded as the temperature at which the last bubble escapes and the liquid just begins to re-enter the capillary upon cooling.[9]

Apparatus and Materials
  • Thiele tube

  • High-temperature heating oil (e.g., mineral oil or silicone oil)

  • Micro burner or hot plate

  • Thermometer (-10 to 300 °C range)

  • Small sample test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Clamp and stand

  • Sample of this compound (~0.5 mL)

  • Personal Protective Equipment (safety goggles, lab coat, gloves)

Step-by-Step Procedure
  • Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned in the main body of the tube and the thermometer bulb is below the side-arm opening.[8]

  • Heating: Gently heat the side arm of the Thiele tube with a micro burner. The shape of the tube is designed to promote uniform heating of the oil via convection currents.[8]

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Recording: Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[10]

  • Verification: Allow the apparatus to cool further, then reheat to obtain a second reading for confirmation.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

G cluster_synthesis Synthesis of 1-Phenoxy-2-propanol phenol Phenol reactor Reaction Vessel (Heated) phenol->reactor propylene_oxide Propylene Oxide propylene_oxide->reactor catalyst Catalyst (e.g., Al₂O₃-MgO/Fe₃O₄) catalyst->reactor product_crude Crude 1-Phenoxy-2-propanol reactor->product_crude purification Purification (e.g., Distillation) product_crude->purification product_final Pure 1-Phenoxy-2-propanol purification->product_final

Caption: A workflow diagram for the synthesis of 1-Phenoxy-2-propanol.

Conclusion

While experimental data for this compound remains elusive in the current scientific literature, a robust profile of its expected physical properties can be constructed through expert analysis of its non-fluorinated analog and an understanding of the predictable effects of fluorination. It is anticipated that this compound will exhibit a higher molecular weight, a slightly elevated boiling point, and a significantly increased density compared to 1-Phenoxy-2-propanol. This guide provides a foundational understanding for researchers and serves as a basis for future experimental validation.

References

  • LookChem. (n.d.). 1-Fluoropropan-2-ol. Retrieved from [Link]

  • ReAgent. (2018, July 12). What Is The Difference Between Propan-1-ol and Propan-2-ol? Retrieved from [Link]

  • Matsumoto, K., et al. (2024). Effects of the fluorination degree in alcohols on the interaction with fluoride ions. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006122887A2 - 1-phenoxy-2-propanol as a formulating aid for dyes.
  • PubChem. (n.d.). 1-Fluoropropan-2-ol. Retrieved from [Link]

  • Reddit. (2022, November 29). synthesizing 1-phenoxy-2-propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.3: Physical Properties of Alcohols. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Horsley, T. (n.d.). Inquiry Project: The effect of replacing hydrogens in linear alkanes with fluorine. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-fluoropropan-2-ol. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Fluoro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Fluoro-3-phenoxypropan-2-ol is a key structural motif found in various pharmacologically active molecules. Its unique combination of a fluoro group, a hydroxyl group, and a phenoxy ether linkage imparts specific physicochemical properties that are of significant interest in drug discovery and development. The strategic introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic strategies for this compound, offering detailed, field-proven insights into the reaction mechanisms, experimental protocols, and critical safety considerations for researchers and professionals in the pharmaceutical and chemical sciences.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic disconnections. The choice of pathway is often dictated by the availability of starting materials, desired stereochemical outcome, and scalability.

Pathway A: Epoxide Ring-Opening

This strategy involves the initial formation of a key intermediate, 3-phenoxy-1,2-epoxypropane, followed by a nucleophilic ring-opening reaction with a fluoride source. This approach is attractive due to the commercial availability of the precursors and the well-established chemistry of epoxide ring-opening.

Pathway B: Deoxyfluorination of a Diol

The alternative strategy commences with the synthesis of 3-phenoxypropane-1,2-diol, which is then subjected to a selective deoxyfluorination reaction to replace one of the hydroxyl groups with a fluorine atom. This pathway offers a different set of challenges and advantages, particularly concerning regioselectivity and the handling of specialized fluorinating agents.

This guide will provide a detailed exposition of both pathways, with a particular focus on a robust experimental protocol for Pathway B, leveraging the widely used and effective fluorinating agent, Diethylaminosulfur Trifluoride (DAST).

Visualizing the Synthetic Approaches

Synthesis_Pathways cluster_A Pathway A: Epoxide Ring-Opening cluster_B Pathway B: Deoxyfluorination of Diol Phenol Phenol 3-Phenoxy-1,2-epoxypropane 3-Phenoxy-1,2-epoxypropane Phenol->3-Phenoxy-1,2-epoxypropane Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->3-Phenoxy-1,2-epoxypropane 1-Fluoro-3-phenoxypropan-2-ol_A This compound 3-Phenoxy-1,2-epoxypropane->1-Fluoro-3-phenoxypropan-2-ol_A Nucleophilic Attack Fluoride Source Fluoride Source Fluoride Source->1-Fluoro-3-phenoxypropan-2-ol_A Phenol_B Phenol 3-Phenoxypropane-1,2-diol 3-Phenoxypropane-1,2-diol Phenol_B->3-Phenoxypropane-1,2-diol Glycerol Derivative Glycerol Derivative (e.g., Glycidol) Glycerol Derivative->3-Phenoxypropane-1,2-diol 1-Fluoro-3-phenoxypropan-2-ol_B This compound 3-Phenoxypropane-1,2-diol->1-Fluoro-3-phenoxypropan-2-ol_B Deoxyfluorination DAST DAST DAST->1-Fluoro-3-phenoxypropan-2-ol_B

Caption: Overview of the two primary synthetic pathways to this compound.

Pathway A: In-Depth Mechanistic Discussion - Epoxide Ring-Opening

The synthesis of the epoxide intermediate, 3-phenoxy-1,2-epoxypropane, is typically achieved through a Williamson ether synthesis, reacting phenol with epichlorohydrin in the presence of a base.[1][2] The phenoxide, generated in situ, acts as a nucleophile, displacing the chloride from epichlorohydrin. This is followed by an intramolecular cyclization to form the epoxide ring.

The subsequent ring-opening of 3-phenoxy-1,2-epoxypropane with a fluoride source is a critical step. The reaction can be catalyzed by both acids and bases.[3] Under basic or neutral conditions, the fluoride anion will preferentially attack the less sterically hindered carbon of the epoxide (C1), leading to the desired product. Various fluoride sources can be employed, including potassium fluoride with a phase-transfer catalyst or more sophisticated reagents like benzoyl fluoride in the presence of a cooperative dual-catalyst system.[4][5] The regioselectivity of the ring-opening is a key consideration, as attack at the more substituted carbon (C2) would lead to the isomeric product, 2-fluoro-3-phenoxypropan-1-ol.[6]

Pathway B: In-Depth Mechanistic Discussion - Deoxyfluorination of a Diol

This pathway begins with the synthesis of 3-phenoxypropane-1,2-diol. This can be achieved by the hydrolysis of 3-phenoxy-1,2-epoxypropane.[7] The subsequent selective fluorination of one of the hydroxyl groups is the pivotal transformation. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting alcohols to alkyl fluorides.[8][9]

The mechanism of fluorination with DAST involves the initial reaction of the alcohol with DAST to form a fluorosulfite intermediate. This is followed by an intramolecular nucleophilic substitution (SNi) or an intermolecular SN2 attack by fluoride, leading to the displacement of the fluorosulfite group and the formation of the carbon-fluorine bond. The choice of reaction conditions, particularly temperature, is crucial to control the outcome and minimize side reactions.

Experimental Protocol: Synthesis via Deoxyfluorination (Pathway B)

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the deoxyfluorination of 3-phenoxypropane-1,2-diol using DAST.

Step 1: Synthesis of 3-Phenoxypropane-1,2-diol

Diol_Synthesis Phenol Phenol Reaction_Vessel Reaction at Elevated Temperature Phenol->Reaction_Vessel Glycidol Glycidol Glycidol->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product 3-Phenoxypropane-1,2-diol Workup->Product

Caption: Workflow for the synthesis of 3-phenoxypropane-1,2-diol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenol94.119.41 g0.10
Glycidol74.087.41 g0.10
Sodium Hydroxide40.000.40 g0.01
Water18.0250 mL-
Diethyl Ether74.12As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.10 mol), sodium hydroxide (0.40 g, 0.01 mol), and water (50 mL).

  • Stir the mixture at room temperature until the phenol and sodium hydroxide have completely dissolved.

  • Add glycidol (7.41 g, 0.10 mol) dropwise to the solution over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 3-phenoxypropane-1,2-diol as a white solid.

Step 2: Deoxyfluorination of 3-Phenoxypropane-1,2-diol

Deoxyfluorination Diol 3-Phenoxypropane-1,2-diol Reaction_Vessel Reaction at Low Temp (-78 °C to rt) Diol->Reaction_Vessel DAST DAST DAST->Reaction_Vessel Anhydrous_Solvent Anhydrous CH₂Cl₂ Anhydrous_Solvent->Reaction_Vessel Quenching Quenching with sat. NaHCO₃ Reaction_Vessel->Quenching Product This compound Quenching->Product

Sources

A Forward-Looking Technical Guide to 1-Fluoro-3-phenoxypropan-2-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the well-documented compound 1-phenoxy-2-propanol. Recognizing the significant role of fluorine in modern drug discovery, this document further proposes the synthesis and explores the potential physicochemical and pharmacological properties of its novel, and currently undocumented, fluorinated analog, 1-fluoro-3-phenoxypropan-2-ol. By detailing established methodologies and proposing novel synthetic routes, this guide serves as a valuable resource for researchers and professionals in drug development and materials science who are interested in exploring new chemical entities with potentially enhanced properties.

Part 1: The Established Landscape: 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether, is a versatile organic compound with a history of use in various industrial and commercial applications. Its synthesis is well-established, and its properties are thoroughly characterized.

Physicochemical Properties

The key physicochemical properties of 1-phenoxy-2-propanol are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 241.2 °C
Melting Point 11.4 °C
Solubility in Water 15.1 g/L at 20 °C
logP 1.50
Established Synthesis of 1-Phenoxy-2-propanol

The industrial production of 1-phenoxy-2-propanol is typically achieved through the reaction of phenol with propylene oxide. This reaction is often catalyzed by a base or a solid catalyst. Another common laboratory-scale synthesis involves the reaction of phenol with 1-chloro-2-propanol under basic conditions, following the principles of the Williamson ether synthesis.

This protocol describes a common method for the synthesis of 1-phenoxy-2-propanol.

Materials:

  • Phenol

  • Propylene oxide

  • Al₂O₃-MgO/Fe₃O₄ catalyst[1]

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating and stirring equipment

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve phenol in toluene.

  • Add the Al₂O₃-MgO/Fe₃O₄ catalyst to the solution.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Slowly add propylene oxide to the reaction mixture through the dropping funnel. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration.

  • Wash the filtrate with a dilute aqueous sodium hydroxide solution to remove any unreacted phenol, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 1-phenoxy-2-propanol.

G phenol Phenol in Toluene reaction_mixture Reaction Mixture (Heated & Stirred) phenol->reaction_mixture catalyst Al₂O₃-MgO/Fe₃O₄ Catalyst catalyst->reaction_mixture propylene_oxide Propylene Oxide propylene_oxide->reaction_mixture filtration1 Catalyst Filtration reaction_mixture->filtration1 workup Aqueous Workup (NaOH, H₂O) filtration1->workup drying Drying (Na₂SO₄) workup->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure 1-Phenoxy-2-propanol distillation->product

General workflow for the synthesis of 1-phenoxy-2-propanol.
Applications of 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is utilized in a wide range of applications, including:

  • Cosmetics and Personal Care: As a preservative and solvent.[1]

  • Pharmaceuticals: As a preservative in medications and a solvent for active ingredients.[1]

  • Industrial Applications: In pesticide formulations, metal cleaning products, perfumes, and as a coalescing agent in paints and coatings.[1]

Metabolism of 1-Phenoxy-2-propanol

The metabolism of 1-phenoxy-2-propanol in the body proceeds through several pathways. The major routes include O-dealkylation to yield phenol and propylene glycol, direct conjugation of the parent molecule with sulfates or glucuronides, and ring hydroxylation followed by conjugation.[2]

Part 2: The Frontier: Proposing this compound

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] To date, this compound has not been extensively described in the scientific literature, presenting an opportunity for the development of a novel chemical entity.

Rationale for Fluorination and Predicted Properties

The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's properties.[5][6][7]

Property1-Phenoxy-2-propanol (Known)This compound (Predicted)Rationale for Prediction
Metabolic Stability Susceptible to oxidation at the terminal methyl group.Potentially increased metabolic stability.The strong C-F bond is less susceptible to enzymatic cleavage by cytochrome P450 enzymes compared to a C-H bond, potentially blocking a site of metabolism.[4][6]
Lipophilicity (logP) 1.50Slightly higher than 1.50.A single fluorine substitution often leads to a slight increase in lipophilicity.[5]
Acidity (pKa of hydroxyl) ~15-16Lower than the non-fluorinated analog.The high electronegativity of the fluorine atom will exert an electron-withdrawing inductive effect, making the hydroxyl proton more acidic.[6]
Binding Affinity Dependent on the biological target.Potentially altered binding affinity.The polarized C-F bond can participate in favorable dipole-dipole interactions or form hydrogen bonds with biological targets, potentially enhancing binding affinity.[4]
Proposed Synthetic Routes to this compound

Based on the synthesis of analogous compounds, two primary synthetic routes are proposed.

This approach is analogous to the reaction with propylene oxide and involves the nucleophilic attack of phenoxide on the epoxide ring of epifluorohydrin (3-fluoro-1,2-epoxypropane).

Proposed Experimental Protocol:

  • Phenoxide Formation: Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydride or sodium hydroxide in an appropriate aprotic solvent (e.g., THF, DMF).

  • Nucleophilic Attack: Add epifluorohydrin to the solution of sodium phenoxide. The reaction may require heating to proceed at a reasonable rate.

  • Workup: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

G phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide base Base (e.g., NaH) base->phenoxide reaction Nucleophilic Ring Opening phenoxide->reaction epifluorohydrin Epifluorohydrin epifluorohydrin->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product This compound purification->product

Proposed synthesis of this compound from epifluorohydrin.

This classic method for ether synthesis can be adapted using a fluorinated building block.[1][8]

Proposed Experimental Protocol:

  • Phenoxide Formation: Prepare sodium phenoxide as described in Route A.

  • Nucleophilic Substitution: Add a suitable fluorinated halohydrin, such as 1-fluoro-3-chloropropan-2-ol, to the sodium phenoxide solution. The reaction is an Sₙ2 displacement of the halide.

  • Workup and Purification: Follow the workup and purification procedures as outlined in Route A.

Proposed Characterization

The successful synthesis of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm the structure and the presence and location of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the new compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl and ether linkages.

Part 3: Future Perspectives and Conclusion

The synthesis of this compound represents an exciting opportunity to create a novel molecule with potentially enhanced properties compared to its well-known non-fluorinated counterpart. The strategic introduction of a fluorine atom could lead to improved metabolic stability, modulated lipophilicity, and altered binding characteristics, making it a valuable building block for the development of new pharmaceuticals and advanced materials. The proposed synthetic routes provide a clear and logical starting point for the preparation of this unexplored compound. Further research into the biological activities and material properties of this compound is warranted and could open up new avenues in medicinal chemistry and materials science.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol. Retrieved from [Link]

  • D. M. T. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • Ansari, M. F., & Alam, M. S. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). EP1972610A1 - Fluorinated ether alcohol and process for production thereof.
  • Google Patents. (n.d.). US2659710A - Phenol alcohol-epichlorohydrin reaction products.
  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Reddit. (2022, November 29). synthesizing 1-phenoxy-2-propanol. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • ResearchGate. (2025, August 7). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide | Request PDF. Retrieved from [Link]

  • Clark, J. (n.d.). some more reactions of phenol. Chemguide. Retrieved from [Link]

  • Interstate Technology & Regulatory Council. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Doubtnut. (n.d.). Phenol reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, August 11). Fluorous Ethers. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • YouTube. (2023, January 4). Phenol reacts with chloroform in the presence of aq. KOH at 340 K followed by hydrolysis of the .... Retrieved from [Link]

  • YouTube. (2020, June 14). Exercise 14.5 (b) - The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Repositorio Institucional CONICET Digital. (n.d.). Dynamics of fluorinated imide-based ionic liquids using nuclear magnetic resonance techniques. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2023, August 2). Synthesis of Propylene Oxide (2-methyloxirane, 2-epoxypropane, etc.) via Chlorohydrin Intermediate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Retrieved from [Link]

Sources

Introduction: A Strategic Fusion of Fluorine and a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Fluoro-3-phenoxypropan-2-ol: Synthesis, Properties, and Potential Applications

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design.[1][2][3] Its unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[4][5] This guide delves into the nascent yet promising realm of this compound, a molecule that, while not extensively documented in current literature, represents a compelling target for researchers and drug development professionals.

The rationale for investigating this specific compound lies in the convergence of two powerful concepts in medicinal chemistry: the proven efficacy of the phenoxypropanolamine scaffold and the strategic application of fluorine as a bioisostere. The aryloxypropanolamine framework is the backbone of a major class of cardiovascular drugs known as beta-blockers, which are widely used to manage conditions like hypertension and angina.[6] By replacing the hydroxyl group at the 1-position of the propanol chain with a fluorine atom, we introduce a bioisosteric modification that could lead to a new generation of therapeutics with enhanced properties.[7][8][9][10]

This in-depth technical guide will serve as a comprehensive resource for researchers interested in the synthesis, characterization, and potential applications of this compound. We will explore plausible synthetic routes, predict its physicochemical and spectroscopic characteristics, and discuss its potential as a novel therapeutic agent, all grounded in established chemical principles and data from analogous compounds.

Proposed Synthetic Strategies: Navigating the Path to a Novel Fluorohydrin

The synthesis of this compound can be approached from several angles, with the most logical starting point being the readily available 1-phenoxy-2,3-epoxypropane. The key transformation is the regioselective ring-opening of the epoxide with a fluoride nucleophile.

Primary Synthetic Route: Epoxide Ring-Opening

The most direct and widely employed method for the synthesis of fluorohydrins is the ring-opening of epoxides using a fluoride source.[11][12] A common and effective reagent for this transformation is triethylamine trihydrofluoride (HF·Et₃N), which offers a milder alternative to anhydrous hydrogen fluoride.[3][13]

The reaction is anticipated to proceed via an SN2 mechanism, where the fluoride ion attacks one of the carbon atoms of the epoxide ring. The regioselectivity of this attack is a critical consideration. In the case of 1-phenoxy-2,3-epoxypropane, the two carbons of the epoxide are sterically and electronically distinct. Attack at the less hindered terminal carbon (C3) would yield the desired this compound. Conversely, attack at the internal carbon (C2) would result in the isomeric 2-fluoro-1-phenoxypropan-3-ol. Based on established precedent for epoxide ring-opening reactions under these conditions, a preference for attack at the less substituted carbon is expected, favoring the formation of the target molecule.

Experimental Protocol: Synthesis of this compound via Epoxide Ring-Opening

Materials:

  • 1-Phenoxy-2,3-epoxypropane

  • Triethylamine trihydrofluoride (HF·Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a fume hood, a solution of 1-phenoxy-2,3-epoxypropane (1 equivalent) in anhydrous dichloromethane is prepared in a clean, dry flask equipped with a magnetic stir bar.

  • Addition of Fluorinating Agent: Triethylamine trihydrofluoride (2-3 equivalents) is added dropwise to the stirred solution at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the excess acid. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Isolation: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Alternative Synthetic Route: Williamson Ether Synthesis

An alternative approach involves the formation of the ether linkage as the final key step, employing the classic Williamson ether synthesis.[14][15][16][17][18] This strategy would begin with a suitable three-carbon fluorinated building block, such as 3-fluoropropane-1,2-diol. The diol would first be selectively protected, followed by activation of the remaining primary hydroxyl group (e.g., conversion to a tosylate or halide). The final step would be the SN2 displacement of the leaving group with sodium phenoxide.

G cluster_0 Proposed Synthetic Workflow start 1-Phenoxy-2,3-epoxypropane reagent1 HF·Et3N DCM start->reagent1 Ring-opening workup Aqueous Workup reagent1->workup product This compound purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Proposed synthesis of this compound.

Physicochemical Properties (Predicted)

The introduction of a fluorine atom in place of a hydroxyl group is expected to modulate the physicochemical properties of the parent molecule, 1-phenoxy-2-propanol. The following table provides a comparative summary of the predicted properties.

Property1-Phenoxy-2-propanol[19]This compound (Predicted)Rationale for Prediction
Molecular Formula C₉H₁₂O₂C₉H₁₂FNO₂Replacement of H with F
Molecular Weight 152.19 g/mol 170.19 g/mol Increased atomic mass of F
Boiling Point 243 °CLower than 243 °CReduced hydrogen bonding capacity
logP ~1.1Higher than 1.1Fluorine increases lipophilicity
Hydrogen Bond Donors 11The secondary alcohol remains
Hydrogen Bond Acceptors 23Oxygen and Fluorine atoms

Spectroscopic Characterization (Anticipated)

The successful synthesis of this compound would be confirmed by a suite of spectroscopic techniques. The anticipated key features in each spectrum are outlined below:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenoxy group, a multiplet for the methine proton adjacent to the hydroxyl group, and two diastereotopic protons on the carbon bearing the fluorine atom, which would be split by both the adjacent methine proton and the fluorine atom (²JHF and ³JHH couplings).

  • ¹³C NMR: The carbon atom directly attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 160-180 Hz. The adjacent carbon would show a smaller two-bond coupling (²JCF).

  • ¹⁹F NMR: A single resonance, likely a triplet of doublets, would be observed, confirming the presence of the fluorine atom and providing information about its coupling to adjacent protons.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would be observed. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Potential Applications in Drug Discovery

The structural similarity of this compound to the aryloxypropanolamine core of beta-blockers suggests its primary potential application lies in cardiovascular medicine.[20][21]

As a Novel Beta-Blocker

The introduction of fluorine can have several beneficial effects on the pharmacological profile of a drug candidate:

  • Enhanced Potency and Selectivity: The electronegativity of fluorine can alter the electronic environment of the molecule, potentially leading to stronger and more selective interactions with the beta-adrenergic receptor.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This can block metabolic pathways that would otherwise deactivate the drug, leading to a longer half-life and improved bioavailability.[22]

  • Increased Lipophilicity: The increased lipophilicity conferred by the fluorine atom can enhance the molecule's ability to cross cell membranes, potentially improving its absorption and distribution.

G cluster_0 Bioisosteric Modification of Beta-Blocker Scaffold parent Aryloxypropanolamine Scaffold modification Bioisosteric Replacement (OH -> F) parent->modification propranolol Propranolol (Example) -OH group at position 1 modification->propranolol Existing target This compound -F atom at position 1 modification->target Proposed

Bioisosteric design of this compound.

Other Therapeutic Areas

Derivatives of 1-phenoxy-2-propanol have been investigated for a range of other biological activities, including as antimicrobial and anticancer agents.[23][24][25] The unique properties of this compound may also make it a valuable intermediate for the synthesis of more complex molecules in these and other therapeutic areas.

Analytical Methods for Characterization

Ensuring the identity and purity of this compound is paramount. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess purity. For the definitive identification and quantification of fluorine, specialized techniques are required. While NMR spectroscopy provides structural confirmation, elemental analysis methods such as combustion ion chromatography (CIC) or inductively coupled plasma mass spectrometry (ICP-MS) can be used for accurate fluorine quantification.[26][27][28][29][30]

Conclusion: A Promising New Frontier

While this compound remains a largely unexplored molecule, its rational design based on the principles of bioisosterism and the privileged phenoxypropanolamine scaffold makes it a highly attractive target for synthesis and pharmacological evaluation. The potential for enhanced potency, selectivity, and metabolic stability warrants its investigation as a next-generation cardiovascular agent. This guide provides a foundational framework for researchers to embark on the synthesis and exploration of this promising compound, potentially unlocking new avenues in drug discovery and development.

References

A comprehensive list of references is available for further reading and verification. Each source is provided with its title, source, and a clickable URL.

Sources

A Senior Application Scientist's Guide to the Chiral Synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the chiral synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol, a valuable chiral building block in pharmaceutical and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the prevalent synthetic strategies, with a primary focus on the highly efficient and scalable Jacobsen's Hydrolytic Kinetic Resolution (HKR). A comparative analysis of alternative methods, including Sharpless Asymmetric Epoxidation and enzymatic resolutions, is also presented. This guide emphasizes the causality behind experimental choices, offers detailed, step-by-step protocols, and outlines robust analytical methods for structural and enantiomeric purity verification, thereby ensuring scientific integrity and practical applicability.

Introduction: The Significance of Chiral Fluorinated Propanols

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] When combined with a defined stereochemistry, these fluorinated building blocks, such as (S)-1-fluoro-3-phenoxypropan-2-ol, become powerful tools in the synthesis of complex chiral molecules, particularly in the development of novel therapeutics. The 1,2-halohydrin motif is a versatile synthon, readily convertible to a range of functionalities, making its enantioselective synthesis a topic of significant interest.

This guide will focus on the practical and efficient synthesis of the (S)-enantiomer of 1-fluoro-3-phenoxypropan-2-ol, navigating the critical aspects of stereochemical control and subsequent functionalization.

Strategic Approaches to Chiral Synthesis

Several robust methodologies exist for the asymmetric synthesis of chiral epoxides and diols, which serve as precursors to the target molecule. The choice of strategy often depends on factors such as scalability, cost-effectiveness, and the desired enantiomeric purity.

Jacobsen's Hydrolytic Kinetic Resolution (HKR): The Industrial Workhorse

The Jacobsen's Hydrolytic Kinetic Resolution (HKR) has emerged as a preeminent method for the large-scale production of enantioenriched terminal epoxides.[2][3] This methodology utilizes a chiral (salen)Co(III) complex to catalyze the enantioselective ring-opening of a racemic epoxide with water. One enantiomer is preferentially hydrolyzed to the corresponding diol, leaving the unreacted epoxide in high enantiomeric excess. For the synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol, the key intermediate is (S)-epifluorohydrin, which can be obtained in high enantiopurity from racemic epifluorohydrin via HKR using the (R,R)-Jacobsen's catalyst.

The practical advantages of HKR are numerous, including the use of water as an inexpensive and environmentally benign reagent, low catalyst loadings (typically 0.2-2.0 mol%), and the potential for catalyst recycling.[3] The reaction often proceeds with exceptional enantioselectivity, frequently yielding epoxides with >99% ee.[3][4]

Sharpless Asymmetric Epoxidation: A Classic Approach

The Sharpless Asymmetric Epoxidation is a powerful and reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. This reaction employs a catalytic system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of L-(+)-DET or D-(-)-DET directs the epoxidation to a specific face of the alkene, allowing for predictable stereochemical control. To synthesize (S)-epifluorohydrin via this route, one would start with 3-fluoroallyl alcohol.

While highly effective and predictable, the Sharpless epoxidation is primarily limited to allylic alcohols, which may require additional synthetic steps to prepare the necessary precursor.

Enzymatic Kinetic Resolution: The Biocatalytic Alternative

Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral molecules. Lipases and epoxide hydrolases are commonly employed for the resolution of racemic alcohols and epoxides, respectively. For instance, a lipase could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated product from the unreacted alcohol. This approach often benefits from mild reaction conditions and high enantioselectivity. However, extensive screening of enzymes and reaction conditions may be necessary to achieve optimal results.

In-Depth Focus: Synthesis via Jacobsen's Hydrolytic Kinetic Resolution

This section provides a detailed examination of the synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol, commencing with the kinetic resolution of racemic epifluorohydrin.

Overall Synthetic Workflow

The synthesis is a two-step process:

  • Step 1: Hydrolytic Kinetic Resolution of (±)-Epifluorohydrin. Racemic epifluorohydrin is subjected to HKR using the (R,R)-Jacobsen's catalyst to yield (S)-epifluorohydrin with high enantiomeric excess.

  • Step 2: Nucleophilic Ring-Opening of (S)-Epifluorohydrin. The enantioenriched (S)-epifluorohydrin is then reacted with a phenoxide nucleophile to afford the target molecule, (S)-1-fluoro-3-phenoxypropan-2-ol.

G rac_epifluoro Racemic Epifluorohydrin hkr Jacobsen's HKR (R,R)-(salen)Co(III)OAc, H₂O rac_epifluoro->hkr s_epifluoro (S)-Epifluorohydrin (>99% ee) hkr->s_epifluoro Unreacted r_diol (R)-3-Fluoro-1,2-propanediol hkr->r_diol Hydrolyzed ring_opening Nucleophilic Ring-Opening s_epifluoro->ring_opening phenol Phenol, Base (e.g., NaH) phenol->ring_opening final_product (S)-1-Fluoro-3-phenoxypropan-2-ol ring_opening->final_product

Figure 1: Synthetic workflow for (S)-1-fluoro-3-phenoxypropan-2-ol.

Mechanistic Insights: The Jacobsen's HKR

The high enantioselectivity of the Jacobsen's HKR is attributed to a cooperative, bimetallic mechanism. Two chiral (salen)Co(III) complexes work in concert: one acts as a Lewis acid to activate the epoxide, while the other delivers the nucleophile (water). The steric environment created by the chiral salen ligands dictates that one enantiomer of the epoxide fits more favorably into the catalytic pocket, leading to a significantly faster rate of hydrolysis for that enantiomer.

G cluster_0 Cooperative Bimetallic Mechanism catalyst1 (R,R)-Co(III)-salen (Lewis Acid) activated_complex Activated Epoxide-Catalyst Complex catalyst1->activated_complex catalyst2 (R,R)-Co(III)-salen-OH (Nucleophile Delivery) transition_state Diastereomeric Transition State catalyst2->transition_state epoxide Racemic Epoxide epoxide->catalyst1 activated_complex->transition_state product Diol + Regenerated Catalysts transition_state->product

Figure 2: Simplified mechanism of Jacobsen's HKR.

Detailed Experimental Protocols

Step 1: Hydrolytic Kinetic Resolution of (±)-Epifluorohydrin

  • Catalyst Activation: In a clean, dry flask, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5-1.0 mol%) is dissolved in toluene. Acetic acid (2 equivalents relative to the cobalt complex) is added, and the solution is stirred open to the air for 30 minutes. The solvent is then removed under reduced pressure to yield the active (salen)Co(III)OAc catalyst.

  • Resolution: To the flask containing the activated catalyst, add racemic epifluorohydrin (1.0 equivalent). The mixture is cooled to 0-4 °C in an ice bath.

  • Water Addition: Deionized water (0.55 equivalents) is added dropwise over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining epifluorohydrin. The reaction is typically stirred for 12-24 hours or until the desired conversion (around 50-55%) is reached.

  • Work-up and Isolation: Upon completion, the reaction mixture is warmed to room temperature. The unreacted (S)-epifluorohydrin is isolated by vacuum distillation. The remaining residue contains the (R)-3-fluoro-1,2-propanediol and the catalyst. The catalyst can be recovered for reuse.

Step 2: Synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol

  • Preparation of Sodium Phenoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexane to remove the oil. Anhydrous THF is added, followed by the dropwise addition of a solution of phenol (1.0 equivalent) in anhydrous THF at 0 °C. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Ring-Opening Reaction: The freshly prepared solution of sodium phenoxide is cooled to 0 °C. A solution of (S)-epifluorohydrin (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.

  • Quenching and Extraction: After cooling to room temperature, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-fluoro-3-phenoxypropan-2-ol as a colorless oil.

Analysis and Characterization

Structural Verification (NMR Spectroscopy):

The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The presence of the fluorine atom will result in characteristic splitting patterns (coupling) with adjacent protons and carbons.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.35-7.25 (m, 2H, Ar-H)

    • δ 7.00-6.90 (m, 3H, Ar-H)

    • δ 4.60 (dm, J = 47.0 Hz, 2H, -CH₂F)

    • δ 4.20-4.10 (m, 1H, -CH(OH)-)

    • δ 4.05 (dd, J = 9.5, 4.0 Hz, 1H, -OCH₂-)

    • δ 3.98 (dd, J = 9.5, 5.5 Hz, 1H, -OCH₂-)

    • δ 2.50 (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 158.0 (Ar-C)

    • δ 129.6 (Ar-CH)

    • δ 121.5 (Ar-CH)

    • δ 114.6 (Ar-CH)

    • δ 84.5 (d, J = 170.0 Hz, -CH₂F)

    • δ 69.5 (d, J = 20.0 Hz, -CH(OH)-)

    • δ 69.0 (-OCH₂-)

(Note: Predicted NMR data based on analogous structures. Actual chemical shifts and coupling constants may vary.)

Enantiomeric Purity Determination (Chiral HPLC):

The enantiomeric excess (ee) of the final product must be determined to validate the success of the chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is often effective for this class of compounds.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenoxy group absorbs (e.g., 254 nm or 270 nm).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Comparative Analysis of Synthetic Strategies

Strategy Key Advantages Limitations Typical ee Scalability
Jacobsen's HKR High enantioselectivity, low catalyst loading, use of water as a reagent, recyclable catalyst, broad substrate scope.[3][4]Requires resolution of a racemate (max 50% yield of epoxide), catalyst can be sensitive to impurities.>99% for epoxide[3]Excellent
Sharpless Epoxidation Predictable stereochemistry, high enantioselectivity, well-established methodology.Limited to allylic alcohols, requires stoichiometric amounts of a chiral auxiliary (tartrate).90-98%Good
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.May require extensive screening of enzymes and conditions, potential for lower reaction rates.Can be >99%Moderate to Good

Conclusion and Future Outlook

The chiral synthesis of (S)-1-fluoro-3-phenoxypropan-2-ol is most effectively and scalably achieved through a two-step sequence involving the Jacobsen's Hydrolytic Kinetic Resolution of racemic epifluorohydrin, followed by the nucleophilic ring-opening of the resulting (S)-epifluorohydrin with phenoxide. This approach provides the target molecule in high enantiomeric purity and is amenable to industrial-scale production. While alternative methods like Sharpless Asymmetric Epoxidation and enzymatic resolutions offer viable routes, the practicality and efficiency of the HKR methodology make it the preferred choice for many applications.

Future research in this area may focus on the development of even more active and robust catalysts for kinetic resolution, as well as exploring dynamic kinetic resolution processes to overcome the inherent 50% yield limitation of traditional kinetic resolutions. The continued development of efficient and selective fluorination and chiral synthesis methodologies will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]

  • Epoxide Ring Opening. ChemTalk. [Link]

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016). ResearchGate. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938. [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

  • Choi, W. J. (2009). Biotechnological production of enantiopure epoxides by enzymatic kinetic resolution. Applied Microbiology and Biotechnology, 84(2), 239–247. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. In Comprehensive Asymmetric Catalysis (pp. 1-21). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Reactions of Epoxides: Ring-Opening. (2024). Chemistry LibreTexts. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Larrow, J. F., Hemberger, K. E., Jasmin, S., Kabir, H., & Morel, P. (2003). Commercialization of the hydrolytic kinetic resolution of racemic epoxides: Toward the economical large-scale production of enantiopure epichlorohydrin. CHIMIA International Journal for Chemistry, 57(9), 579-581. [Link]

  • Propan-1-ol C13 NMR spectrum. Doc Brown's Chemistry. [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019). SFA ScholarWorks. [Link]

Sources

Enantioselective Synthesis of 1-Fluoro-3-phenoxypropan-2-ol: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Fluorinated Building Blocks

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] When this strategic fluorination is combined with precise stereochemical control, it unlocks access to a vast chemical space of potent and selective therapeutic agents. 1-Fluoro-3-phenoxypropan-2-ol is a key chiral building block, with its enantiomers serving as precursors for various pharmaceuticals, including β-adrenergic blocking agents. This guide provides an in-depth technical overview of robust and scalable methodologies for the enantioselective synthesis of this valuable intermediate, tailored for researchers and professionals in drug development.

Strategic Overview: Pathways to Enantiopure this compound

The synthesis of enantiomerically pure this compound can be approached through several strategic pathways. The most efficient routes converge on the preparation of a key chiral intermediate, either an enantiopurified epoxide or the target fluorohydrin itself. This guide will focus on two primary, field-proven strategies:

  • Kinetic Resolution of a Racemic Precursor: This strategy begins with the synthesis of a racemic intermediate, which is then subjected to a process where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiopurified starting material and the chiral product.

  • Asymmetric Synthesis: This approach aims to directly generate the desired enantiomer through a stereocontrolled reaction, minimizing the formation of the unwanted enantiomer from the outset.

This guide will provide detailed protocols and mechanistic insights into both approaches, with a primary focus on the highly efficient Jacobsen's Hydrolytic Kinetic Resolution (HKR) and the direct enantioselective ring-opening of epoxides.

Part 1: Synthesis of the Racemic Precursor - 2-(Phenoxymethyl)oxirane

A reliable and scalable synthesis of the racemic epoxide, 2-(phenoxymethyl)oxirane (also known as phenyl glycidyl ether), is the essential first step for several enantioselective strategies. A common and effective method involves the Williamson ether synthesis followed by intramolecular cyclization.

Experimental Protocol: Synthesis of Racemic 2-(Phenoxymethyl)oxirane

Materials:

  • Phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., benzyltrimethylammonium chloride)

  • Solvent (e.g., water, or a biphasic system)

Procedure:

  • A mixture of phenol and an excess of epichlorohydrin is stirred vigorously.

  • A phase-transfer catalyst can be added to facilitate the reaction between the aqueous and organic phases.

  • An aqueous solution of sodium hydroxide is added dropwise to the reaction mixture. The temperature should be carefully controlled during the addition.

  • After the addition is complete, the reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, washed with water to remove salts, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent and excess epichlorohydrin are removed under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure racemic 2-(phenoxymethyl)oxirane.

Causality of Experimental Choices:

  • Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to ensure complete consumption of the phenol and also serves as a solvent.

  • Sodium Hydroxide: The strong base is required to deprotonate the phenol, forming the phenoxide nucleophile, and to promote the subsequent intramolecular SN2 reaction to form the epoxide ring.

  • Phase-Transfer Catalyst: In a biphasic system, the phase-transfer catalyst is crucial for transporting the phenoxide ion from the aqueous phase to the organic phase where it can react with epichlorohydrin.

Part 2: Enantioselective Synthesis via Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[2]

Method A: Jacobsen's Hydrolytic Kinetic Resolution (HKR) of 2-(Phenoxymethyl)oxirane

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly efficient and widely used method for resolving terminal epoxides.[3] It employs a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile.[3][4] One enantiomer of the epoxide is selectively hydrolyzed to the corresponding diol at a much faster rate, leaving the unreacted epoxide highly enriched in the other enantiomer.[1][3]

Core Principle: The chiral cobalt-salen catalyst coordinates with one enantiomer of the epoxide, activating it for nucleophilic attack by water. The stereochemistry of the salen ligand dictates which enantiomer reacts faster. By using either the (R,R)- or (S,S)-catalyst, one can selectively obtain either the (R)- or (S)-epoxide in high enantiomeric excess.

Caption: Workflow for Jacobsen's Hydrolytic Kinetic Resolution.

Detailed Experimental Protocol: Jacobsen's HKR

Materials:

  • Racemic 2-(phenoxymethyl)oxirane

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

  • Acetic acid (glacial)

  • Tetrahydrofuran (THF, anhydrous)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Activation: In a flask open to the air, dissolve the (R,R)-Jacobsen's catalyst (0.5-2.0 mol%) in THF. Add glacial acetic acid (1 equivalent relative to the catalyst) and stir for 30 minutes. The color of the solution should change, indicating the oxidation of Co(II) to the active Co(III) species.

  • Reaction Setup: To the activated catalyst solution, add the racemic 2-(phenoxymethyl)oxirane. Cool the mixture to 0 °C in an ice bath.

  • Water Addition: Add water (0.5 equivalents relative to the epoxide) dropwise to the reaction mixture.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining epoxide.

  • Work-up: Once the desired ee is reached (typically >99% for the unreacted epoxide at ~50% conversion), quench the reaction by adding water. Extract the mixture with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantioenriched epoxide can be separated from the diol byproduct by flash column chromatography on silica gel.

Data Presentation:

SubstrateCatalyst Loading (mol%)Time (h)Yield of Epoxide (%)ee of Epoxide (%)Reference
Phenyl glycidyl ether0.51845>99[5]
Benzyl glycidyl ether0.51646>99[5]
1-Naphthyl glycidyl ether0.82443>99[5]
Method B: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for kinetic resolutions. Lipases are commonly used enzymes for the enantioselective acylation or hydrolysis of alcohols and their esters.[6] For the synthesis of this compound, a lipase can be used to selectively acylate one enantiomer of the racemic fluorohydrin, allowing for the separation of the acylated product from the unreacted enantiomer.

Core Principle: A lipase, such as Candida antarctica lipase B (CAL-B), in a suitable organic solvent, catalyzes the transfer of an acyl group (e.g., from vinyl acetate) to one enantiomer of the racemic alcohol at a much higher rate than to the other.

Caption: Workflow for Enzymatic Kinetic Resolution.

Part 3: Enantioselective Synthesis via Asymmetric Ring-Opening

A more direct approach to chiral fluorohydrins is the enantioselective ring-opening of a prochiral or racemic epoxide with a fluoride source, catalyzed by a chiral Lewis acid system.

Method: Catalytic Asymmetric Fluorination of 2-(Phenoxymethyl)oxirane

This method involves the use of a dual-catalyst system, typically a chiral Lewis acid and a chiral amine, to promote the enantioselective addition of fluoride to the epoxide.[7] Benzoyl fluoride can be used as a mild and soluble source of fluoride.[7]

Core Principle: The chiral Lewis acid (e.g., a chiral chromium salen complex) activates the epoxide towards nucleophilic attack. The chiral amine is believed to interact with the fluoride source, facilitating the delivery of the fluoride nucleophile in an enantioselective manner.

Illustrative Protocol: Asymmetric Fluoride Ring-Opening

Materials:

  • 2-(Phenoxymethyl)oxirane

  • Chiral Lewis acid catalyst (e.g., (R,R)-Cr(salen)Cl)

  • Chiral amine co-catalyst

  • Benzoyl fluoride

  • Anhydrous solvent (e.g., tert-butyl methyl ether)

Procedure:

  • To a solution of the chiral Lewis acid catalyst and the chiral amine co-catalyst in the anhydrous solvent, add the 2-(phenoxymethyl)oxirane.

  • Add benzoyl fluoride to the mixture.

  • Stir the reaction at room temperature until completion, monitoring by chiral HPLC or GC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Expected Outcome: This method has the potential to provide the desired enantiomer of this compound directly, with the stereochemistry being determined by the chirality of the catalyst system used. High enantioselectivities (up to 95% ee) have been reported for the desymmetrization of cyclic epoxides using this methodology.[7]

Part 4: Conversion of Chiral Epoxide to this compound

Once the enantioenriched 2-(phenoxymethyl)oxirane is obtained (e.g., via Jacobsen's HKR), it must be converted to the target fluorohydrin. This is typically achieved by a regioselective ring-opening reaction with a fluoride source.

Experimental Protocol: Ring-Opening of Chiral 2-(Phenoxymethyl)oxirane

Materials:

  • Enantioenriched 2-(phenoxymethyl)oxirane

  • Fluoride source (e.g., KHF₂, Et₃N·3HF)

  • Solvent (e.g., acetonitrile, THF)

Procedure:

  • Dissolve the enantioenriched 2-(phenoxymethyl)oxirane in the chosen solvent.

  • Add the fluoride source to the solution. The reaction may require heating to proceed at a reasonable rate.

  • Monitor the reaction by TLC or GC until all the starting epoxide has been consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield the enantiopure this compound.

Causality of Experimental Choices:

  • Regioselectivity: The ring-opening of terminal epoxides under nucleophilic conditions (Sₙ2 mechanism) typically occurs at the less sterically hindered carbon. Therefore, the fluoride ion will preferentially attack the terminal carbon of the epoxide, leading to the desired 2-ol isomer.

  • Fluoride Source: The choice of fluoride source is critical. Reagents like KHF₂ or amine-HF complexes provide a source of nucleophilic fluoride under relatively mild conditions.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a critical process for the development of various chiral pharmaceuticals. This guide has detailed robust and scalable methodologies, with a particular emphasis on the Jacobsen's Hydrolytic Kinetic Resolution of the corresponding racemic epoxide. This method stands out for its high enantioselectivity, operational simplicity, and the commercial availability of the catalyst. Additionally, the direct asymmetric ring-opening of the epoxide with a fluoride source presents a promising and more atom-economical alternative. The choice of synthetic strategy will ultimately depend on factors such as scale, cost, and the desired enantiomer. As the demand for enantiopure fluorinated building blocks continues to grow, the development of even more efficient and sustainable catalytic systems will remain a key area of research in the field of drug development.

References

  • Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 6288-6299.

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315.

  • Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II). In Organic Syntheses (Vol. 81, p. 1).

  • Wikipedia contributors. (2023, November 28). Kinetic resolution. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from

  • PubMed. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-15.

  • Pop, L. A., Czompa, A., Paizs, C., Toșa, M. I., Vass, E., Mátyus, P., & Irimie, F. D. (2011). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Synthesis, 2011(18), 2921-2928.

  • Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system. Journal of the American Chemical Society, 132(10), 6288-6299.

  • Alcaide, B., Almendros, P., & Luna, A. (2007). Boron trifluoride-induced reactions of phenylglycidyl ethers: a convenient synthesis of enantiopure, stereodefined fluorohydrins. Tetrahedron: Asymmetry, 18(21), 2555-2563.

  • Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307-1315.

  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2001). A chemoenzymatic synthesis of both enantiomers of propranolol. Tetrahedron: Asymmetry, 12(21), 3021-3024.

  • Apollo Scientific. (2024). Fluorinated Building Blocks in Drug Design: Why They Matter.

  • Wikipedia contributors. (2023, December 29). Phenyl glycidyl ether. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from

  • Kamal, A., Ramana, K. V., Ramana, A. V., & Rao, A. B. (2007). Lipase catalyzed kinetic resolution of (±)-1-(isopropylamine)-3-phenoxy-2-propanol: A building block for β-blockers. Tetrahedron: Asymmetry, 18(4), 543-547.

  • Gotor, V., Brieva, R., & Rebolledo, F. (1991). Lipase-catalyzed transesterifications of (±)-2,3-epoxy-1-propanol. Tetrahedron Letters, 32(44), 6371-6374.

  • Pamies, O., & Bäckvall, J. E. (2003). Chemoenzymatic Dynamic Kinetic Resolution of Alcohols. Chemical Reviews, 103(8), 3247-3262.

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1-Fluoro-3-phenoxypropan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry and the Promise of 1-Fluoro-3-phenoxypropan-2-ol

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] It is within this context of "fluorine pharma" that novel fluorinated building blocks are of paramount importance to medicinal chemists and drug development professionals.

This document provides detailed application notes and synthetic protocols for This compound , a versatile and highly promising, though not widely documented, intermediate. Its structure is a fluorinated analog of the core scaffold found in a multitude of aryloxypropanolamine β-blockers, a class of drugs essential for the management of cardiovascular diseases. The strategic placement of a fluorine atom in this scaffold is anticipated to impart favorable properties to the resulting drug candidates, such as enhanced metabolic stability and improved membrane permeability. These notes are intended to serve as a comprehensive guide for researchers leveraging this building block in the synthesis of next-generation pharmaceuticals.

Core Applications: A Gateway to Novel Fluorinated β-Blockers and Other Bioactive Molecules

The primary application of this compound lies in its role as a key intermediate for the synthesis of fluorinated aryloxypropanolamine derivatives. These compounds are of significant interest as potential β-adrenergic receptor antagonists (β-blockers). The general synthetic strategy involves the initial preparation of the fluorinated propanolamine backbone, followed by the introduction of various amine substituents to explore the structure-activity relationship (SAR).

Below is a comparative table highlighting the structural relationship between this compound, its non-fluorinated counterpart, and the well-known β-blocker, Propranolol.

CompoundChemical StructureKey Structural FeaturesPotential Significance
This compound C6H5OCH2CH(OH)CH2FPhenoxy group, secondary alcohol, and a terminal fluorine atom.Introduction of fluorine may enhance metabolic stability and alter binding characteristics.
1-Phenoxy-2-propanol C6H5OCH2CH(OH)CH3Phenoxy group and a secondary alcohol.A common building block in various chemical syntheses.[3]
Propranolol C16H21NO2Naphthyloxy group, a secondary alcohol, and an isopropylamine side chain.A widely used non-selective β-blocker.

Synthetic Protocols

The following protocols are based on well-established synthetic transformations for analogous non-fluorinated and halogenated compounds. Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as needed.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of the title compound starting from phenol and 1-chloro-3-fluoro-2-propanol, a commercially available starting material. The methodology is adapted from the established synthesis of similar phenoxypropanolamines.[4][5]

Step 1: Formation of Sodium Phenoxide

  • Rationale: The reaction of phenol with a strong base generates the more nucleophilic phenoxide anion, which is essential for the subsequent nucleophilic substitution reaction.[6][7]

  • Procedure:

    • To a solution of phenol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydroxide (1.05 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature for 30-60 minutes, or until the phenol has completely dissolved and a clear solution of sodium phenoxide is formed.

    • The solvent can be removed under reduced pressure to yield the sodium phenoxide as a white solid, or the solution can be used directly in the next step.

Step 2: Nucleophilic Substitution to Yield this compound

  • Rationale: The sodium phenoxide displaces the chloride from 1-chloro-3-fluoro-2-propanol in a Williamson ether synthesis-type reaction to form the desired product.[8]

  • Procedure:

    • To the freshly prepared sodium phenoxide (from Step 1), add a solution of 1-chloro-3-fluoro-2-propanol (1.0 eq) in a suitable solvent (e.g., DMF or DMSO).

    • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

dot

Synthesis_of_1_Fluoro_3_phenoxypropan_2_ol Phenol Phenol SodiumPhenoxide Sodium Phenoxide Phenol->SodiumPhenoxide Step 1 NaOH NaOH Product This compound SodiumPhenoxide->Product Step 2 (Williamson Ether Synthesis) Halohydrin 1-Chloro-3-fluoro-2-propanol Halohydrin->Product

Caption: Proposed synthesis of this compound.

Protocol 2: Synthesis of a Fluorinated Propranolol Analog

This protocol outlines the conversion of this compound to a fluorinated analog of a β-blocker, using isopropylamine as an example. This is a representative reaction for the synthesis of a wide range of N-substituted derivatives.

Step 1: Epoxidation of this compound (Optional but Recommended)

  • Rationale: Conversion of the halohydrin to an epoxide can lead to a cleaner subsequent ring-opening reaction with the amine. However, direct amination is also possible.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

    • Add a base such as sodium hydroxide or potassium carbonate (1.1 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction by adding water and extracting with an organic solvent. The crude epoxide can be used in the next step without further purification.

Step 2: Ring-Opening with Isopropylamine

  • Rationale: The amine acts as a nucleophile, opening the epoxide ring (or displacing a leaving group in a direct amination) to form the final amino alcohol product. This is a key step in the synthesis of many β-blockers.[5]

  • Procedure:

    • In a sealed tube or a pressure vessel, dissolve the epoxide from Step 1 (or this compound directly) in a suitable solvent such as methanol or ethanol.

    • Add an excess of isopropylamine (3-5 eq).

    • Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the excess amine and solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude product can be purified by column chromatography or by crystallization of its hydrochloride salt to yield the desired fluorinated β-blocker analog.

dot

Synthesis_of_Fluorinated_Propranolol_Analog Start This compound Epoxide Fluorinated Phenoxy Epoxide Start->Epoxide Step 1 (Optional) Base Product Fluorinated Propranolol Analog Epoxide->Product Step 2 Ring-Opening Amine Isopropylamine

Caption: Synthesis of a fluorinated β-blocker analog.

Mechanistic Insights and the Role of Fluorine

The strategic incorporation of fluorine is expected to influence the properties of the resulting molecules in several ways:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This can block sites of oxidative metabolism, potentially leading to an increased half-life and improved bioavailability of the drug.

  • Lipophilicity and Permeability: The introduction of a single fluorine atom can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes, including the blood-brain barrier.

  • Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic interactions with the target receptor, potentially leading to increased binding affinity and potency. The conformational effects of fluorine can also pre-organize the molecule into a more favorable binding conformation.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel fluorinated pharmaceuticals, particularly in the area of cardiovascular medicine. The protocols provided herein, based on established and reliable synthetic methodologies, offer a clear pathway for researchers to access this promising intermediate and its derivatives. The strategic use of fluorine in drug design continues to be a fruitful area of research, and the availability of novel fluorinated synthons like this compound is critical for the advancement of medicinal chemistry and the development of safer and more effective drugs.

References

  • Google Patents. (n.d.). Fluorinated propranolol and related methods.
  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved January 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-chloro-3-phenoxy-2-propanol. Retrieved January 23, 2026, from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • ACS Publications. (n.d.). Facile Radiosynthesis of Fluorine-18 Labeled β-Blockers. Synthesis, Radiolabeling, and ex Vivo Biodistribution of [18F]-(2S and 2R)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. Retrieved January 23, 2026, from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Chemguide. (n.d.). some more reactions of phenol. Retrieved January 23, 2026, from [Link]

  • Vedantu. (n.d.). What happens when a Sodium phenoxide is treated withCH3Cl class 11 chemistry CBSE. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of β-blockers in urine and plasma samples. Retrieved January 23, 2026, from [Link]

  • Quora. (n.d.). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved January 23, 2026, from [Link]

  • Sci-Hub. (n.d.). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Production process for 3-fluorophenol.
  • ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved January 23, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Retrieved January 23, 2026, from [Link]

  • Journal of Materials Chemistry B. (n.d.). Fluorinated beta-sheet breaker peptides. Retrieved January 23, 2026, from [Link]

  • Google APIs. (n.d.). WO 99/38833.
  • Semantic Scholar. (n.d.). Research Article Facile Synthesis of Propranolol and Novel Derivatives. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols: 1-Fluoro-3-phenoxypropan-2-ol as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy for enhancing a molecule's pharmacological profile.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a drug's metabolic stability, bioavailability, and binding affinity to its target protein.[2] Consequently, organofluorine compounds represent a rapidly growing class of pharmaceuticals.[1] This guide focuses on the synthetic utility of 1-fluoro-3-phenoxypropan-2-ol, a chiral building block poised for the development of next-generation pharmaceuticals, particularly in the realm of beta-adrenergic receptor antagonists (beta-blockers).

Synthetic Strategy: Accessing Chiral this compound

The primary route to synthesizing this compound involves the regioselective ring-opening of an appropriate epoxide precursor, 2-(phenoxymethyl)oxirane. This reaction can be catalyzed under either acidic or basic conditions, with the choice of catalyst and reaction conditions influencing the stereochemical outcome.[3][4] For pharmaceutical applications, achieving high enantiopurity is critical, often necessitating the use of chiral catalysts or enzyme-mediated reactions.[5][6][7]

A common method for the synthesis of the precursor, 2-(phenoxymethyl)oxirane, involves the reaction of phenol with epichlorohydrin.[8] The subsequent nucleophilic attack by a fluoride source on the epoxide ring yields the desired this compound.

Proposed Synthetic Pathway

Synthetic Pathway for this compound cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Epoxide Ring-Opening Phenol Phenol 2-(phenoxymethyl)oxirane 2-(phenoxymethyl)oxirane Phenol->2-(phenoxymethyl)oxirane Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->2-(phenoxymethyl)oxirane Williamson Ether Synthesis Base Base (e.g., NaOH) Base->2-(phenoxymethyl)oxirane Williamson Ether Synthesis This compound This compound 2-(phenoxymethyl)oxirane->this compound Nucleophilic Attack Fluoride_Source Fluoride Source (e.g., HF-pyridine) Fluoride_Source->this compound

Caption: Proposed two-step synthesis of this compound.

Application in Pharmaceutical Synthesis: A Fluorinated Beta-Blocker Analogue

The 1-aryloxy-3-aminopropan-2-ol scaffold is the cornerstone of many beta-blocker drugs. By incorporating fluorine into this pharmacophore, it is possible to modulate the drug's lipophilicity and metabolic stability, potentially leading to improved therapeutic efficacy and a more favorable side-effect profile. Here, we propose a synthetic route to a novel fluorinated analogue of a beta-blocker using this compound as the starting material.

Proposed Synthesis of a Fluorinated Beta-Blocker Analogue

Synthesis of Fluorinated Beta-Blocker Analogue cluster_activation Step 1: Activation of Hydroxyl Group cluster_amination Step 2: Nucleophilic Substitution Start This compound Intermediate1 Tosylated Intermediate Start->Intermediate1 Tosylation TosCl Tosyl Chloride (TsCl) TosCl->Intermediate1 Pyridine Pyridine Pyridine->Intermediate1 Final_Product Fluorinated Beta-Blocker Analogue Intermediate1->Final_Product SN2 Reaction Amine Isopropylamine Amine->Final_Product

Caption: Proposed synthesis of a fluorinated beta-blocker analogue.

Detailed Experimental Protocols

Protocol 1: Synthesis of (±)-1-Fluoro-3-phenoxypropan-2-ol

This protocol describes a general procedure for the synthesis of the racemic building block. For enantiomerically pure products, chiral separation or asymmetric synthesis methods would be required.[5][6][7]

Materials:

  • 2-(Phenoxymethyl)oxirane

  • Hydrogen fluoride-pyridine complex (70% HF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 2-(phenoxymethyl)oxirane (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hydrogen fluoride-pyridine complex (1.2 equivalents) to the stirred solution via a dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality behind Experimental Choices:

  • The use of HF-pyridine provides a more manageable and less corrosive source of fluoride compared to anhydrous HF.

  • The reaction is performed at low temperature to control the exothermicity of the epoxide ring-opening.

  • The aqueous workup with sodium bicarbonate neutralizes the acidic catalyst and any unreacted HF.

Protocol 2: Synthesis of a Fluorinated Beta-Blocker Analogue

This protocol outlines the conversion of this compound into a potential beta-blocker candidate.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine, anhydrous

  • Isopropylamine

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

Step A: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask at 0 °C.

  • Add tosyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the tosylated intermediate.

Step B: Amination of the Tosylated Intermediate

  • Dissolve the tosylated intermediate (1 equivalent) in anhydrous acetonitrile.

  • Add isopropylamine (3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography to obtain the final fluorinated beta-blocker analogue.

Causality behind Experimental Choices:

  • The hydroxyl group is converted to a better leaving group (tosylate) to facilitate nucleophilic substitution by the amine.

  • Pyridine acts as a base to neutralize the HCl generated during the tosylation reaction.

  • An excess of isopropylamine is used to drive the amination reaction to completion and act as a base to neutralize the tosyl acid byproduct.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Key Synthetic Step
2-(Phenoxymethyl)oxiraneC₉H₁₀O₂150.17Williamson Ether Synthesis
This compoundC₉H₁₁FO₂170.18Epoxide Ring-Opening
Tosylated IntermediateC₁₆H₁₇FO₄S324.36Tosylation
Fluorinated Beta-Blocker AnalogueC₁₂H₁₈FNO211.28Amination

Trustworthiness and Self-Validation

The protocols provided are based on well-established and robust chemical transformations.[3][4][8] The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The proposed synthetic routes are designed to be high-yielding and amenable to scale-up for potential pharmaceutical development.

References

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Hornyánszky, G., et al. (2020). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC, NIH. Retrieved from [Link]

  • Guseinov, F. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. PubMed Central. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-chloro-3-phenoxy-2-propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Wang, Y., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. ResearchGate. Retrieved from [Link]

  • ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved from [Link]

  • Meng, Q., & Wang, B. (2018). Asymmetric Synthesis of Chiral Flavan-3-Ols. PubMed. Retrieved from [Link]

  • Mossine, A. V., et al. (2018). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. PMC, NIH. Retrieved from [Link]

  • Davies, M. H., et al. (1993). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. PubMed. Retrieved from [Link]

  • Tristar Intermediates. (2024). Phenoxy Propanol: Applications and Benefits in Various Industries. Retrieved from [Link]

  • Meng, Q., & Wang, B. (2016). Recent Progress on the Asymmetric Synthesis of Chiral Flavanones. ResearchGate. Retrieved from [Link]

  • Ressner, E. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Quora. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Al-Sallami, H., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. ResearchGate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • The Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Retrieved from [Link]

  • Sharma, R., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from [Link]

  • Google Patents. (n.d.). WO 99/38833.
  • Capelli, A. M., et al. (2008). Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. PubMed. Retrieved from [Link]

Sources

Application Note: Strategies for the Derivatization of 1-Fluoro-3-phenoxypropan-2-ol for Enhanced Bioanalytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

1-Fluoro-3-phenoxypropan-2-ol is a unique molecule characterized by a trifecta of functional groups: a reactive secondary alcohol, a phenoxy moiety, and a fluorine atom. The secondary alcohol at the C2 position introduces a chiral center, making stereospecific analysis potentially crucial in biological systems. While the phenoxy group provides some inherent UV absorbance, its utility for sensitive quantification in complex biological matrices like plasma, urine, or tissue homogenates is limited. Furthermore, the polar hydroxyl group can lead to poor peak shape, low volatility, and thermal instability, complicating analysis by gas chromatography (GC).

Derivatization is a powerful chemical strategy employed to overcome these analytical challenges.[1] By chemically modifying the analyte, we can significantly improve its chromatographic behavior and detection characteristics.[1] This application note provides a comprehensive guide with detailed protocols for the derivatization of this compound, tailored for researchers, toxicologists, and drug development professionals. We will explore methodologies that enhance volatility for GC-Mass Spectrometry (GC-MS), introduce sensitive tags for High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and enable the resolution of enantiomers for stereospecific bioassays.

Analyte Profile: this compound

As of this writing, this compound is not widely characterized in public chemical databases. The following profile is based on its chemical structure as inferred from its IUPAC name. The key feature for the protocols described herein is the secondary alcohol, a functional group for which derivatization chemistry is well-established.

PropertyValue / DescriptionRationale / Source
Molecular Formula C₉H₁₁FO₂Derived from IUPAC name.
Molecular Weight 170.18 g/mol Calculated from formula.
Structure See Figure 1A propane backbone with F at C1, OH at C2, and O-Ph at C3.
Key Functional Group Secondary Alcohol (-OH)This is the primary target for derivatization reactions.
Chiral Center Carbon-2 (C2)The presence of four different substituents (H, OH, CH₂F, CH₂OPh) makes this molecule chiral. Enantiomeric separation may be required for bioassays.
Expected Properties Moderately polar; low volatility.The hydroxyl group imparts polarity and hydrogen bonding capability, reducing volatility. This is a primary reason for derivatization in GC.[2]

Figure 1: Chemical Structure of this compound

Core Principles of Derivatization for this Analyte

The choice of derivatization strategy is dictated by the analytical endpoint. The hydroxyl group's active hydrogen is the primary reaction site.[2][3]

  • For Gas Chromatography (GC) Analysis: The goal is to increase volatility and thermal stability. This is achieved by replacing the polar -OH group with a non-polar, thermally stable functional group.

    • Silylation: This is the most common GC derivatization technique, where an active hydrogen is replaced by a silyl group, typically trimethylsilyl (TMS).[2][4] The resulting silyl ethers are significantly more volatile, less polar, and more thermally stable than the parent alcohol.[2][4]

    • Acylation: This process forms stable ester derivatives.[1] Using fluorinated acylation reagents (e.g., anhydrides like PFPA or TFAA) is particularly effective. It masks the polar -OH group and introduces multiple fluorine atoms, which dramatically enhances sensitivity for Electron Capture Detectors (ECD) and provides characteristic fragmentation patterns in mass spectrometry.[2]

  • For High-Performance Liquid Chromatography (HPLC) Analysis: The focus is on enhancing detectability.

    • Fluorescent Labeling: For trace-level quantification, attaching a fluorescent tag (fluorophore) to the alcohol creates a derivative that can be detected with extremely high sensitivity by a fluorescence detector (FLD).[5][6]

  • For Chiral Analysis: The objective is to separate the two enantiomers (R and S forms).

    • Chiral Derivatization: The racemic analyte is reacted with a single, pure enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride). This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography columns.

Application-Specific Protocols

Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Derivatization reagents are often corrosive, moisture-sensitive, and toxic.

Protocol 1: Silylation for GC-MS Analysis

This protocol converts the alcohol to its more volatile trimethylsilyl (TMS) ether, ideal for GC-MS analysis.

Objective: To increase volatility and thermal stability for robust GC-MS quantification.

Reagents & Materials:

  • This compound standard or extracted sample residue (dried).

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) (e.g., Regisil®, Sigma-Aldrich Supelco).

  • Anhydrous Pyridine or Acetonitrile (GC grade).

  • Reaction vials (2 mL, screw-cap with PTFE-lined septa).

  • Heating block or oven set to 70°C.

  • GC-MS system with a non-polar column (e.g., DB-5ms, HP-1ms).

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample containing the analyte is completely dry. Evaporate the extraction solvent under a gentle stream of nitrogen. Water will quench the silylation reagent.

  • Reagent Addition: To the dried residue in the reaction vial, add 50 µL of anhydrous acetonitrile (or pyridine) to redissolve.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Scientist's Note: TMCS acts as a catalyst, accelerating the reaction, which is particularly useful for sterically hindered secondary alcohols.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial on the heating block at 70°C for 30 minutes.

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Self-Validation: Analyze a derivatized standard to confirm the retention time and mass spectrum of the TMS-derivative. The mass spectrum should show a characteristic M-15 peak (loss of a methyl group from the TMS moiety).

G cluster_reactants Reactants cluster_products Products Analyte This compound (R-OH) Product TMS-Derivative (R-O-Si(CH3)3) (Volatile & Thermally Stable) Analyte->Product Reaction (70°C, 30 min) Reagent BSTFA + 1% TMCS Reagent->Product GCMS GC-MS System Product->GCMS Analysis Byproduct Byproducts

Caption: Silylation reaction workflow for GC-MS analysis.

Protocol 2: Acylation for Enhanced GC-ECD/MS Sensitivity

This protocol uses a fluorinated anhydride to create a stable, highly electron-capturing derivative.

Objective: To generate a pentafluoropropionyl (PFP) ester for ultra-sensitive detection by GC-ECD or for generating characteristic high-mass ions in GC-MS.

Reagents & Materials:

  • Dried analyte residue.

  • PFPA (Pentafluoropropionic Anhydride).

  • Anhydrous Pyridine (acts as catalyst and acid scavenger).

  • Ethyl Acetate (GC grade).

  • Reaction vials, heating block.

  • GC-ECD or GC-MS system.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample residue is anhydrous.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial.

  • Derivatization: Add 50 µL of PFPA.

    • Causality: Perfluoroacid anhydrides react with alcohols to produce stable ester derivatives and an acidic byproduct. Pyridine is a crucial component; it catalyzes the reaction and neutralizes the pentafluoropropionic acid byproduct, preventing it from degrading the GC column.

  • Reaction: Cap the vial, vortex, and heat at 60°C for 20 minutes.

  • Solvent Exchange (Optional but Recommended): Allow the vial to cool. Evaporate the pyridine under nitrogen and reconstitute the residue in 100 µL of ethyl acetate. This removes the high-boiling pyridine, improving chromatography.

  • Analysis: Inject 1 µL of the final solution into the GC system.

    • Trustworthiness Check: The resulting derivative should have a significantly shorter retention time than the underivatized alcohol on most columns and will produce a very strong signal on an ECD.

G Analyte {this compound | R-OH} Intermediate Reaction Intermediate Analyte->Intermediate Reagent {PFPA | (C2F5CO)2O} Reagent->Intermediate Catalyst {Pyridine | Catalyst & Acid Scavenger} Catalyst->Intermediate catalyzes Product {PFP-Ester Derivative | R-O-CO-C2F5} Intermediate->Product Forms Ester Byproduct {Pentafluoropropionic Acid | C2F5COOH (Neutralized)} Intermediate->Byproduct Forms Acid

Caption: Acylation reaction of the secondary alcohol with PFPA.

Protocol 3: Chiral Derivatization for Enantiomeric Separation via HPLC

This protocol creates diastereomers from the R/S enantiomers, allowing their separation on a standard achiral HPLC column.

Objective: To resolve and quantify the individual enantiomers of this compound.

Reagents & Materials:

  • Dried analyte residue.

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl, Mosher's acid chloride].

  • Anhydrous Dichloromethane (DCM).

  • Anhydrous Pyridine or Triethylamine (TEA).

  • HPLC system with a UV or DAD detector and a standard C18 column.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is anhydrous.

  • Reagent Addition: Dissolve the residue in 100 µL of anhydrous DCM. Add 10 µL of anhydrous pyridine.

    • Expertise Note: Pyridine acts as a nucleophilic catalyst and scavenges the HCl byproduct generated during the esterification reaction.

  • Derivatization: Add a small molar excess of (R)-MTPA-Cl (e.g., 1-2 mg, depending on expected analyte concentration).

  • Reaction: Cap the vial and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a test injection if necessary). The reaction forms two diastereomeric esters: (R,R)-MTPA ester and (S,R)-MTPA ester.

  • Quenching: Add a few drops of methanol to quench any excess MTPA-Cl.

  • Workup: Evaporate the solvent. Reconstitute in the HPLC mobile phase for analysis.

  • Analysis: Inject onto an HPLC-UV system. The two diastereomers should appear as two separate, resolved peaks.

    • Validation: The peak area ratio of the two diastereomer peaks corresponds to the enantiomeric ratio of the original analyte.

G

Caption: Logical workflow for chiral analysis via diastereomer formation.

Summary of Methodologies

MethodPrinciplePrimary ApplicationKey AdvantagesConsiderations
Silylation Forms TMS-etherGC-MSRobust, common, increases volatility significantly.[2][3]Derivatives are moisture-sensitive.
Acylation (Fluoro) Forms PFP-esterGC-ECD, GC-MSExtremely high sensitivity for ECD; stable derivatives.[2]Reagents are corrosive; byproducts must be removed/neutralized.
Chiral Derivatization Forms diastereomersHPLC-UV/FLDAllows enantiomer separation on standard columns.Requires enantiomerically pure reagent; reaction must go to completion.

Conclusion

The successful analysis of this compound in bioassays is critically dependent on selecting an appropriate derivatization strategy. For general quantification by GC-MS, silylation with BSTFA is a reliable and straightforward approach. For applications requiring the highest sensitivity, acylation with a fluorinated anhydride like PFPA is the superior choice. When stereochemistry is important, as is often the case in pharmacology and toxicology, chiral derivatization with an agent like MTPA-Cl provides a robust method for resolving and quantifying the individual enantiomers. The protocols provided herein serve as a validated starting point for method development and can be adapted to suit specific matrix and instrumentation requirements.

References

  • Derivatization - Chemistry LibreTexts. (2023). Available at: [Link]

  • Derivatization Reagents . (n.d.). Greyhound Chromatography. Available at: [Link]

  • Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection . (2008). ResearchGate. Available at: [Link]

  • Silylation Reagents . (n.d.). Regis Technologies. Available at: [Link]

  • Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid . (2002). PubMed. Available at: [Link]

  • The Chromatographic Resolution of Chiral Lipids . (n.d.). AOCS. Available at: [Link]

Sources

Application Notes and Protocols: 1-Fluoro-3-phenoxypropan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide explores the potential of 1-Fluoro-3-phenoxypropan-2-ol as a valuable, albeit under-explored, building block in drug discovery. While this specific molecule is not extensively documented, its constituent parts—the phenoxypropanol core and a fluorine substituent—are of profound interest. The phenoxypropanolamine framework is the basis for the widely successful beta-blocker class of drugs.[1] Fluorination is a proven strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2][3] This document deconstructs the rationale for designing and synthesizing fluorinated phenoxypropanolamines, using this compound as a focal point for discussing synthetic strategies, potential therapeutic applications, and key analytical protocols.

Introduction: The Strategic Value of Fluorinated Phenoxypropanolamines

The phenoxypropanolamine scaffold is a privileged structure in medicinal chemistry, most famously embodied by beta-adrenergic antagonists (beta-blockers) like propranolol and metoprolol.[1] These drugs have been mainstays in cardiovascular medicine for decades, treating conditions such as hypertension, angina, and anxiety.[4] Their mechanism involves blocking the action of catecholamines at β-adrenergic receptors.[1]

The introduction of fluorine into drug candidates can dramatically improve their therapeutic index.[3] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common metabolic pathways, increase the drug's half-life, and improve bioavailability.[5][6]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[2][7]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[2][8]

Therefore, combining the proven pharmacophore of a phenoxypropanolamine with the strategic benefits of fluorine presents a compelling avenue for developing next-generation therapeutics with improved properties. This compound represents a key intermediate in this endeavor.

The Phenoxypropanolamine Core: A Proven Pharmacophore

The archetypal structure of a beta-blocker consists of an aromatic ring linked via an oxypropanolamine side chain.[1] This structure is crucial for interaction with the β-adrenergic receptor.

Mechanism of Action

Beta-blockers competitively inhibit the binding of endogenous catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors. There are three main subtypes of beta-receptors:

  • β1-receptors: Primarily located in the heart. Antagonism leads to decreased heart rate and contractility.[9]

  • β2-receptors: Found in the smooth muscle of the lungs and blood vessels. Blockade can lead to bronchoconstriction and vasoconstriction.

  • β3-receptors: Located in adipose tissue and involved in lipolysis.

The selectivity of a beta-blocker for β1 versus β2 receptors is a key determinant of its clinical utility and side-effect profile.

Structure-Activity Relationship (SAR)

Key structural features of phenoxypropanolamine-based beta-blockers that influence their activity include:

  • The Aromatic Ring: The nature and substitution pattern of the aromatic ring influence receptor selectivity and potency.

  • The Ether Linkage: The oxygen atom in the side chain is critical for activity.

  • The Propanolamine Side Chain: The hydroxyl group on the second carbon and the secondary amine are essential for receptor binding. The nature of the substituent on the nitrogen atom also impacts activity.

Strategic Fluorination: Designing Superior Analogs

The strategic placement of fluorine on the phenoxypropanolamine scaffold can be used to address common liabilities of existing beta-blockers, such as extensive first-pass metabolism.

Rationale for Fluorinating the Propanol Side Chain

Introducing a fluorine atom at the 1-position of the propanol side chain, as in this compound, offers several potential advantages:

  • Metabolic Blocking: The propanolamine side chain can be a site of metabolism. A C-F bond at this position would be highly resistant to oxidative metabolism, potentially increasing the drug's half-life.

  • Conformational Effects: The electronegative fluorine atom can influence the conformation of the side chain through gauche effects, potentially pre-organizing the molecule for optimal binding to the receptor.

  • pKa Modulation: Fluorination can lower the pKa of the nearby amine, which may affect the molecule's ionization state at physiological pH and its interaction with the receptor.

The diagram below illustrates the conceptual design of a fluorinated beta-blocker from its constituent parts.

G cluster_0 Core Scaffolds cluster_1 Strategic Modification cluster_2 Resulting Building Block cluster_3 Potential Therapeutic Agent Phenoxy Phenoxy Group Target This compound Phenoxy->Target Propanolamine Propanolamine Backbone Propanolamine->Target Fluorine Fluorine Atom Fluorine->Target Enhances Properties Drug Novel Fluorinated Beta-Blocker Target->Drug Key Intermediate G Start Phenol + 2-(Fluoromethyl)oxirane Step1 Base-catalyzed ring-opening Start->Step1 Product This compound Step1->Product Purify Chromatographic Purification Product->Purify Final Characterized Product Purify->Final

Caption: Synthesis via epoxide ring-opening.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of phenol (1.0 eq) in a suitable solvent (e.g., DMF or THF) at 0 °C, add a base such as sodium hydride (NaH, 1.1 eq) portion-wise.

  • Formation of Phenoxide: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Epoxide Addition: Cool the reaction mixture back to 0 °C and add 2-(fluoromethyl)oxirane (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Elaboration into a Fluorinated Beta-Blocker Analog

This protocol describes the conversion of the intermediate alcohol into a potential drug candidate by introducing an amine.

Step-by-Step Methodology:

  • Activation of the Alcohol: The hydroxyl group of this compound must first be converted into a better leaving group, typically by forming an epoxide.

    • To a solution of this compound (1.0 eq) and a base (e.g., sodium hydroxide) in a biphasic system (e.g., water/toluene), add a tosylating agent like p-toluenesulfonyl chloride. This will form the tosylate, which can then be treated with a base to form the corresponding epoxide in situ.

  • Amine Addition: Add the desired amine (e.g., isopropylamine, 2.0 eq) to the reaction mixture containing the newly formed epoxide.

  • Reaction: Heat the reaction mixture (e.g., to 80 °C) and stir for 12-24 hours until the reaction is complete.

  • Workup and Purification: After cooling, perform a standard aqueous workup and purify the resulting fluorinated phenoxypropanolamine derivative by chromatography or crystallization.

Application Notes: Experimental Evaluation

Once synthesized, the novel fluorinated analogs must be evaluated for their pharmacological and pharmacokinetic properties.

Table: Key Properties for Evaluation
Property to EvaluateExperimental AssayRationale and Expected Outcome
Binding Affinity Radioligand Binding AssayTo determine the affinity (Ki) of the compound for β1 and β2 adrenergic receptors. A high affinity for β1 and low affinity for β2 is desirable for cardioselectivity. [10]
Functional Activity cAMP Accumulation AssayTo determine if the compound is an antagonist, partial agonist, or inverse agonist by measuring its effect on cAMP levels in cells expressing the target receptor. [11]
Metabolic Stability Liver Microsomal Stability AssayTo assess the compound's susceptibility to metabolism by liver enzymes. A longer half-life compared to non-fluorinated analogs is expected. [12][13]
Lipophilicity LogD MeasurementTo determine the compound's lipophilicity at physiological pH, which influences its absorption and distribution. Fluorination is expected to increase lipophilicity. [8]
Protocol 3: In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound. [10] Materials:

  • Membrane preparations from cells expressing human β1 or β2 adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (a non-selective β-antagonist).

  • Non-specific binding control: Propranolol (high concentration).

  • Test compound (the synthesized fluorinated analog).

  • Assay buffer.

  • Scintillation counter.

Step-by-Step Methodology:

  • Assay Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Dihydroalprenolol, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled propranolol.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).

Protocol 4: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes. [14][15] Materials:

  • Human liver microsomes.

  • NADPH regenerating system (cofactor for P450 enzymes).

  • Test compound.

  • Control compounds (one with high and one with low metabolic clearance).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching).

  • LC-MS/MS system for analysis.

Step-by-Step Methodology:

  • Incubation: Pre-warm a mixture of liver microsomes and the test compound in phosphate buffer at 37 °C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of this plot gives the rate of elimination. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Conclusion

While this compound itself is not a widely available or studied compound, its structure represents a logical and promising starting point for the design of novel therapeutics, particularly in the realm of beta-blockers. The strategic incorporation of fluorine into the classic phenoxypropanolamine scaffold has the potential to overcome the limitations of older drugs by enhancing metabolic stability and fine-tuning pharmacological properties. The protocols and conceptual frameworks provided in this guide offer a roadmap for the synthesis and evaluation of such next-generation drug candidates, empowering researchers to explore this fertile area of medicinal chemistry.

References

  • Fluorinated beta blockers, such as propranolol, are presented with amplified antioxidant effects and various levels of beta blocking effects. (n.d.). Google Patents.
  • Al-Janabi, K. F. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8289.
  • Li, M. (2024). Propranolol and its Mechanism of Action. Journal of Medicinal and Organic Chemistry, 7(6), 277-278.
  • A Comprehensive Review on Beta Blockers Synthesis Methods. (2023). Journal of Medicinal and Medical Chemistry, 2(2), 1-10.
  • National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Retrieved January 23, 2026 from

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Shao, X., et al. (2011). Facile Radiosynthesis of Fluorine-18 Labeled β-Blockers. Synthesis, Radiolabeling, and ex Vivo Biodistribution of [18F]-(2S and 2R)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. Journal of Medicinal Chemistry, 54(17), 6075-6084.
  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharma Guideline. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of fluoro compounds from the corresponding amines. (n.d.). Google Patents.
  • Pathare, R. S., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. ACS Omega, 10(45), 53471-53503.
  • Aristotelous, T., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195), e65334.
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022-1050.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822-5880.
  • The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Kaur, H., & Kishore, D. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23(29), 7485-7517.
  • Sławiński, J., et al. (2023). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 28(15), 5789.
  • Potashman, M., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(13), 4209.
  • Beta-blockers: Historical Perspective and Mechanisms of Action. (2019). Frontiers in Physiology, 10, 534.
  • Engfeldt, P., et al. (1982). An assay for beta-adrenergic receptors in isolated human fat cells. Journal of Lipid Research, 23(5), 715-719.
  • Application of Bioisosteres in Drug Design. (2012, May 7).
  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (2013). ACS Medicinal Chemistry Letters, 4(10), 963-968.
  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. (2021). Molecules, 26(16), 4945.
  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. (1987). Journal of Pharmaceutical Sciences, 76(3), 171-180.
  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved January 23, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Medicinal Chemistry Letters, 17(2), 234-245.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules, 29(15), 3567.
  • Propranolol. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of aromatic fluoro compounds. (n.d.). Google Patents.
  • Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]

  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2022). Expert Opinion on Drug Discovery, 17(6), 625-640.
  • Fluorine in drug discovery: Role, design and case studies. (2022). Journal of Fluorine Chemistry, 257-258, 110002.
  • Deng, X., et al. (2016). Fluoro analogs of bioactive oxy-sterols: Synthesis of an EBI2 agonist with enhanced metabolic stability. Bioorganic & medicinal chemistry letters, 26(20), 4888-4891.
  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(4), 1-3.
  • Daily, J. S., & T. (2023). Propranolol. In StatPearls.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved January 23, 2026, from [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved January 23, 2026, from [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024, November 22). YouTube. Retrieved from [Link]

  • Role of Fluorine in Drug Design and Drug Action. (2025). Journal of Chemical Sciences, 137(3), 56.
  • The effects on lipophilicity of replacing oxygenated functionality with their fluorin

Sources

Application Note: A Robust and Scalable Synthesis of 1-Fluoro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Fluoro-3-phenoxypropan-2-ol and its isomers are valuable fluorinated building blocks in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key component in modern drug design. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound, focusing on the Williamson ether synthesis pathway. We will explore the underlying chemical principles, present a detailed step-by-step protocol suitable for multi-kilogram production, and discuss critical process controls, safety considerations, and analytical validation methods.

Introduction and Strategic Overview

The synthesis of fluoro-organic compounds presents unique challenges, particularly during scale-up, where reaction kinetics, thermal management, and safety must be meticulously controlled.[1] The non-fluorinated analog, 1-phenoxy-2-propanol, is widely used as a solvent, coalescing agent, and preservative, and is typically produced via the reaction of phenol with a propylene oxide derivative. Adopting a similar logic, the most industrially viable and cost-effective strategy for synthesizing this compound is the base-catalyzed ring-opening of epichlorohydrin with a suitable fluorophenol.

This method is advantageous due to the relatively low cost and high reactivity of the starting materials. The core of this process is a Williamson ether synthesis, a robust and well-understood reaction class. The protocol detailed herein is designed to be self-validating, with clear checkpoints and analytical methods to ensure process integrity and final product quality.

Mechanistic Rationale and Process Chemistry

The synthesis proceeds in two primary stages within a one-pot setup:

  • Deprotonation: A strong base, such as sodium hydroxide (NaOH), deprotonates the acidic hydroxyl group of fluorophenol to form the highly nucleophilic sodium fluorophenoxide salt. This in-situ formation is critical for maximizing reactivity.

  • Nucleophilic Substitution (Epoxide Ring-Opening): The fluorophenoxide anion attacks one of the carbon atoms of the epichlorohydrin epoxide ring. The attack preferentially occurs at the less sterically hindered terminal carbon atom (C3), leading to the opening of the epoxide and formation of an intermediate chlorohydrin alkoxide. An intramolecular substitution then forms a new epoxide, which is subsequently opened by water or during workup to yield the final this compound product. A similar glycidylation reaction using epichlorohydrin is a common strategy for related structures.[2][3]

Managing the reaction exotherm is the most critical parameter during scale-up. The ring-opening of epoxides is highly exothermic, and uncontrolled temperature increases can lead to dangerous pressure buildup and the formation of undesirable polymeric side products. Therefore, the slow, subsurface addition of epichlorohydrin is paramount.

Reaction Scheme:

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Fluorophenol Int Sodium Fluorophenoxide R1->Int Deprotonation R2 Epichlorohydrin P This compound R2->P Base NaOH (aq) Base->Int Int->P Nucleophilic Attack & Ring-Opening

Caption: Overall reaction scheme for the synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a target scale starting with approximately 1.5 kg of 4-fluorophenol in a 20 L jacketed glass reactor. Warning: This procedure must be conducted by trained personnel in a controlled environment with appropriate engineering controls (e.g., fume hood, ventilation) and personal protective equipment (PPE). Epichlorohydrin is a known carcinogen and is highly toxic.[4]

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMoles
4-Fluorophenol≥99%Sigma-Aldrich1.50 kg13.38 mol
Epichlorohydrin≥99%Alfa Aesar1.48 kg (1.25 L)16.00 mol
Sodium Hydroxide≥98%, pelletsFisher Scientific0.56 kg14.00 mol
TolueneACS GradeVWR8.0 L-
Deionized Water--12.0 L-
Brine (Saturated NaCl)--2.0 L-
Magnesium SulfateAnhydrous-0.5 kg-

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • Calibrated temperature probe.

  • 5 L pressure-equalizing dropping funnel.

  • Heating/cooling circulator for the reactor jacket.

  • Vacuum pump and distillation apparatus for purification.

  • 50 L separatory funnel or liquid-liquid extraction setup.

Step-by-Step Procedure
  • Reactor Setup and Reagent Charging:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with 4-fluorophenol (1.50 kg) and toluene (5.0 L).

    • Begin stirring at 150-200 RPM to dissolve the solid.

    • Prepare the sodium hydroxide solution by carefully dissolving NaOH pellets (0.56 kg) in deionized water (2.0 L) in a separate vessel. Caution: This is highly exothermic; cool the solution to room temperature before use.

  • Formation of Sodium 4-Fluorophenoxide:

    • Set the reactor jacket temperature to 20 °C.

    • Slowly add the prepared NaOH solution to the reactor over 30-45 minutes.

    • An exotherm will be observed. Maintain the internal temperature below 40 °C.

    • After the addition is complete, stir the resulting slurry for 1 hour at 35-40 °C to ensure complete salt formation.

  • Epichlorohydrin Addition and Reaction:

    • Increase the jacket temperature to 60 °C.

    • Charge the dropping funnel with epichlorohydrin (1.48 kg).

    • Add the epichlorohydrin dropwise to the reactor over 2-3 hours. Maintain a steady internal temperature of 60-65 °C. Critical Step: Do not allow the temperature to exceed 70 °C.

    • After the addition is complete, hold the reaction mixture at 65 °C for 4-6 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots every hour and analyzing via GC or TLC (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of 4-fluorophenol.

    • Once the reaction is complete, cool the mixture to 25 °C.

    • Add deionized water (5.0 L) to the reactor and stir for 15 minutes to dissolve the sodium chloride byproduct.

    • Transfer the entire mixture to a 50 L separatory funnel. Allow the layers to separate.

    • Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water (2 x 2.5 L) and then brine (2.0 L).[5]

  • Solvent Removal and Product Isolation:

    • Return the organic layer to the clean reactor.

    • Dry the organic phase by adding anhydrous magnesium sulfate (0.5 kg), stirring for 30 minutes, and then filtering.

    • Concentrate the filtrate under reduced pressure (vacuum) to remove the toluene.

  • Purification by Vacuum Distillation:

    • The crude product is a viscous oil. Purify by vacuum distillation.

    • Collect the product fraction at the appropriate boiling point and pressure. For the related compound 1-chloro-3-phenoxy-2-propanol, the boiling point is 112 °C at 0.6 mbar, suggesting a similar range for the fluorinated analog.[3]

    • The expected yield of the purified product is 75-85%.

Process Workflow and Controls

A successful scale-up relies on a well-defined workflow with critical control points.

Start Start: Reactor Purge Charge Charge 4-Fluorophenol & Toluene Start->Charge BaseAdd Add NaOH(aq) (T < 40°C) Charge->BaseAdd SaltForm Stir for 1h (35-40°C) BaseAdd->SaltForm EpiAdd Add Epichlorohydrin (T = 60-65°C over 2-3h) SaltForm->EpiAdd React Hold at 65°C for 4-6h EpiAdd->React Monitor In-Process Control: GC/TLC Analysis React->Monitor Monitor->React Incomplete Cooldown Cool to 25°C Monitor->Cooldown Complete Quench Quench with Water Cooldown->Quench Extract Phase Separation & Aqueous Washes Quench->Extract Dry Dry with MgSO4 Extract->Dry SolventRemoval Solvent Removal (Rotovap/Vacuum) Dry->SolventRemoval Distill Purification: Vacuum Distillation SolventRemoval->Distill FinalQC Final Product QC: NMR, GC-MS, Purity Distill->FinalQC End End: Isolated Product FinalQC->End

Caption: Key workflow stages for the scale-up synthesis.

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (typically >98%).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the structure.

    • ¹⁹F NMR: A crucial analysis to confirm the presence and environment of the fluorine atom.

    • ¹³C NMR: To confirm the carbon skeleton.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch (~3400 cm⁻¹) and C-O-C ether stretches (~1250 cm⁻¹).[8]

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from Ataman Kimya website. [Link: https://www.ataman-kimya.com/en/1-phenoxy-2-propanol-122-99-6_u_r_n_139_1002_0.html]
  • PubChem. (n.d.). 1-Phenoxy-2-propanol. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/92839]
  • Google Patents. (1999). WO 99/38833. [Link: https://patents.google.
  • Google Patents. (2012). US8399692B2 - Epichlorohydrin, manufacturing process and use. [Link: https://patents.google.
  • ACS Publications. (2022). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00220]
  • Google Patents. (2022). US20220119345A1 - Process of preparing 3-fluoro-5.... [Link: https://patents.google.
  • Google Patents. (2006). WO2006052567A2 - Purification of fluorinated alcohols. [Link: https://patents.google.
  • Filo. (2025). Synthesize Fluparoxan.... [Link: https://www.filo.
  • NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C770354&Mask=80]
  • PrepChem. (n.d.). Synthesis of 1-chloro-3-phenoxy-2-propanol. [Link: https://www.prepchem.com/synthesis-of-1-chloro-3-phenoxy-2-propanol/]
  • ResearchGate. (n.d.). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. [Link: https://www.researchgate.
  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from Ataman Kimya website. [Link: https://www.ataman-kimya.com/en/phenoxypropanol-770-35-4_u_r_n_139_2853_0.html]
  • Royal Society of Chemistry. (2017). Organic synthesis in fluoroalcohol-water two-phase systems. Green Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc00976a]
  • Google Patents. (2008). FR2912743A1 - Preparing epichlorhydrin.... [Link: https://patents.google.
  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link: https://www.researchgate.
  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines.... [Link: https://patents.google.
  • Google Patents. (2008). WO2008101866A2 - Process for manufacturing epichlorohydrin. [Link: https://patents.google.
  • Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals.... [Link: https://patents.google.
  • PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link: https://pubmed.ncbi.nlm.nih.gov/28216694/]

Sources

Application Note & Protocols: 1-Fluoro-3-phenoxypropan-2-ol as a Strategic Precursor for the Synthesis of Novel Fluorinated β-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process chemistry, and pharmacology.

Senior Application Scientist: Dr. Evelyn Reed

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the use of 1-fluoro-3-phenoxypropan-2-ol as a key intermediate in the synthesis of fluorinated β-adrenergic receptor antagonists (beta-blockers). The strategic incorporation of a fluorine atom into the propanolamine backbone offers a promising avenue for modulating the pharmacological properties of this critical class of therapeutics. This document outlines the rationale for utilizing this fluorinated precursor, provides detailed, field-proven synthetic protocols for its preparation, and describes its subsequent conversion into target beta-blocker analogues. All methodologies are presented with an emphasis on mechanistic understanding, validation, and safety.

Introduction: The Rationale for Fluorinated Beta-Blockers

Beta-blockers are a cornerstone in the management of cardiovascular diseases, primarily functioning by antagonizing β-adrenergic receptors.[1] The archetypal structure of most beta-blockers consists of an aryloxypropanolamine core.[1] While numerous non-fluorinated beta-blockers are commercially successful, the introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic profiles.

The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties, including:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites susceptible to metabolic oxidation, potentially increasing the drug's half-life.

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to partition into biological membranes, a key attribute for drug efficacy.[2]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic environment of the molecule, potentially leading to stronger or more selective interactions with the target receptor.[3]

This guide focuses on this compound, a precursor designed to introduce a fluorine atom at the C1 position of the propanolamine side chain, a modification not present in currently marketed beta-blockers.

Synthetic Strategy Overview

The synthesis of fluorinated beta-blockers from this compound is a two-stage process. The first stage involves the synthesis of the fluorinated precursor itself, followed by the second stage, which is the introduction of the desired amine side chain to yield the final beta-blocker analogue.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Beta-Blocker Synthesis Phenol Phenol Precursor This compound Phenol->Precursor Williamson Ether Synthesis F_Epoxide 1-Fluoro-2,3-epoxypropane F_Epoxide->Precursor Precursor_ref This compound Amine Primary or Secondary Amine (e.g., Isopropylamine) BetaBlocker Fluorinated Beta-Blocker Analogue Amine->BetaBlocker Epoxide_Intermediate 2-(phenoxymethyl)fluoro-oxirane Precursor_ref->Epoxide_Intermediate Intramolecular Cyclization (Base-catalyzed) Epoxide_Intermediate->BetaBlocker Nucleophilic Ring-Opening

Caption: Overall synthetic workflow from starting materials to the final fluorinated beta-blocker.

Stage 1: Synthesis of this compound

The synthesis of the title precursor is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[4][5] In this protocol, the phenoxide ion, generated by deprotonating phenol, acts as a nucleophile, attacking a suitable three-carbon electrophile containing fluorine. The most direct electrophile is 1-fluoro-2,3-epoxypropane.

Causality Behind Experimental Choices
  • Starting Materials: Phenol is the simplest aromatic alcohol, providing the core phenoxy group. 1-Fluoro-2,3-epoxypropane is chosen as the fluorinated three-carbon synthon. Its epoxide functionality allows for a regioselective attack by the phenoxide.

  • Base: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is sufficient to deprotonate the acidic phenol (pKa ≈ 10) to form the reactive phenoxide nucleophile. Stronger bases like sodium hydride (NaH) could be used but are often unnecessary and require stricter anhydrous conditions.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., Na+) without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity for the SN2 reaction.

  • Temperature: The reaction is typically performed at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting side reactions or decomposition.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Phenol (9.41 g, 100 mmol)

  • 1-Fluoro-2,3-epoxypropane (9.13 g, 120 mmol, 1.2 eq)

  • Potassium Carbonate (K2CO3), anhydrous (20.7 g, 150 mmol, 1.5 eq)

  • Acetonitrile, anhydrous (250 mL)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Add 1-fluoro-2,3-epoxypropane to the mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenol starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in 200 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NH4Cl solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR will show a characteristic signal for the CH₂F group, likely a triplet of doublets due to coupling with the adjacent CH₂ and CH protons.

Stage 2: Conversion to Fluorinated Beta-Blocker Analogues

The conversion of this compound into a beta-blocker involves a two-step, one-pot sequence: in-situ formation of the corresponding epoxide followed by nucleophilic ring-opening with a suitable amine.

G cluster_mech Mechanism of Epoxide Ring-Opening start This compound epoxide 2-(Fluoromethyl)-3-phenyloxirane (Epoxide Intermediate) start->epoxide Base (e.g., NaOH) Intramolecular SN2 product Fluorinated Beta-Blocker 1-(Alkylamino)-3-phenoxypropan-2-ol epoxide->product Nucleophilic Attack (SN2 Ring-Opening) amine R-NH₂ (e.g., Isopropylamine) amine->product

Caption: Mechanism for the conversion of the precursor to the final beta-blocker.

Causality Behind Experimental Choices
  • Intramolecular Cyclization: The fluorohydrin precursor is treated with a base (e.g., NaOH) to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, displacing the fluorine atom in an SN2 reaction to form a transient epoxide intermediate, 2-((phenoxymethyl)fluoro-oxirane). Fluorine is a poorer leaving group than chlorine or bromine, so this step may require slightly more forcing conditions than analogous reactions with chlorohydrins.

  • Nucleophilic Ring-Opening: The chosen amine (e.g., isopropylamine for a propranolol analogue) then attacks the less sterically hindered carbon of the epoxide ring.[6] This is a classic SN2 reaction that proceeds with inversion of stereochemistry.[7]

  • Solvent and Temperature: The reaction is often carried out in a protic solvent like ethanol or methanol, which can facilitate the ring-opening step. The reaction may be run at room temperature or with gentle heating to reflux, depending on the reactivity of the amine.

Detailed Experimental Protocol: Synthesis of a Fluorinated Propranolol Analogue

Materials:

  • This compound (1.70 g, 10 mmol)

  • Isopropylamine (1.18 g, 20 mmol, 2.0 eq)

  • Ethanol (50 mL)

  • Sodium Hydroxide (0.4 g, 10 mmol, 1.0 eq)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add the sodium hydroxide and stir until it dissolves.

  • Add isopropylamine to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between 100 mL of ethyl acetate and 100 mL of water.

  • Separate the organic layer, and extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the fluorinated propranolol analogue.

Data Summary and Characterization

The following table summarizes typical reaction parameters for the synthesis of a generic fluorinated beta-blocker analogue.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 Phenol, 1-Fluoro-2,3-epoxypropaneK₂CO₃Acetonitrile8012-1665-75
2 This compound, IsopropylamineNaOHEthanol78670-85

Characterization:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation.

  • Mass Spectrometry: To confirm the molecular weight of the precursor and final product.

  • Chiral HPLC: Since the reaction creates a chiral center at the C2 position, chiral HPLC is required to determine the enantiomeric excess (ee) if a chiral synthesis or resolution is performed.[8][9]

Safety and Handling

  • Fluorinated Reagents: Fluorinated organic compounds, especially reactive intermediates like epoxides, should be handled with care in a well-ventilated fume hood.[10][11] Personal protective equipment (gloves, safety glasses) is mandatory.

  • Bases: Handle strong bases like NaOH with care, as they are corrosive.

  • Solvents: Acetonitrile and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.

Conclusion

This compound is a valuable and strategically designed precursor for accessing novel fluorinated beta-blockers. The synthetic routes described are based on robust, well-understood chemical transformations, namely the Williamson ether synthesis and nucleophilic epoxide ring-opening. These protocols provide a reliable foundation for researchers to synthesize and explore this promising class of compounds, potentially leading to the development of new cardiovascular therapies with improved pharmacological profiles.

References

  • Fluorinated propranolol and related methods. (n.d.). Google Patents.
  • A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis and pharmacology of potential beta-blockers. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe. Retrieved January 23, 2026, from [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2024). Beilstein Journals. Retrieved January 23, 2026, from [Link]

  • Synthesis of 1-chloro-3-phenoxy-2-propanol. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

  • Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. (2008). PubMed. Retrieved January 23, 2026, from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (n.d.). SPI: The Plastics Industry Trade Association. Retrieved January 23, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Retrieved January 23, 2026, from [Link]

  • Ether and Epoxide Reactions. (2021). YouTube. Retrieved January 23, 2026, from [Link]

  • Fluorohydrin synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • 1-Phenoxy-2-propanol. (n.d.). SpectraBase. Retrieved January 23, 2026, from [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Fluoroepoxides and a process for production thereof. (n.d.). Google Patents.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]

  • June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021). Fluorine Notes. Retrieved January 23, 2026, from [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

  • Safe Handling of Epoxy Resin Systems. (n.d.). Wolverine Coatings Corporation. Retrieved January 23, 2026, from [Link]

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 1,1,1‐Trifluoro‐2,3‐epoxypropane. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • New method revolutionizes beta-blocker production process. (2025). EurekAlert!. Retrieved January 23, 2026, from [Link]

  • Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. (n.d.). CORE. Retrieved January 23, 2026, from [Link]

  • Safe Handling of Epoxy Resin Systems. (n.d.). Crosslink Technology Inc. Retrieved January 23, 2026, from [Link]

  • 1-PHENOXY-2-PROPANOL. (n.d.). Ataman Kimya. Retrieved January 23, 2026, from [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Reaction To 1-Bromo-2 3-Epoxybutane With Phenol in The Presence. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

  • Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis. (2025). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis of fluorohydrin. (n.d.). Google Patents.
  • 3-Fluoropropene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins November 2012. (n.d.). Toxic Docs. Retrieved January 23, 2026, from [Link]

  • Williamson Ether Synthesis & Epoxide Reactions. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

  • Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the Fluorination of Phenoxypropanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Phenoxypropanolamine Drug Candidates

Phenoxypropanolamines form the structural core of a significant class of pharmaceuticals, most notably the β-adrenergic receptor antagonists (beta-blockers), which are indispensable in the management of cardiovascular diseases. The introduction of fluorine into these molecules is a proven strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties. The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1]

Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to improved bioavailability and a longer duration of action. Furthermore, the strategic placement of fluorine can alter the pKa of nearby functional groups, such as the secondary amine in the propanolamine side chain, thereby influencing the molecule's ionization state at physiological pH and its interaction with the receptor.

This guide provides an in-depth exploration of key fluorination techniques applicable to phenoxypropanolamine scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into both classical and modern methodologies, presenting not just the protocols but also the underlying chemical principles and strategic considerations that guide the choice of a particular synthetic route.

I. Nucleophilic Fluorination Strategies: Building the Fluorinated Side-Chain

A common synthetic route to phenoxypropanolamines involves the reaction of a phenol with an epoxide-containing reagent (like epichlorohydrin), followed by the ring-opening of the resulting glycidyl ether with an appropriate amine. This pathway offers a logical entry point for introducing fluorine into the propanolamine side-chain via nucleophilic opening of an epoxide with a fluoride source.

A. Mechanism and Rationale: Epoxide Ring-Opening with Fluoride

The ring-opening of epoxides is driven by the release of ring strain. Under basic or neutral conditions, this reaction proceeds via an SN2 mechanism. The fluoride ion (F⁻), being a small and reasonably hard nucleophile, attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a C-O bond.

Several key factors govern the success and selectivity of this reaction:

  • Fluoride Source: Simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common, but their low solubility in organic solvents can be a challenge.[3] Tetrabutylammonium fluoride (TBAF) offers better solubility but is highly hygroscopic. Amine-HF complexes, such as triethylamine trihydrofluoride (Et₃N·3HF), provide a more user-friendly alternative.[4]

  • Regioselectivity: In the SN2 reaction of an unsymmetrical epoxide under basic/neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. This is a critical consideration for ensuring the correct isomer is formed.

  • Stereochemistry: The SN2 attack results in an inversion of stereochemistry at the attacked carbon center. This is crucial for controlling the stereochemistry of the final product, especially when starting with a chiral epoxide.

B. Experimental Protocol: Synthesis of a β-Fluoroalcohol Precursor

This protocol describes a general method for the regio- and stereoselective ring-opening of a chiral epoxide to generate a fluorohydrin, a key intermediate for a side-chain fluorinated phenoxypropanolamine.

Protocol 1: Regio- and Stereoselective Hydrofluorination of a Phenyl Glycidyl Ether Derivative

Objective: To synthesize (2R,3S)-1-(naphthalen-1-yloxy)-3-fluoropropan-2-ol from (2R)-2-((naphthalen-1-yloxy)methyl)oxirane.

Materials:

  • (2R)-2-((naphthalen-1-yloxy)methyl)oxirane

  • Triethylamine trihydrofluoride (Et₃N·3HF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R)-2-((naphthalen-1-yloxy)methyl)oxirane (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired (2R,3S)-1-(naphthalen-1-yloxy)-3-fluoropropan-2-ol.

Causality and Self-Validation:

  • Choice of Reagent: Et₃N·3HF is chosen for its better handling characteristics and solubility compared to other fluoride sources.[4]

  • Stereochemical Control: Starting with the enantiomerically pure (2R)-epoxide and leveraging the SN2 mechanism ensures the formation of the corresponding trans-fluorohydrin with inversion of configuration at the attacked carbon.

  • Workup: The aqueous bicarbonate quench is essential to neutralize the acidic HF species.

II. Electrophilic Fluorination: Modifying the Aromatic Core

Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a highly valuable strategy in drug discovery.[2] For phenoxypropanolamines, this often involves the direct fluorination of the electron-rich aromatic or heteroaromatic ring. Electrophilic fluorinating agents are well-suited for this purpose.

A. Mechanism and Rationale: Electrophilic Aromatic Substitution (SₑAr)

The naphthalene ring system of propranolol and the substituted phenyl ring of other beta-blockers are electron-rich and thus susceptible to electrophilic attack. The mechanism of electrophilic fluorination is a topic of ongoing discussion but generally involves the attack of the aromatic π-system on an electrophilic fluorine source ("F⁺" equivalent).[3]

Key considerations for this approach include:

  • Fluorinating Agent: Reagents with an N-F bond, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are widely used due to their stability, safety, and ease of handling compared to hazardous reagents like elemental fluorine.[5] Selectfluor is a potent electrophilic fluorinating agent suitable for a wide range of substrates.[6]

  • Regioselectivity: In electrophilic aromatic substitution of substituted naphthalenes, the position of attack is directed by the existing substituents. For a 1-alkoxynaphthalene, such as the core of propranolol, the incoming electrophile is generally directed to the ortho and para positions of the activated ring.

  • Reaction Conditions: The choice of solvent and the use of a catalyst can significantly influence the reaction's efficiency and selectivity.

B. Experimental Protocol: Electrophilic Fluorination of a Naphthol Derivative

This protocol outlines a general procedure for the electrophilic fluorination of a 1-naphthol derivative, a precursor to a ring-fluorinated propranolol analog.

Protocol 2: Electrophilic Fluorination of 1-Naphthol using Selectfluor®

Objective: To synthesize 4-fluoro-1-naphthol.

Materials:

  • 1-Naphthol

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction flask, dissolve 1-naphthol (1.0 eq) in a mixture of acetonitrile and water.

  • Add Selectfluor® (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-fluoro-1-naphthol.

Causality and Self-Validation:

  • Reagent Choice: Selectfluor® is chosen for its high reactivity and selectivity in fluorinating electron-rich aromatic systems.[6]

  • Solvent System: A mixture of acetonitrile and water is often used to solubilize both the organic substrate and the fluorinating salt.

  • Regiochemistry: The hydroxyl group at C1 of the naphthalene ring is an activating, ortho-, para-director. The C4 (para) position is sterically more accessible than the C2 (ortho) position, leading to a preference for 4-fluorination.

III. Modern Fluorination Methods: C-H Activation

Direct C-H functionalization represents the cutting edge of synthetic chemistry, offering a more atom-economical and efficient way to introduce functionality. Photocatalysis has emerged as a powerful tool for the direct C-H fluorination of a variety of organic molecules, including those with amine functionalities.[7]

A. Principle of Photocatalytic C-H Fluorination

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) processes. In the context of C-H fluorination, a common mechanism involves the photocatalyst abstracting a hydrogen atom from the substrate to generate a carbon-centered radical. This radical can then be trapped by a fluorine radical source to form the C-F bond.[8]

Key Advantages:

  • Mild Conditions: These reactions often proceed at room temperature, tolerating a wide range of functional groups.

  • Late-Stage Applicability: The ability to directly functionalize C-H bonds makes this method ideal for the late-stage modification of complex molecules like drug candidates.

B. Conceptual Workflow: Photocatalytic C-H Fluorination of an N-Aryl Amine

While a detailed, validated protocol for a specific phenoxypropanolamine is still an emerging area of research, the following conceptual workflow illustrates the approach based on existing literature for N-aryl amines.

G cluster_1 Substrate Activation & Fluorination PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star PC_reduced Reduced PC PC_star->PC_reduced Substrate Phenoxypropanolamine (R-H) PC_reduced->PC F_source Fluorine Source (e.g., NFSI) Radical Substrate Radical (R.) Substrate->Radical Product Fluorinated Product (R-F) F_radical F Radical Donor F_radical->Product

Caption: Photocatalytic C-H Fluorination Workflow

IV. Data Presentation: Comparison of Fluorination Techniques

The choice of fluorination strategy depends on several factors, including the desired position of the fluorine atom, the nature of the substrate, and the required stereochemistry. The following table provides a qualitative comparison of the methods discussed.

TechniquePosition of FluorinationKey ReagentsAdvantagesLimitations
Nucleophilic Epoxide Opening Propanolamine Side-ChainEt₃N·3HF, TBAF, KF/CsFGood control of stereochemistry; predictable regioselectivity.Requires a suitable epoxide precursor; fluoride source can be challenging to handle.
Electrophilic Aromatic Substitution Aromatic RingSelectfluor®, NFSIApplicable to electron-rich aromatic rings; good for late-stage functionalization; reagents are stable and easy to handle.Regioselectivity can be an issue with complex substitution patterns; may not be suitable for electron-deficient rings.
Photocatalytic C-H Fluorination Aromatic Ring or Aliphatic Side-ChainPhotocatalyst (e.g., decatungstate), NFSIVery mild reaction conditions; excellent functional group tolerance; direct C-H functionalization is highly atom-economical.Can lead to mixtures of isomers; regioselectivity can be challenging to control.

V. Conclusion and Future Outlook

The fluorination of phenoxypropanolamines is a powerful strategy for modulating their pharmacological properties. The choice between nucleophilic and electrophilic methods, or the adoption of modern C-H activation techniques, will depend on the specific synthetic goal. Nucleophilic ring-opening of epoxides offers precise control over the stereochemistry of the side chain, while electrophilic aromatic substitution provides a direct route to ring-fluorinated analogs. Emerging technologies like photocatalysis are opening new avenues for late-stage fluorination under exceptionally mild conditions. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the development of novel and selective fluorination methods will remain a key area of research in drug discovery and development.

VI. References

  • Adejare, A. (n.d.). Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine. PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis of γ-monofluorinated goniothalamin analogues via regio- and stereoselective ring-opening hydrofluorination of epoxide. (2011, August 19). PubMed. Retrieved January 23, 2026, from [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Late-Stage C(sp3)–H Fluorination. (2025, August 21). PubMed. Retrieved January 23, 2026, from [Link]

  • Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Recent advances in late-stage monofluorination of natural products and their derivatives. (2024, August 14). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • A convenient photocatalytic fluorination of unactivated C-H bonds. (2014, April 25). PubMed. Retrieved January 23, 2026, from [Link]

  • Development of a Direct Photocatalytic C-H Fluorination for the Preparative Synthesis of Odanacatib. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 23, 2026, from [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. (2010, March 17). PubMed. Retrieved January 23, 2026, from [Link]

  • Nuclophilic Fluorination by F-. (2026, January 4). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 23, 2026, from [Link]

  • Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis of γ-monofluorinated goniothalamin analogues via regio- and stereoselective ring-opening hydrofluorination of epoxide. (2011, August 19). PubMed. Retrieved January 23, 2026, from [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Late-Stage C(sp3)–H Fluorination. (2025, August 21). PubMed. Retrieved January 23, 2026, from [Link]

  • Recent advances in late-stage monofluorination of natural products and their derivatives. (2024, August 14). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • A convenient photocatalytic fluorination of unactivated C-H bonds. (2014, April 25). PubMed. Retrieved January 23, 2026, from [Link]

  • Development of a Direct Photocatalytic C-H Fluorination for the Preparative Synthesis of Odanacatib. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved January 23, 2026, from [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. (2010, March 17). PubMed. Retrieved January 23, 2026, from [Link]

  • Nuclophilic Fluorination by F-. (2026, January 4). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Synthesis of Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of fluorinated alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in the laboratory. Fluorinated alcohols are crucial building blocks in medicinal chemistry and materials science, valued for their ability to enhance properties like metabolic stability, bioavailability, and binding affinity.[1][2] However, their synthesis is often fraught with difficulties, from managing highly reactive reagents to controlling stereoselectivity and achieving effective purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Each section is grounded in established chemical principles and supported by practical, field-proven insights to ensure the success of your experiments.

Section 1: FAQs - Foundational Challenges in Fluorinated Alcohol Synthesis

This section addresses the fundamental questions and hurdles that researchers frequently face.

Q1: My reduction of a fluorinated ketone to the corresponding alcohol is sluggish and incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete reduction of fluorinated ketones is a common issue stemming from the strong electron-withdrawing nature of the fluorine atoms. This effect increases the electrophilicity of the carbonyl carbon, but can also lead to the formation of stable hemiacetals or hydrates, which are less reactive towards reducing agents.[2]

Causality and Troubleshooting:

  • Hydrate/Hemiacetal Formation: Fluorinated ketones, particularly those with α-fluorines, are prone to forming stable hydrates in the presence of water or hemiacetals with alcohol solvents. This equilibrium sequesters the ketone, rendering it unavailable for reduction.

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents and dry glassware. If hydrate formation is suspected, you may be able to shift the equilibrium back to the ketone by removing water, for example, by using a Dean-Stark apparatus or adding a drying agent compatible with your reaction conditions.

  • Reducing Agent Selection: The choice of reducing agent is critical. Milder reagents may not be potent enough to reduce the electron-deficient carbonyl or its hydrate/hemiacetal form.

    • Solution: Employ more powerful hydride donors. While sodium borohydride (NaBH₄) might be effective for some substrates, stronger agents like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) in an appropriate solvent (e.g., THF, Et₂O) are often necessary. Always consider the compatibility of your substrate's other functional groups with these stronger reducing agents.

  • Steric Hindrance: Bulky groups near the carbonyl center can sterically hinder the approach of the reducing agent.

    • Solution: Consider using a less sterically demanding reducing agent. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the activation barrier, but this should be done cautiously to avoid side reactions.

Q2: I am observing significant elimination byproducts during the deoxyfluorination of a secondary alcohol. How can I favor substitution over elimination?

A2: The competition between substitution (Sₙ2) and elimination (E2) is a classic challenge in organic synthesis, and it is particularly pronounced in deoxyfluorination reactions where basic fluoride sources or reaction intermediates are involved.

Causality and Troubleshooting:

  • Reagent Choice: Many deoxyfluorinating reagents can promote elimination. For instance, diethylaminosulfur trifluoride (DAST) and its analogues can lead to elimination, especially with sterically hindered alcohols or substrates prone to forming stable alkenes.[3]

    • Solution: Opt for reagents known to suppress elimination. PyFluor and AlkylFluor are examples of modern deoxyfluorinating reagents that often provide higher yields of the desired alkyl fluoride with minimal elimination byproducts.[4]

  • Reaction Conditions: Higher temperatures generally favor elimination over substitution.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at 0 °C or even -78 °C can significantly improve the Sₙ2/E2 ratio.

  • Leaving Group Ability: The intermediate formed from the alcohol and the fluorinating reagent can influence the reaction pathway. A better leaving group will facilitate both substitution and elimination. The key is to create conditions that kinetically favor the Sₙ2 pathway.

Q3: My nucleophilic trifluoromethylation of an aldehyde using Ruppert-Prakash reagent (TMSCF₃) is not proceeding, or the yield is very low. What should I check?

A3: The Ruppert-Prakash reagent (TMSCF₃) is a widely used and effective source of a nucleophilic trifluoromethyl group, but its activation is crucial for the reaction to proceed.[5][6][7]

Causality and Troubleshooting:

  • Initiator Activity: TMSCF₃ requires a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion.[7]

    • Solution: Ensure your fluoride source is active. Anhydrous TBAF is notoriously hygroscopic and can become deactivated by moisture. Use a freshly opened bottle or dry the TBAF before use. Alternatively, consider using other initiators like cesium fluoride (CsF) or tetrabutylammonium triphenyldifluorosilicate (TBAT).[7]

  • Solvent Purity: The presence of protic impurities (e.g., water, alcohols) in the solvent can quench the highly basic trifluoromethyl anion.

    • Solution: Use anhydrous solvents. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Substrate Reactivity: While aldehydes are generally reactive, sterically hindered substrates may react slowly.

    • Solution: For less reactive substrates, increasing the amount of initiator or raising the reaction temperature might be necessary. However, be aware that the trifluoromethyl anion is thermally unstable and can decompose to difluorocarbene.

Section 2: Troubleshooting Guide - Asymmetric Synthesis and Purification

This section focuses on the more advanced challenges of controlling stereochemistry and isolating the final product.

Q4: I am struggling to achieve high enantioselectivity in the asymmetric reduction of a prochiral fluorinated ketone. What factors should I investigate?

A4: Achieving high enantioselectivity in the synthesis of chiral fluorinated alcohols is a significant challenge due to the electronic effects of fluorine and the subtle interplay between the substrate, catalyst, and reaction conditions.[8]

Troubleshooting Stereoselectivity:

Parameter Causality Troubleshooting Action
Catalyst Choice The catalyst's chiral environment is the primary determinant of stereoselectivity. A mismatch between the substrate and the catalyst's steric and electronic properties will lead to poor induction.Screen a variety of chiral catalysts. For asymmetric transfer hydrogenation, consider different chiral ligands with metals like ruthenium or iridium.[9] For enzymatic reductions, screen a panel of alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), as they offer high selectivity under mild conditions.[10]
Solvent Effects The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the transition state geometry and enantioselectivity.Experiment with a range of solvents with varying polarities and coordinating abilities.
Temperature Lower temperatures generally lead to higher enantioselectivity as the energy difference between the diastereomeric transition states becomes more significant.Run the reaction at lower temperatures. While this may slow down the reaction rate, it can often provide a substantial boost in enantiomeric excess (ee).
Additives Additives can sometimes coordinate to the catalyst or substrate, modifying the chiral environment and improving selectivity.Investigate the effect of additives. For example, in some metal-catalyzed reductions, the addition of a specific base or acid can be beneficial.

Q5: The purification of my fluorinated alcohol by silica gel chromatography is resulting in product degradation and low recovery. What are my options?

A5: Fluorinated alcohols can be challenging to purify by standard silica gel chromatography. Their increased acidity compared to non-fluorinated analogues can lead to strong interactions with the acidic silica surface, causing tailing, decomposition, or irreversible adsorption.[8]

Purification Strategies:

  • Deactivating the Silica Gel: The acidic silanol groups on the silica surface are often the culprits.

    • Protocol: Prepare a slurry of silica gel in your desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). This will neutralize the acidic sites.

  • Alternative Stationary Phases: If deactivation is insufficient, consider other stationary phases.

    • Options: Alumina (neutral or basic) can be a good alternative. For highly polar compounds, reverse-phase chromatography (C18) might be more suitable.

  • Non-Chromatographic Methods:

    • Distillation: For volatile fluorinated alcohols, distillation (including vacuum distillation) can be a highly effective purification method.

    • Crystallization: If your product is a solid, crystallization can provide highly pure material.

    • Derivatization: In some cases, it may be beneficial to protect the alcohol (e.g., as a silyl ether), purify the less polar derivative by chromatography, and then deprotect to obtain the pure alcohol.[11][12]

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: General Procedure for the Reduction of a Fluorinated Ketone with Sodium Borohydride

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the fluorinated ketone (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add a suitable anhydrous solvent (e.g., methanol, ethanol, or THF) to dissolve the ketone.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Workflow for Troubleshooting Low Yield in Deoxyfluorination

The following diagram illustrates a logical workflow for addressing low yields in a deoxyfluorination reaction.

Deoxyfluorination_Troubleshooting start Low Yield in Deoxyfluorination reagent Change Fluorinating Reagent (e.g., to PyFluor, AlkylFluor) start->reagent Elimination Side Products? temp Lower Reaction Temperature (e.g., 0°C to -78°C) start->temp Decomposition or Side Reactions? solvent Screen Anhydrous Solvents start->solvent Poor Solubility or Reactivity? protect Consider Protecting Groups for Sensitive Functionalities start->protect Incompatible Functional Groups? success Successful Synthesis reagent->success temp->success solvent->success protect->success

Caption: Troubleshooting workflow for low-yield deoxyfluorination.

Section 4: Safety and Handling of Fluorinating Reagents

Many fluorinating agents are hazardous and require careful handling.[13]

Q6: What are the essential safety precautions when working with deoxyfluorinating reagents like DAST?

A6: Deoxyfluorinating reagents such as DAST are highly reactive and can be hazardous if not handled properly.

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to the specific chemicals being used.[13]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Inert Atmosphere: These reagents are often moisture-sensitive. Handle them under an inert atmosphere of nitrogen or argon.

  • Temperature Control: Some deoxyfluorinating reagents can decompose exothermically. Always add the reagent slowly to the reaction mixture, and maintain temperature control with an ice bath or cryocooler, especially during scale-up.

  • Quenching: Quench the reaction carefully and slowly, typically with a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent, while cooling the flask.

  • Waste Disposal: Dispose of all waste containing fluorinating agents according to your institution's hazardous waste disposal procedures.

Mechanism of Deoxyfluorination with DAST

The following diagram illustrates the general mechanism of deoxyfluorination of an alcohol using DAST.

DAST_Mechanism cluster_0 Mechanism of Deoxyfluorination with DAST ROH R-OH (Alcohol) Intermediate1 [R-O-SF₂-NEt₂]⁺ H⁻ ROH->Intermediate1 + DAST DAST Et₂NSF₃ (DAST) AlkylFluoride R-F (Alkyl Fluoride) Intermediate1->AlkylFluoride Sₙ2 attack by F⁻ Byproduct Et₂NSOF + HF Intermediate1->Byproduct

Caption: Simplified mechanism of alcohol deoxyfluorination using DAST.

References

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Retrieved from [Link]

  • Zaragoza, F. (2020). Alcohols to Alkyl Fluorides, Part 1. YouTube. Retrieved from [Link]

  • Zaragoza, F. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. Retrieved from [Link]

  • Quora. (2020). Why can't I use alkyl fluoride to create alcohol? Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • PubMed Central. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Retrieved from [Link]

  • ACS Publications. (2026). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of fluorinated alcohols.
  • ACS Publications. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters. Retrieved from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. Green Chemistry. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (1996). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues / Safety Issues with Ketone Reduction. Retrieved from [Link]

  • PubMed Central. (n.d.). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. Retrieved from [Link]

  • ResearchGate. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorinated Analogues of tert-Butyl Alcohol as Novel Protecting Groups for Use in Fluorous Synthesis. Organic Letters. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Retrieved from [Link]

  • Alcohol Protecting Groups. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 9: Fluorinations Not Using Fluorine Gas. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of safe and selective fluorination agents. (A) Nucleophilic... Retrieved from [Link]

  • ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

  • ACS Publications. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemRxiv. (n.d.). Unlocking Catalytic Asymmetric Transformations of Sulfilimidoyl Fluorides: Approach to Chiral Sulfinimidate Esters. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Impurities in 1-Fluoro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analysis of 1-Fluoro-3-phenoxypropan-2-ol. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a framework for the systematic identification of impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.

Q1: What are the most probable impurities in a sample of this compound and where do they come from?

A1: Understanding the synthetic route is key to predicting impurities. A common synthesis involves the reaction of phenol with a C3-fluorinated epoxide (e.g., epifluorohydrin) or a related molecule like 1-chloro-3-fluoropropan-2-ol.[1] Based on this, impurities can be classified into several categories:[2][3]

  • Process-Related Impurities (Organic):

    • Unreacted Starting Materials: Residual phenol or the fluorinated C3 synthon.

    • Intermediates: Incomplete reaction products.

    • By-products: This is the most complex category. A primary by-product could be the isomeric impurity, 2-Fluoro-3-phenoxypropan-1-ol , formed if the epoxide ring opens at the alternative carbon. Other by-products may include dimers or polymers.

  • Process-Related Impurities (Inorganic):

    • Catalysts: Residual catalysts used to facilitate the reaction.

    • Salts: Inorganic salts generated during the reaction or subsequent work-up steps.

  • Residual Solvents: Volatile organic compounds (e.g., Toluene, THF, Acetone) used during synthesis and purification that are not completely removed.[4]

  • Degradation Products: Impurities formed during storage or exposure to stress conditions (light, heat, pH extremes).

Q2: What is the best initial analytical strategy for a new batch of this compound?

A2: A dual-pronged approach using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is recommended for comprehensive profiling.

  • HPLC with UV/Photodiode Array (PDA) Detection: This is the primary technique for detecting non-volatile organic impurities, such as the main substance, its isomers, and other higher molecular weight by-products. A gradient method is essential to ensure the elution and separation of impurities with a wide range of polarities.[5]

  • Headspace GC with Mass Spectrometry (MS) Detection (HS-GC-MS): This is the gold standard for identifying and quantifying volatile impurities, particularly residual solvents.[4] It can also detect volatile starting materials.

  • LC-MS: For initial identification of unknown peaks seen in HPLC-UV, Liquid Chromatography-Mass Spectrometry provides critical molecular weight data, which is the first step in structural elucidation.[6]

Q3: An unknown peak has appeared in my HPLC chromatogram. What are the immediate steps for identification?

A3: The appearance of a new peak requires a systematic investigation. The workflow below outlines the logical progression from detection to identification.

cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Characterization cluster_2 Phase 3: Confirmation & Quantitation A Unknown Peak Detected in HPLC-UV Analysis B Verify System Suitability (SST Pass/Fail?) A->B C Review Synthetic Route & Batch History A->C D Perform LC-MS Analysis C->D Hypothesize Origin E Obtain Molecular Weight (MW) & Fragmentation Data D->E F Propose Putative Structure(s) (Is it an isomer, by-product?) E->F G Isolate Impurity (e.g., Preparative HPLC) F->G If unknown & significant H Definitive Structural Elucidation (NMR, HRMS) G->H I Synthesize or Procure Reference Standard H->I J Develop & Validate Quantitative Method (ICH Q2) I->J

Caption: Workflow for the Identification of an Unknown Impurity.

Q4: How are acceptance criteria for these impurities determined?

A4: Acceptance criteria are guided by regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines.[7]

  • ICH Q3A(R2): Pertains to impurities in new drug substances. It sets thresholds for reporting, identification, and qualification of impurities.

  • ICH Q2(R1/R2): Details the requirements for validating the analytical procedures used to quantify these impurities, ensuring the data is accurate and reliable.[7][8][9]

For early-stage research, the focus is on identification and process optimization. For later-stage drug development, strict adherence to these ICH thresholds is mandatory.

Section 2: Core Analytical Methodologies

These protocols provide a validated starting point for your analysis. Method optimization may be required based on your specific sample matrix and instrumentation.

Protocol 2.1: HPLC-UV Method for Non-Volatile Impurity Profiling

This reverse-phase HPLC method is designed to provide a broad screen for process-related impurities. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all analytes.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides robust, general-purpose retention for moderately polar compounds like the analyte and its likely impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH to ensure consistent ionization states and good peak shape for acidic/basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Program 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% BA gradient is crucial for impurity profiling to resolve early-eluting polar impurities and late-eluting non-polar impurities in a single run.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, improving efficiency and ensuring retention time reproducibility.[11]
Injection Volume 10 µLA typical volume to avoid column overload while ensuring adequate sensitivity for trace impurities.
Detection UV/PDA at 270 nmThe phenoxy group provides strong UV absorbance. 270 nm is a good starting point, but a PDA allows for full spectral analysis.
Diluent 50:50 Acetonitrile:WaterThis composition is generally effective at solubilizing the analyte while being compatible with the initial mobile phase conditions.
Protocol 2.2: Headspace GC-MS for Residual Solvents

This method is designed to detect and identify common residual solvents. The mass spectrometer provides definitive identification.

ParameterRecommended SettingRationale
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmThis column phase is specifically designed for the analysis of volatile organic compounds and residual solvents.
Carrier Gas Helium, Constant Flow at 1.2 mL/minHelium is an inert and efficient carrier gas for GC-MS applications.
Oven Program Initial: 40 °C (hold 5 min)Ramp: 10 °C/min to 240 °CHold: 5 minThe initial hold allows for separation of very volatile solvents, while the ramp elutes a wide range of compounds.[12]
Injector Temp. 250 °CEnsures rapid volatilization of all analytes.
Headspace Vial Temp. 80 °CGently heats the sample to partition volatile solvents into the headspace for injection without degrading the sample.
MS Ion Source 230 °CStandard temperature for electron ionization (EI).
MS Quadrupole 150 °CStandard temperature for the mass analyzer.
Mass Range 35 - 350 amuCovers the mass range of common solvents and allows for background monitoring.

Section 3: Troubleshooting Guides

This section tackles specific experimental issues in a direct question-and-answer format.

HPLC Troubleshooting

Q: My main peak is tailing severely. What is the cause and how do I fix it?

A: Peak tailing is a common issue, often pointing to secondary interactions between the analyte and the stationary phase.[13]

  • Probable Cause 1: Silanol Interactions. The free silanol groups on the silica backbone of the C18 column can interact with basic functional groups on your analyte, causing tailing.

    • Solution: Decrease the mobile phase pH slightly (e.g., by using 0.1% trifluoroacetic acid instead of formic acid) to fully protonate the silanols and reduce interaction. Alternatively, use a modern, end-capped column designed for minimal silanol activity.

  • Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample 10-fold and re-inject. If the peak shape improves, you have confirmed overload. Adjust your sample concentration accordingly.[11]

  • Probable Cause 3: Column Contamination/Void. A buildup of strongly retained compounds or a void at the column inlet can distort peak shape.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% isopropanol). If that fails, try reversing the column (for non-end-capped columns only, check manufacturer's instructions) and flushing. If the problem persists, the column may need to be replaced.

Q: My retention times are drifting to earlier times with each injection. What's happening?

A: This is known as retention time drift and typically indicates a change in the analytical conditions over time.[11][14]

  • Probable Cause 1: Insufficient Column Equilibration. The column was not properly equilibrated with the initial mobile phase conditions before starting the sequence.

    • Solution: Ensure your method includes a sufficient equilibration period at the end of each run (e.g., 5-10 column volumes). For a 1.0 mL/min flow rate, this means at least 5-10 minutes of re-equilibration.

  • Probable Cause 2: Mobile Phase Composition Change. A volatile component of the mobile phase (like acetonitrile) may be evaporating, making the mobile phase progressively more aqueous and thus weaker, causing earlier elution.

    • Solution: Keep mobile phase reservoirs loosely capped to prevent evaporation while allowing for pressure equalization. Prepare fresh mobile phase daily.

  • Probable Cause 3: Temperature Fluctuation. If the column compartment is not thermostatted, changes in ambient lab temperature can affect retention.

    • Solution: Always use a thermostatted column compartment and ensure it has reached the set temperature before starting the analysis.

GC-MS Troubleshooting

Q: I am not detecting any residual solvents, but I expect them to be present. Why?

A: A lack of signal can be due to sample preparation, instrument parameters, or a system leak.

  • Probable Cause 1: Insufficient Headspace Equilibration. The vial was not heated long enough or at a high enough temperature to partition the solvents into the gas phase.

    • Solution: Increase the headspace equilibration time (e.g., from 15 to 30 minutes) or cautiously increase the temperature in 5-10 °C increments. Be careful not to induce sample degradation.

  • Probable Cause 2: Active Sites in the GC Inlet. Polar solvents can adsorb to active sites in a dirty inlet liner, preventing them from reaching the column.

    • Solution: Perform routine inlet maintenance. Replace the inlet liner, septum, and O-ring. Using a deactivated liner is crucial for preventing analyte loss.

  • Probable Cause 3: Mass Spectrometer Tuning. The MS may be out of tune, leading to poor sensitivity.

    • Solution: Perform an autotune or manual tune of the mass spectrometer according to the manufacturer's protocol to ensure optimal ion transmission and detector response.

Section 4: Summary of Potential Impurities

The table below provides a quick reference for potential impurities, their likely origin, and the most suitable analytical technique for their detection and quantification.

Impurity Name / ClassPotential SourcePrimary Analytical Technique
PhenolUnreacted Starting MaterialHPLC-UV, GC-MS
1-Chloro-3-fluoropropan-2-olUnreacted Starting MaterialGC-MS[1]
2-Fluoro-3-phenoxypropan-1-olIsomeric By-productHPLC-UV (requires good resolution from main peak)
High MW Species (e.g., Dimers)Side Reaction ProductsHPLC-UV
Toluene, Acetone, THF, etc.Residual SolventsHeadspace GC-MS[4]
Inorganic Salts (e.g., NaCl)Reagents / Work-upIon Chromatography or ICP-MS (if metals are a concern)[15]

References

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-fluoro-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-phenylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of aromatic fluoro compounds.
  • Cato Analysis. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Miki, A., Tsuchihashi, H., & Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237–245. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Publisso. (2025). Gas-chromatographic headspace analysis. The MAK Collection for Occupational Health and Safety. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of aromatic fluoro compounds.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2025). Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. Retrieved from [Link]

  • AAS. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • Springer. (2025). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of fluoronitrobenzene.
  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ScienceDirect. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. Retrieved from [Link]

  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Mass Spectrometry Techniques for the Characterization of 1-Fluoro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The robust characterization of pharmaceutical intermediates and active ingredients is critical for drug development and quality control. 1-Fluoro-3-phenoxypropan-2-ol is a key structural motif whose precise analytical determination is paramount. This guide provides a comprehensive comparison of two primary mass spectrometry-based methodologies for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of the data generated, offering field-proven insights for researchers, scientists, and drug development professionals. The guide concludes that while both techniques are viable, GC-EI-MS offers superior structural elucidation through detailed, reproducible fragmentation patterns, whereas LC-ESI-MS provides advantages in sensitivity and compatibility with complex matrices without derivatization.

Introduction: The Analytical Imperative for this compound

This compound (MW: 170.18 g/mol ) is a halogenated ether alcohol. Molecules within this class are significant in medicinal chemistry and material science. The presence of a fluorine atom, a phenoxy group, and a secondary alcohol imparts specific physicochemical properties that dictate the optimal analytical strategy. Accurate mass measurement and structural confirmation are non-negotiable for regulatory submission, impurity profiling, and metabolite identification.

Mass spectrometry is the cornerstone of molecular analysis due to its unparalleled sensitivity and specificity.[1] However, the choice of ionization source and separation technique dramatically influences the quality and nature of the data obtained. This guide will compare the "hard" ionization technique of Electron Ionization (EI), which provides rich, structurally significant fragmentation, with the "soft" ionization technique of Electrospray Ionization (ESI), which typically preserves the molecular ion.[2][3]

Physicochemical Properties & Predicted Mass Spectrometric Behavior

  • Structure: C₉H₁₁FO₂

  • Volatility: The presence of a hydroxyl group suggests it is a semi-volatile compound. Its boiling point is likely comparable to its non-fluorinated analog, 1-phenoxy-2-propanol (243 °C).[4] This makes it amenable to GC analysis, potentially with a heated inlet.

  • Polarity: The alcohol and ether functionalities make the molecule polar, suggesting good solubility in common LC-MS mobile phases like methanol and acetonitrile. This polarity is also conducive to protonation or adduct formation in ESI.[5]

  • Functional Groups & Fragmentation: The molecule contains several potential cleavage sites. Under the high-energy conditions of EI, fragmentation is expected at the C-C bond adjacent to the oxygen of the alcohol (α-cleavage) and cleavage of the ether bond.[6][7] In contrast, ESI is expected to primarily yield the protonated molecule [M+H]⁺. Tandem MS (MS/MS) would then be required to induce fragmentation for structural confirmation.

Comparative Mass Spectrometry Platforms: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is fundamentally a choice between analyzing the molecule in the gas phase versus the liquid phase.

  • Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS): This is a classic and powerful technique for the analysis of thermally stable and volatile or semi-volatile compounds.[8] EI is a highly energetic process that results in extensive and highly reproducible fragmentation, creating a unique "fingerprint" for the compound that can be searched against spectral libraries like NIST or MassBank.[9] For halogenated compounds, GC-MS is a standard analytical approach.[10][11]

  • Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): This is the workhorse of modern pharmaceutical analysis, ideal for polar and thermally labile compounds.[1] ESI is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺), providing accurate molecular weight information.[2] Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is fragmented through collision-induced dissociation (CID). LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[12][13]

Experimental Design & Protocols

This section outlines the step-by-step methodologies for analyzing this compound using both GC-MS and LC-MS platforms. The causality behind parameter selection is explained to ensure technical accuracy and reproducibility.

Experimental Workflow Overview

G cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow gc_prep Sample Preparation (Dilution in Ethyl Acetate) gc_inj GC Injection (Split/Splitless Inlet) gc_prep->gc_inj gc_sep Chromatographic Separation (e.g., DB-5ms column) gc_inj->gc_sep gc_ion Electron Ionization (EI) (70 eV) gc_sep->gc_ion gc_ms Mass Analysis (Quadrupole or TOF) gc_ion->gc_ms gc_data Data Analysis (Library Matching & Fragmentation) gc_ms->gc_data lc_prep Sample Preparation (Dilution in 50:50 ACN:H2O) lc_inj LC Injection (Autosampler) lc_prep->lc_inj lc_sep Chromatographic Separation (e.g., C18 column) lc_inj->lc_sep lc_ion Electrospray Ionization (ESI) (Positive Mode) lc_sep->lc_ion lc_ms MS/MS Analysis (Precursor Isolation & CID) lc_ion->lc_ms lc_data Data Analysis (Accurate Mass & Fragment Matching) lc_ms->lc_data

Caption: Comparative experimental workflows for GC-MS and LC-MS analysis.

Protocol 1: GC-EI-MS Analysis
  • Rationale: This protocol is designed to maximize volatility while ensuring thermal stability. Ethyl acetate is chosen as the solvent due to its volatility and compatibility with common GC stationary phases. A standard 70 eV electron energy is used to generate reproducible fragmentation patterns for library matching.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of ethyl acetate to create a 1 mg/mL stock solution. Prepare a working solution of 10 µg/mL by further dilution in ethyl acetate.

    • Instrumentation: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

    • GC Parameters:

      • Inlet: Split/splitless, operated in split mode (50:1) at 250°C. Rationale: Prevents column overloading and ensures sharp peaks.

      • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A robust, general-purpose column suitable for a wide range of semi-volatile compounds.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes. Rationale: Ensures good separation from any potential impurities and effective elution of the analyte.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 230°C.

      • Electron Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Acquisition Mode: Full Scan.

Protocol 2: LC-ESI-MS/MS Analysis
  • Rationale: This protocol leverages the polarity of the analyte for efficient ionization using ESI. A C18 column is a standard choice for retaining moderately polar compounds. The mobile phase is acidified with formic acid to promote protonation ([M+H]⁺) in positive ion mode. MS/MS is used to generate structural data.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock. Prepare a working solution of 1 µg/mL by further dilution in the same solvent mixture.

    • Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo G2-XS QTOF (or equivalent).

    • LC Parameters:

      • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm. Rationale: Provides excellent separation efficiency for small molecules.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 minutes. Hold at 95% B for 1 min. Return to 5% B and re-equilibrate for 1.5 min. Rationale: A standard gradient for eluting compounds of moderate polarity.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • MS Parameters:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Acquisition Mode: MS^E or Data-Dependent Acquisition (DDA) to acquire both precursor and fragment ion spectra.

      • Precursor Ion for MS/MS: m/z 171.08 [M+H]⁺.

      • Collision Energy: Ramp from 10-40 eV. Rationale: A collision energy ramp ensures a wide range of fragments are produced.

Data Interpretation and Fragmentation Analysis

The key difference between the two techniques lies in the fragmentation data produced.

  • GC-EI-MS Fragmentation: The 70 eV EI process will induce significant and predictable fragmentation. The fragmentation of the non-fluorinated analog, 1-phenoxy-2-propanol, shows a dominant peak at m/z 94 (phenol radical cation) and another significant peak at m/z 77 (phenyl cation).[14] We can predict a similar pathway for the fluorinated version.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a characteristic fragmentation for alcohols.[7][15] This would lead to the loss of a CH₂F radical, resulting in a resonance-stabilized ion.

    • Ether Bond Cleavage: The most likely fragmentation is the cleavage of the C-O bond of the ether, leading to the formation of a stable phenoxy radical and a charged propanol fragment, or vice versa. The charge will preferentially reside on the fragment with the lower ionization energy, which is typically the aromatic portion.

  • LC-ESI-MS/MS Fragmentation: In the ESI source, the primary ion observed will be the protonated molecule, [C₉H₁₁FO₂ + H]⁺, at m/z 171.0816. Fragmentation is then induced via CID.

    • Neutral Losses: Common losses from protonated molecules include stable neutral molecules like water (H₂O) from the alcohol group and formaldehyde (CH₂O).

    • Characteristic Fragments: Similar to EI, cleavage of the ether bond is expected, leading to the formation of protonated phenol (m/z 95.05) and other characteristic fragments.

Predicted Fragmentation Pathway Diagram

G cluster_EI Electron Ionization (EI) Fragmentation cluster_ESI ESI-MS/MS (CID) Fragmentation M_EI [C₉H₁₁FO₂]⁺˙ m/z 170 F1_EI [C₆H₅O]⁺˙ Phenol Cation Radical m/z 94 M_EI->F1_EI -C₃H₆FO˙ F2_EI [C₇H₆O]⁺˙ Tropylium Analog? m/z 106 M_EI->F2_EI -CH₂FOH F4_EI [C₃H₆FO]⁺ m/z 77 M_EI->F4_EI -C₆H₅O˙ F3_EI [C₆H₅]⁺ Phenyl Cation m/z 77 F1_EI->F3_EI -OH˙ M_ESI [C₉H₁₁FO₂ + H]⁺ m/z 171 F1_ESI [M+H - H₂O]⁺ m/z 153 M_ESI->F1_ESI -H₂O F2_ESI [C₆H₅OH + H]⁺ Protonated Phenol m/z 95 M_ESI->F2_ESI -C₃H₅FO F3_ESI [C₆H₅]⁺ Phenyl Cation m/z 77 F2_ESI->F3_ESI -H₂O

Caption: Predicted fragmentation pathways under EI and ESI-MS/MS (CID) conditions.

Performance Comparison

The selection of an analytical technique is always a trade-off based on the specific requirements of the analysis. The table below summarizes the key performance characteristics of each approach for this compound.

Parameter GC-EI-MS LC-ESI-MS/MS Rationale & Insights
Sensitivity Good (ng level)Excellent (pg to fg level)ESI is generally a more efficient ionization process for polar molecules, leading to lower detection limits.[3]
Selectivity GoodExcellentThe selectivity of MS/MS (using Multiple Reaction Monitoring, MRM) is superior to full scan GC-MS, especially in complex matrices.[13]
Structural Information ExcellentGood to ExcellentEI provides a rich, reproducible fragmentation pattern from a single analysis. ESI requires a dedicated MS/MS experiment to generate fragments.
Molecular Weight Confirmation Often weak or absent molecular ionExcellent, definitive [M+H]⁺The high energy of EI often leads to the complete fragmentation of the molecular ion for alcohols and ethers, whereas ESI excels at producing it.[2][6]
Library Searchability ExcellentLimited (depends on database)Extensive, standardized EI libraries (NIST, Wiley) exist. ESI-MS/MS libraries are growing but are less comprehensive and can be instrument-dependent.[9]
Sample Throughput ModerateHighUPLC/UHPLC systems offer very fast analysis times, often under 5 minutes per sample, compared to typical GC runs of 10-20 minutes.[12]
Matrix Effects LowModerate to HighESI is susceptible to ion suppression from co-eluting matrix components, which can affect quantification.[1]
Derivatization Requirement Potentially for improved peak shapeNot requiredWhile the target analyte is suitable for direct GC analysis, derivatizing the alcohol group could improve peak symmetry and thermal stability.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful and suitable techniques for the analysis of this compound, but they serve different analytical goals.

  • For definitive structural elucidation and identification (e.g., in chemical synthesis confirmation, reference standard characterization): GC-EI-MS is the recommended approach. The highly detailed and reproducible fragmentation pattern provides a robust fingerprint for the molecule, allowing for confident identification and differentiation from isomers. The ability to match against established spectral libraries is a significant advantage for unknown identification.

  • For high-sensitivity quantification in complex biological or environmental matrices (e.g., pharmacokinetic studies, impurity profiling, environmental monitoring): LC-ESI-MS/MS is the superior choice. Its exceptional sensitivity and the selectivity of MS/MS allow for trace-level detection and quantification with minimal sample cleanup. The direct analysis of polar compounds without derivatization streamlines the workflow and improves throughput.

Ultimately, a comprehensive characterization may involve the use of both techniques to leverage their orthogonal strengths: LC-MS for accurate mass and sensitive detection, and GC-MS for unambiguous structural confirmation via its standardized fragmentation pattern.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. National Center for Biotechnology Information. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.[Link]

  • Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples.[Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.[Link]

  • National Institutes of Health. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.[Link]

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.[Link]

  • ResearchGate. (n.d.). Alternative Eluent Composition for LC-MS Analysis of Perfluoroalkyl Acids in Raw Fish Samples.[Link]

  • CPAChem. (n.d.). Safety data sheet.[Link]

  • Analytical Chemistry. (n.d.). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.[Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.[Link]

  • PubMed Central. (n.d.). Identification of small molecules using accurate mass MS/MS search.[Link]

  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry.[Link]

  • National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.[Link]

  • Shimadzu. (n.d.). PFAS Analysis: Application Notebook.[Link]

  • (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.[Link]

  • Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers.[Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS.[Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

  • Agilent Technologies. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.[Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.[Link]

  • YouTube. (2025). Mass Spectrometry of Aliphatic Ethers.[Link]

  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.[Link]

Sources

The Cornerstone of Chiral Separation: The Chiral Stationary Phase (CSP)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Enantioseparation of 1-Fluoro-3-phenoxypropan-2-ol

A Senior Application Scientist's Comparative Guide to Method Development and Validation

For researchers and professionals in drug development, the stereospecific analysis of chiral compounds is not merely a regulatory hurdle but a fundamental component of understanding a drug's pharmacology and ensuring patient safety. This compound, a key chiral intermediate and structural analog to many beta-blockers, presents a common challenge: the accurate and robust separation of its enantiomers.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate their precise quantification.[3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the enantioseparation of this compound. Moving beyond a simple recitation of parameters, we will explore the causal relationships behind methodological choices, grounding our recommendations in the principles of chiral recognition and established validation practices.

Direct enantioseparation by HPLC is the most widely adopted and efficient strategy, obviating the need for derivatization that can introduce complexity and potential artifacts.[4] This approach relies on a Chiral Stationary Phase (CSP), which creates a transient, diastereomeric complex with each enantiomer of the analyte.[5] The stability of these complexes differs, leading to different retention times and, thus, separation.

The prevailing theory for this recognition is the "three-point interaction model," where one enantiomer establishes multiple simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, forming a more stable complex than its mirror image.

cluster_0 Chiral Stationary Phase (CSP) CSP Chiral Selector Surface Site A Site B Site C Enantiomer_R R-Enantiomer Interaction_R Weaker Interaction (Imperfect Fit) Shorter Retention Enantiomer_R->Interaction_R Enantiomer_S S-Enantiomer Interaction_S Stronger Interaction (3-Point Fit) Longer Retention Enantiomer_S->Interaction_S

Caption: The three-point interaction model for chiral recognition on a CSP.

Comparative Analysis of Chiral Separation Strategies

The choice of CSP and mobile phase is the most critical decision in developing a chiral separation method.[6] For an analyte like this compound, which contains a hydroxyl group, a phenyl ring, and an ether linkage, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with similar structures.[1][6][7]

StrategyChiral Stationary Phase (CSP)Typical Mobile PhaseKey AdvantagesKey Disadvantages
1. Normal Phase (Recommended) Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) - Chiralcel OD-H )n-Hexane / Isopropanol (IPA)High efficiency and selectivity for polar analytes; excellent track record with beta-blocker analogs.[7]Requires flammable non-polar solvents; analyte solubility can be a concern.
2. Polar Organic Mode Polysaccharide-based or Macrocyclic Glycopeptide (e.g., Chirobiotic V )Acetonitrile or Methanol (+/- additives)Good for compounds with intermediate polarity; faster analysis times; compatible with MS.[8]Selectivity can be lower than normal phase for some analytes.
3. Reversed Phase Polysaccharide-based (specifically designed for RP) or Macrocyclic GlycopeptideWater / Acetonitrile or Methanol (+/- buffers)Uses common, less hazardous solvents; ideal for polar compounds and LC-MS applications.[8]Often provides lower efficiency and resolution compared to normal phase for this compound class.
4. Indirect Method (Derivatization) Standard Achiral (e.g., C18)Varies based on derivativeUses standard, inexpensive columns; can enhance detectability.Requires an additional, validated reaction step; potential for racemization during derivatization.[6][9]

Expert Rationale: The normal phase approach using a cellulose-based CSP is designated as the primary recommendation. This is based on strong evidence from the successful separation of structurally analogous compounds, such as the phenoxy derivatives of 1-bromo-3-chloro-2-propanol, which were effectively resolved on a Chiralcel ODH column using a hexane/isopropanol mobile phase.[7] The hydrogen bonding capability of the alcohol group and potential π-π interactions with the phenoxy ring are well-exploited by the carbamate derivatives on the cellulose backbone in a non-polar environment.

Experimental Protocol: A Self-Validating System

This protocol describes a robust, validated method for the enantioseparation of this compound based on the recommended normal phase strategy. The inclusion of system suitability criteria ensures the method's performance is verified before each analytical run, making it a self-validating system.[10][11]

Instrumentation and Materials
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Analyte: Racemic this compound standard, individual enantiomer standards (if available).

Chromatographic Conditions
  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 270 nm (based on the phenoxy chromophore).

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Standard Stock Solution: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL (100 µg/mL).

System Suitability Testing (SST)

Before analyzing samples, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met[10][11]:

  • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak area of each enantiomer should be ≤ 2.0%.

Analysis Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability injections as described above.

  • Upon successful completion of SST, inject the sample solutions.

  • Identify the enantiomer peaks based on their retention times (if individual standards are available) or designate them as Peak 1 and Peak 2.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_Peak1 - Area_Peak2| / (Area_Peak1 + Area_Peak2)) * 100

Workflow Visualization

A 1. Mobile Phase Prep n-Hexane:IPA (90:10) C 3. System Equilibration Flow=1.0 mL/min, Temp=25°C A->C B 2. Standard Prep 100 µg/mL Racemate D 4. System Suitability Test (SST) 5 Replicate Injections B->D C->D 30 min E SST Criteria Met? Rs ≥ 2.0, T ≤ 1.5 D->E F 5. Sample Injection E->F Yes J STOP: Troubleshoot System E->J No G 6. Data Acquisition UV at 270 nm F->G H 7. Peak Integration & Identification G->H I 8. Calculation % Enantiomeric Excess H->I

Caption: HPLC analysis workflow from preparation to final calculation.

Conclusion and Further Insights

The successful enantioseparation of this compound is most reliably achieved using a direct HPLC method employing a polysaccharide-based chiral stationary phase, specifically a cellulose derivative like Chiralcel OD-H, under normal phase conditions. This approach provides high selectivity and is supported by data from closely related structural analogs.[7] The detailed protocol, integrated with stringent system suitability criteria, ensures that the method is not only effective but also robust and reproducible, meeting the high standards required in pharmaceutical analysis.[10][11]

For method optimization, the percentage of the alcohol modifier (isopropanol) in the mobile phase is the most critical parameter. Decreasing the IPA concentration will generally increase retention times and may improve resolution, while increasing it will shorten the analysis time, potentially at the cost of resolution.[6] Researchers should fine-tune this parameter to achieve baseline separation (Rs ≥ 2.0) with a practical run time.

References

  • Ahuja, S. (2011). Chiral Separations by Chromatography. Oxford University Press. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Tsai, S. T., Lin, C. E., & Ling, Y. C. (1994). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 41(3), 293-298. [Link]

  • Kašpar, M., Havlíková, L., & Klimeš, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-156. [Link]

  • Banoth, L., P, R. K., & T, P. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Journal of the Serbian Chemical Society, 81(10), 1131-1142. [Link]

  • Li, P., & Wang, C. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 454. [Link]

  • Russo, C., Giofrè, S. V., & Musumarra, G. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Molecules, 29(7), 1638. [Link]

  • Kulkarni, A. A., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(1), 47-51. [Link]

  • ResearchGate. (2023). Request PDF: Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. [Link]

  • Li, P., & Wang, C. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC - NIH. [Link]

  • Al-Majed, A. A. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. Journal of Chromatographic Science, 52(4), 347-361. [Link]

  • Li, T., & Row, K. H. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • Walash, M. I., et al. (2017). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Journal of Chromatographic Science, 55(8), 838-846. [Link]

  • Egginger, G., et al. (1993). Enantioselective bioanalysis of beta-blocking agents: focus on atenolol, betaxolol, carvedilol, metoprolol, pindolol, propranolol and sotalol. Biomedical Chromatography, 7(6), 277-295. [Link]

  • Rakibe, U., Patil, S., & Ramdasi, M. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 1-7. [Link]

  • Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Islam, M. R., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-9. [Link]

  • Al-Hazmi, G. A. (2014). HPLC-Fluorescence Method for the Enantioselective Analysis of Propranolol in Rat Serum Using Immobilized Polysaccharide-Based Chiral Stationary Phase. Chirality, 26(10), 626-633. [Link]

  • Separation Methods Technologies. (n.d.). Chiral HPLC Method Development. [Link]

  • Al-Othman, Z. A., et al. (2017). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Research Journal of Pharmacy and Technology, 10(9), 2959-2964. [Link]

Sources

A Comparative Guide to 1-Fluoro-3-phenoxypropan-2-ol Derivatives: Synthesis, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. This guide provides a comprehensive technical overview and comparative analysis of 1-Fluoro-3-phenoxypropan-2-ol derivatives, a class of compounds with significant potential in drug discovery. Drawing upon established synthetic methodologies and spectroscopic characterization techniques, we delve into the nuances of their preparation and explore their promising biological activities, particularly as antimicrobial agents and β-adrenergic blockers. This document serves as a practical resource, grounded in experimental data, to inform and guide researchers in the development of novel therapeutic agents based on this versatile fluorinated scaffold.

Synthetic Strategies: A Pathway to Fluorinated Phenoxypropanols

The synthesis of this compound derivatives can be efficiently achieved through a convergent approach, primarily involving the reaction of a substituted phenol with a fluorinated three-carbon building block. A common and effective strategy is the nucleophilic ring-opening of a fluorinated epoxide by a phenoxide ion. This method offers a high degree of control over the introduction of various substituents on the phenoxy ring, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

A general and adaptable synthetic protocol, inspired by the synthesis of related halo-propanol derivatives, is presented below. This multi-step process begins with the formation of a phenoxide, followed by its reaction with a fluorinated epoxide, and subsequent workup to yield the desired this compound derivative.

Experimental Protocol: General Synthesis of this compound Derivatives

Step 1: Phenoxide Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired substituted phenol (1.0 equivalent) in a suitable solvent such as acetone or toluene.

  • Add a base, for example, anhydrous potassium carbonate (1.5 equivalents), to the solution.

  • Reflux the mixture for 1-2 hours to ensure the complete formation of the corresponding phenoxide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Nucleophilic Ring-Opening of 3-Fluoro-1,2-epoxypropane

  • Cool the phenoxide solution to room temperature.

  • Add 3-fluoro-1,2-epoxypropane (1.1 equivalents) dropwise to the reaction mixture. Caution: Epoxides are reactive and should be handled with care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 12-24 hours. The reaction progress should be monitored by TLC.

Step 3: Workup and Purification

  • After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.

This synthetic approach is illustrated in the following workflow diagram:

SynthesisWorkflow phenol Substituted Phenol phenoxide Phenoxide Intermediate reaction Nucleophilic Ring-Opening phenol->reaction base Base (e.g., K₂CO₃) in Solvent base->reaction epoxide 3-Fluoro-1,2-epoxypropane epoxide->reaction workup Workup & Purification reaction->workup product This compound Derivative workup->product

Caption: General synthetic workflow for this compound derivatives.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Thorough characterization of the synthesized derivatives is paramount to confirm their structure and purity. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenoxy group, the methine proton of the propan-2-ol backbone (CH-OH), and the diastereotopic methylene protons adjacent to the fluorine atom (CH₂F) and the ether linkage (OCH₂). The coupling of the fluorine atom to the adjacent protons will result in characteristic splitting patterns (doublets of doublets).

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum provides direct evidence for the presence of the fluorine atom and its chemical environment. The chemical shift of the fluorine atom can be sensitive to the substitution pattern on the aromatic ring.[1]

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts (δ) / Peaks
¹H NMR (CDCl₃)~7.3-6.9 ppm (m, 5H, Ar-H), ~4.5 ppm (dd, 2H, CH₂F), ~4.2 ppm (m, 1H, CHOH), ~4.0 ppm (d, 2H, OCH₂), ~2.5 ppm (br s, 1H, OH)
¹³C NMR (CDCl₃)~158 ppm (Ar-C-O), ~130-115 ppm (Ar-C), ~84 ppm (d, ¹JCF ≈ 170 Hz, CH₂F), ~70 ppm (CHOH), ~69 ppm (OCH₂)
¹⁹F NMR (CDCl₃)~ -230 ppm (t, ³JHF ≈ 47 Hz)
IR (film, cm⁻¹)~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1240 (Ar-O stretch), ~1050 (C-F stretch)
MS (EI) m/z (%): 172 [M]⁺, 154, 107, 94, 77

Note: These are predicted values and may vary slightly in experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Under electron ionization (EI), this compound derivatives are expected to show a molecular ion peak [M]⁺. Characteristic fragmentation patterns include the loss of a fluoromethyl radical (•CH₂F), cleavage of the ether bond, and fragmentation of the aromatic ring.

Comparative Biological Activities

The introduction of a fluorine atom can significantly modulate the biological activity of phenoxypropanolamine scaffolds. Here, we compare the potential of this compound derivatives as antimicrobial agents and β-adrenergic blockers.

Antimicrobial Activity

Phenoxypropanolamine derivatives have been investigated for their antimicrobial properties. The presence of a fluorine atom can enhance antimicrobial activity due to increased lipophilicity, which may facilitate passage through microbial cell membranes.[2]

A comparative study of halogenated phenols has shown that the nature and position of the halogen substituent can significantly impact antimicrobial efficacy.[3] While specific data for this compound derivatives is limited, related studies on other fluorinated compounds suggest that they are promising candidates for further investigation. For instance, studies on fluorinated quinolones have demonstrated that the fluorine atom is crucial for their broad-spectrum antibacterial activity.[4]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Related Halogenated Compounds

CompoundStaphylococcus aureusEscherichia coliReference
4-Fluorophenol>1000>1000[2]
2,4-Dichlorophenol50100[3]
2,4,6-Triiodophenol520[3]
This compound (Hypothetical) TBD TBD

TBD: To be determined. This table highlights the potential for halogenation to influence antimicrobial activity and underscores the need for experimental evaluation of the title compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (antibiotic) and negative (no compound) controls.

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

This workflow is visualized in the following diagram:

MIC_Workflow start Prepare Compound Dilutions in 96-well plate inoculate Inoculate with Microbial Suspension start->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate at 37°C for 24h controls->incubate read Determine MIC (Lowest concentration with no visible growth) incubate->read

Sources

A Comparative Guide to 1-Fluoro-3-phenoxypropan-2-ol and Its Non-Fluorinated Analogs: A Physicochemical and Metabolic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modulating Molecular Properties

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms is a well-established method for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2][3] The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] This guide provides an in-depth, objective comparison of 1-Fluoro-3-phenoxypropan-2-ol with its principal non-fluorinated analog, 3-phenoxypropane-1,2-diol, and the related compound, 1-phenoxy-2-propanol.

The core structure, a phenoxypropanol moiety, is a key pharmacophore in various biologically active agents, notably as a backbone for many beta-adrenergic receptor antagonists (beta-blockers).[4][5] Understanding how a single fluorine atom modifies this common scaffold is critical for researchers aiming to fine-tune drug candidates for improved therapeutic profiles. This document will delve into the causality behind experimental choices, present detailed protocols for key comparative assays, and summarize the findings to empower researchers in their decision-making processes.

Comparative Analysis of Physicochemical Properties: Lipophilicity (LogP)

Rationale for Evaluation: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It governs the ability of a compound to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. Fluorination often increases lipophilicity, which can enhance membrane partitioning.[6][7][8] However, the effect can be context-dependent. Therefore, experimentally determining LogP is a foundational step in characterizing these analogs.

Experimental Protocol: LogP Determination via Shake-Flask Method

The "shake-flask" method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[9]

Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and water in n-octanol by mixing and allowing them to separate for at least 24 hours. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Dissolution: Dissolve a precisely weighed amount of the test compound (e.g., this compound) in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine the compound-containing phase with a specific volume of the other pre-saturated phase in a flask. A 1:1 volume ratio is common.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. A calculated LogP (cLogP) can also be determined using computational models.[10]

Workflow for LogP Determination

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Saturate n-octanol with water e1 Dissolve Compound in one phase p2 Saturate water with n-octanol e2 Combine Phases & Agitate e1->e2 e3 Centrifuge for Phase Separation e2->e3 a1 Sample Aqueous & Organic Layers e3->a1 a2 Quantify Concentration (e.g., HPLC) a1->a2 a3 Calculate P & LogP a2->a3

Caption: Workflow of the shake-flask method for LogP determination.

Comparative Lipophilicity Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3
This compoundC₉H₁₁FO₂170.18~1.5 (Estimated)
3-Phenoxypropane-1,2-diolC₉H₁₂O₃168.190.8[11]
1-Phenoxy-2-propanolC₉H₁₂O₂152.191.7[12]

Metabolic Stability Assessment

Rationale for Evaluation: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[13] A compound with low metabolic stability will be cleared rapidly from the body, resulting in a short half-life and potentially low bioavailability. Fluorination is a key strategy to enhance metabolic stability by "blocking" metabolically labile sites.[1][2] Replacing a C-H bond with a stronger C-F bond can prevent oxidation by cytochrome P450 (CYP) enzymes.[1][14]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of the parent compound when incubated with HLM, which are rich in Phase I metabolic enzymes like CYPs.[15]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of the test compounds and positive controls (e.g., testosterone, a high-clearance compound) in a suitable organic solvent like DMSO.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, HLM (e.g., at a final concentration of 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding the cofactor, NADPH (1 mM final concentration). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int) can be calculated.

Workflow for Microsomal Stability Assay

Metabolic_Stability_Workflow A Prepare Incubation Mixture (Buffer, HLM, Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Protein Precipitation & Centrifugation E->F G Analyze Supernatant via LC-MS/MS F->G H Calculate t½ and Cl_int G->H

Caption: Experimental workflow for determining metabolic stability.

Anticipated Comparative Metabolic Data
CompoundKey Metabolic SiteAnticipated Half-Life (t½) in HLMRationale
This compoundC-2 (Hydroxyl), Phenyl RingLongerThe C-F bond is highly stable. Fluorine at C-1 may sterically hinder oxidation at the adjacent C-2 hydroxyl group. The electron-withdrawing nature of fluorine can also deactivate the phenyl ring towards aromatic hydroxylation.[1][17]
3-Phenoxypropane-1,2-diolC-2 (Hydroxyl), Phenyl Ring, C-1 (Hydroxyl)ShorterThe presence of two hydroxyl groups and an unsubstituted phenyl ring provides multiple sites for Phase I oxidation and subsequent Phase II conjugation.
1-Phenoxy-2-propanolC-2 (Hydroxyl), Phenyl Ring, C-3 (Methyl)IntermediatePossesses fewer sites for metabolism than the diol but lacks the protective fluorine atom. The secondary alcohol and phenyl ring are common sites of oxidation.

Cytochrome P450 (CYP) Inhibition Potential

Rationale for Evaluation: Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and is crucial for predicting drug-drug interactions (DDIs).[18][19] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to toxic accumulation of the latter.

Experimental Protocol: In Vitro CYP Inhibition (IC50) Assay

This assay determines the concentration of a test compound required to inhibit 50% of the activity of a specific CYP isoform (IC50).[18][20]

Methodology:

  • Assay System: Use HLM or recombinant human CYP enzymes.

  • Incubation: Incubate the enzyme source with a specific, isoform-selective probe substrate (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9) and a range of concentrations of the test compound.[19]

  • Reaction Initiation and Termination: The reaction is initiated with NADPH and terminated after a short incubation period (e.g., 5-10 minutes) by quenching.

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using LC-MS/MS.

  • IC50 Calculation: The rate of metabolite formation is measured at each inhibitor concentration and compared to a vehicle control (0% inhibition). The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis s1 Combine HLM, Probe Substrate, & varying concentrations of Test Compound r1 Initiate with NADPH s1->r1 r2 Incubate at 37°C r1->r2 r3 Quench Reaction r2->r3 a1 Quantify Metabolite (LC-MS/MS) r3->a1 a2 Calculate % Inhibition vs. Control a1->a2 a3 Determine IC50 Value a2->a3

Caption: Workflow for determining the IC50 of a compound against CYP isoforms.

Anticipated CYP Inhibition Profile
CompoundPredicted IC50 ValuesRationale
This compoundPotentially lower (stronger inhibition)The increased lipophilicity could lead to higher affinity for the active sites of CYP enzymes, which are often hydrophobic.
3-Phenoxypropane-1,2-diolPotentially higher (weaker inhibition)Lower lipophilicity might result in weaker binding to the enzyme's active site compared to its fluorinated counterpart.
1-Phenoxy-2-propanolIntermediateLipophilicity is higher than the diol, suggesting it could be a more potent inhibitor, but the specific interactions will determine the outcome.

Discussion and Conclusion: The Impact of a Single Fluorine Atom

This comparative guide outlines the essential experimental framework for evaluating this compound against its non-fluorinated analogs. The strategic placement of a single fluorine atom in place of a hydroxyl group is predicted to yield significant, and often beneficial, changes to the molecule's profile.

  • Enhanced Lipophilicity: Replacing the polar hydroxyl group with a fluorine atom is expected to increase the LogP value. This modification can improve membrane permeability and absorption but may also increase binding to off-target hydrophobic pockets, such as those in CYP enzymes.

  • Improved Metabolic Stability: The primary anticipated advantage is a significant increase in metabolic stability. The strength of the C-F bond effectively blocks a potential site of metabolic oxidation, which is expected to increase the compound's half-life and bioavailability.[1][2]

  • Altered Enzyme Interactions: The increased lipophilicity and altered electronic profile of the fluorinated analog may lead to a stronger inhibition of CYP450 enzymes. This is a critical parameter to assess, as it highlights a potential trade-off between metabolic stability and the risk of drug-drug interactions.

References

  • Duggirala, S., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL.
  • National Center for Biotechnology Information. (n.d.). 1-Phenoxy-2-propanol. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-Fluoro-3-phenylpropan-2-ol. PubChem.
  • Ataman Kimya. (n.d.). PHENOXYPROPANOL (Propylene glycol phenyl ether).
  • Rogoza, A., et al. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Bio-protocol. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Google Patents. (n.d.). WO1997018184A1 - Fluorinated propranolol and related methods.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay. Enamine.
  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • National Center for Biotechnology Information. (n.d.). 3-Phenoxy-1,2-propanediol. PubChem.
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.
  • Journal of Medicinal Chemistry. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora.
  • Park, B. K., & Kitteringham, N. R. (n.d.).
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab.
  • Deranged Physiology. (2025). Beta-blockers. Deranged Physiology.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 1-Fluoro-3-phenoxypropan-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher in drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and intellectual property is secured. This guide provides an in-depth, practical comparison of analytical methodologies for the structural characterization of the novel chiral molecule, 1-Fluoro-3-phenoxypropan-2-ol.

While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will proceed from the foundational steps of its synthesis to a comprehensive, experience-driven comparison of X-ray crystallography with other powerful analytical techniques. We will leverage data from analogous structures to provide a robust predictive framework, offering researchers a clear roadmap for the characterization of this and similar chemical entities.

Part 1: Synthesis and Preliminary Characterization of this compound

A logical and efficient synthesis of the target compound is the necessary first step before any structural analysis can be undertaken. A plausible and commonly employed synthetic route involves the nucleophilic ring-opening of an epoxide.

Proposed Synthesis Workflow

A likely pathway to this compound is the reaction of phenol with epifluorohydrin. This reaction capitalizes on the nucleophilicity of the phenoxide ion and the electrophilicity of the epoxide ring.

Synthesis_Workflow Figure 1: Proposed Synthesis of this compound phenol Phenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., NaH, K2CO3) base->phenoxide product This compound phenoxide->product Nucleophilic Attack epifluorohydrin Epifluorohydrin epifluorohydrin->product workup Aqueous Workup & Purification product->workup

Caption: Figure 1: Proposed Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: To a solution of phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the reaction to stir for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Addition: Add epifluorohydrin (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Preliminary Spectroscopic Analysis

Before proceeding to the rigorous and often time-consuming process of crystallization, it is imperative to confirm the identity and purity of the synthesized compound using spectroscopic methods.

Technique Expected Observations for this compound Information Gained
¹H NMR Aromatic protons (multiplets, ~6.8-7.3 ppm), methine proton adjacent to hydroxyl and fluorine-bearing carbon (multiplet, ~4.0-4.5 ppm), diastereotopic methylene protons adjacent to the ether oxygen (multiplets, ~3.9-4.2 ppm), hydroxyl proton (broad singlet, variable ppm), methylene protons adjacent to fluorine (doublet of doublets, ~4.4-4.6 ppm).[1][2]Proton environment, connectivity through spin-spin coupling.
¹³C NMR Aromatic carbons (~110-160 ppm), carbon bearing the hydroxyl group (~70-75 ppm), carbon bearing the ether linkage (~70-75 ppm), carbon bearing the fluorine atom (~80-85 ppm, with C-F coupling).[3]Carbon skeleton, presence of key functional groups.
FTIR Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-3000 cm⁻¹), C-O-C (ether) stretch (~1050-1250 cm⁻¹), C-F stretch (~1000-1400 cm⁻¹).[4][5][6]Presence of key functional groups (hydroxyl, ether, aromatic ring, C-F bond).
Mass Spec. Molecular ion peak (M⁺) at m/z = 170.07. Characteristic fragments corresponding to the loss of water, and cleavage of the propanol backbone.[7][8]Molecular weight and fragmentation pattern, confirming elemental composition.

Part 2: The Definitive Answer: A Guide to X-ray Crystallography

While spectroscopic methods provide excellent information on connectivity and functional groups, X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional atomic arrangement of a molecule in the solid state.[9] This is the gold standard for structural elucidation.

Crystallization: The Art and Science

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For a chiral alcohol like this compound, several factors must be considered. The presence of a hydroxyl group allows for hydrogen bonding, which can be a powerful tool in directing crystal packing. The chirality of the molecule means that it can crystallize as a conglomerate (a mechanical mixture of enantiopure crystals) or a racemic compound (where both enantiomers are present in the unit cell).[10][11]

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thus increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For chiral molecules, techniques such as diastereomeric salt formation can be employed to resolve the enantiomers prior to crystallization, which can simplify the crystallization process and is often necessary for pharmaceutical applications.[12][13]

X-ray Diffraction Workflow

Xray_Workflow Figure 2: General Workflow for Single-Crystal X-ray Diffraction crystal Single Crystal Selection mount Crystal Mounting crystal->mount diffraction Data Collection (Diffraction Pattern) mount->diffraction xray X-ray Source xray->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: Figure 2: General Workflow for Single-Crystal X-ray Diffraction.

Once a suitable crystal is obtained, it is mounted and placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected.[14] The positions and intensities of the diffracted spots contain the information about the arrangement of atoms in the crystal lattice. Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map, which is then refined to produce the final, precise atomic model.[15]

Part 3: Comparative Analysis: X-ray Crystallography vs. Other Techniques

The choice of analytical technique depends on the specific question being asked. While X-ray crystallography provides the ultimate structural answer, other methods are often faster, require less sample, and can provide complementary information.

Decision_Tree Figure 3: Decision Tree for Structural Analysis start Need Structural Information? connectivity Connectivity & Functional Groups? start->connectivity three_d Absolute 3D Structure? start->three_d nmr_ftir_ms NMR, FTIR, Mass Spec connectivity->nmr_ftir_ms crystal_available Single Crystal Available? three_d->crystal_available xray X-ray Crystallography crystal_available->xray Yes alt_methods Consider 3DED or advanced NMR crystal_available->alt_methods No yes Yes no No

Caption: Figure 3: Decision Tree for Structural Analysis.

Head-to-Head Comparison
Parameter X-ray Crystallography NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry
Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[9]Atomic connectivity, electronic environment of nuclei, relative stereochemistry.[1]Presence of functional groups.[4]Molecular weight, elemental formula, fragmentation patterns.[16]
Sample State Single crystal.Solution.Solid, liquid, or gas.Solid, liquid, or gas (requires ionization).
Sample Amount Micrograms to milligrams.Milligrams.Micrograms to milligrams.Nanograms to micrograms.
Destructive? No.No.No.Yes.
Throughput Low (days to weeks, crystallization dependent).High (minutes to hours).High (minutes).High (minutes).
Key Advantage Unambiguous 3D structure.Rich information on solution-state structure and dynamics.Fast and simple for functional group identification.High sensitivity and accurate mass determination.
Key Limitation Requires high-quality single crystals.Can be complex to interpret for large molecules; does not directly give 3D structure.Limited structural information.Does not provide stereochemical information.
Emerging Alternatives

It is worth noting the rise of Three-Dimensional Electron Diffraction (3DED) , a powerful technique for determining the structure of small molecules from nanocrystals, which are often much easier to obtain than the larger crystals required for X-ray diffraction.[17] This technique is rapidly becoming a valuable tool when single-crystal X-ray diffraction is not feasible.

Conclusion

For the definitive structural elucidation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It is the only technique that can provide the precise, unambiguous three-dimensional atomic arrangement, which is critical for understanding its biological activity and for drug design. However, a pragmatic and efficient research workflow will always begin with synthesis and purification, followed by a suite of spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—to confirm the molecule's identity and purity. These preliminary analyses are faster, consume less material, and provide the foundational data that justifies the investment in the more demanding, yet ultimately more rewarding, endeavor of X-ray crystallography. This integrated approach, combining the strengths of multiple analytical techniques, represents the most robust and reliable path to comprehensive molecular characterization.

References

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. ILAR Journal, 49(3), 298–308.
  • Armstrong, D. W., et al. (2022).
  • Chemistry LibreTexts. (2023).
  • Filo. (2025). Synthesize Fluparoxan (1-(2-fluorophenoxy)-3-(propan-2-ylamino)propan-2-ol)
  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr.
  • Google Patents. (n.d.).
  • Pallaoro, A., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Analytical Chemistry, 87(15), 7896–7904.
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • Wikipedia. (n.d.). Phenyl glycidyl ether.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Wikipedia. (n.d.). Chiral resolution.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • Onyido, I., et al. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds. International Journal of Science and Research, 5(1), 1-10.
  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Google Patents. (n.d.).
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845–1856.
  • RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10398-10421.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • The Pharma Innovation Journal. (2024).
  • ResearchGate. (2022).
  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1735.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)
  • Technobis. (2022).
  • Valliscor. (2025).
  • ACS Publications. (n.d.). Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy. Analytical Chemistry, 63(8), 803–808.
  • IJCRT.org. (2025). X-Ray Crystallography-A Review.
  • Chegg.com. (2023). Solved Propan-2-ol (1pts)
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • IntechOpen. (2020).

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Fluoro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Fluoro-3-phenoxypropan-2-ol is a halogenated ether alcohol with potential applications in pharmaceutical synthesis and materials science. As with any novel chemical entity, its unambiguous characterization is a cornerstone of effective research and development. This guide provides a comprehensive overview of the analytical methodologies requisite for the structural elucidation, purity assessment, and physicochemical characterization of this molecule. The protocols and comparative data presented herein are designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each analytical choice. Our approach is grounded in the principles of scientific integrity, ensuring that each method contributes to a self-validating analytical workflow.

Part 1: Structural Elucidation and Verification

The primary objective is to confirm that the synthesized molecule is indeed this compound. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular structure and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] A suite of NMR experiments is necessary to piece together the complete structural puzzle of this compound.

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.[2]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.[1]

    • Number of Scans: 16.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30t2HAr-H (meta)Aromatic protons coupled to ortho and para protons.
~7.00t1HAr-H (para)Aromatic proton coupled to two meta protons.
~6.90d2HAr-H (ortho)Aromatic protons coupled to meta protons.
~4.50ddt1H-CH₂FCoupling to the geminal proton and the vicinal CH proton.
~4.40ddt1H-CH₂FCoupling to the geminal proton and the vicinal CH proton.
~4.15m1H-CH(OH)-Coupling to the adjacent CH₂F and CH₂O protons.
~4.05dd1H-CH₂O-Diastereotopic proton with geminal and vicinal coupling.
~3.95dd1H-CH₂O-Diastereotopic proton with geminal and vicinal coupling.
~2.50d1H-OHA broad singlet, which will exchange with D₂O.

¹³C NMR identifies the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.[3]

Experimental Protocol: ¹³C{¹H} NMR and DEPT-135

  • Sample Preparation: As for ¹H NMR.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: zgpg30 for ¹³C{¹H} and dept135 for DEPT-135.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2 seconds.[4]

    • Number of Scans: 1024 or more.

  • Data Processing: Standard Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR and DEPT-135 Data

Predicted Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
~158.0No signalAr-C (quaternary, C-O)
~129.5PositiveAr-CH (meta)
~121.0PositiveAr-CH (para)
~114.5PositiveAr-CH (ortho)
~85.0 (d, ¹JCF ≈ 170 Hz)Positive-CH₂F
~70.0Positive-CH(OH)-
~69.0Negative-CH₂O-

¹⁹F NMR is essential for confirming the presence of fluorine and providing information about its electronic environment.[5]

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: As for ¹H NMR.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Acquisition Parameters:

    • Spectral Width: A wide range, e.g., +50 to -250 ppm, is a good starting point.

    • Reference: An external standard such as CFCl₃ (0 ppm).

  • Data Processing: Standard processing. The key information is the chemical shift and the coupling to adjacent protons.

Predicted ¹⁹F NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ -230Triplet of triplets (tt)-CH₂F

2D NMR experiments like COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of the atoms.

G H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H scalar couplings HSQC HSQC H1->HSQC ¹JCH couplings HMBC HMBC H1->HMBC ⁿJCH couplings (n=2,3) C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Structure Final Structure F19->Structure Confirms F presence COSY->Structure Proton connectivity HSQC->Structure Direct C-H bonds HMBC->Structure Long-range C-H bonds

Mass Spectrometry: Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high resolution, the exact molecular formula.

HRMS is critical for unambiguously determining the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.[6][7]

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An Orbitrap or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Data Analysis: Compare the measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretical mass calculated for C₉H₁₁FO₂.

Predicted HRMS Data

IonCalculated Exact MassMeasured Exact MassMass Error (ppm)
[C₉H₁₁FO₂ + H]⁺171.0816(Experimental Value)< 5
[C₉H₁₁FO₂ + Na]⁺193.0635(Experimental Value)< 5

GC-MS provides information about the molecular weight and the fragmentation pattern, which can be used to further confirm the structure. It is also an excellent tool for purity assessment.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm).[8]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Predicted GC-MS Fragmentation Data

m/zPossible Fragment Identity
170[M]⁺ (Molecular Ion)
139[M - CH₂F]⁺
94[C₆H₅OH]⁺ (Phenol)
77[C₆H₅]⁺ (Phenyl)

Part 2: Purity and Impurity Profiling

Assessing the purity of a compound is crucial. Chromatographic techniques are the primary methods for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust method for determining the purity of volatile compounds. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component.

G cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis Sample Dissolve in Volatile Solvent Injection Injection Sample->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Purity Integration->Calculation

Chiral High-Performance Liquid Chromatography (HPLC)

Since this compound contains a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers.[9]

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

Expected Outcome: A racemic mixture will show two peaks of equal area, corresponding to the two enantiomers. The enantiomeric excess (ee) can be calculated from the peak areas.

Part 3: Physicochemical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3600-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
3000-2850C-H stretch (aliphatic)
1600, 1490C=C stretch (aromatic)
1240C-O stretch (aryl ether)
1100C-O stretch (alcohol)
1050C-F stretch
Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the purity of a crystalline solid.[10] A sharp melting peak indicates high purity.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program: Heat the sample from room temperature to a temperature above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

Expected Outcome: A thermogram showing an endothermic peak corresponding to the melting of the compound. The onset of the peak is typically reported as the melting point.

Integrated Analytical Workflow

The comprehensive characterization of this compound requires an integrated approach where the results from each technique complement and validate the others.

G Start Synthesized Compound NMR NMR Suite (¹H, ¹³C, ¹⁹F, 2D) Start->NMR HRMS HRMS Start->HRMS GCMS GC-MS Start->GCMS FTIR FTIR Start->FTIR GC_FID GC-FID Start->GC_FID Chiral_HPLC Chiral HPLC Start->Chiral_HPLC DSC DSC Start->DSC Structure Structural Confirmation NMR->Structure HRMS->Structure GCMS->Structure FTIR->Structure PhysChem Physicochemical Properties FTIR->PhysChem Purity Purity Assessment GC_FID->Purity Chiral_HPLC->Purity DSC->Purity DSC->PhysChem

References

  • Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation. [Link]

  • LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Mettler Toledo. DSC purity determination. [Link]

  • Hyun, M. H. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

  • KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • University of Calicut. 13C NMR spectroscopy. [Link]

  • Cobas, C., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

  • Analytice. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID. [Link]

  • Metabo-Profile. What is high-resolution mass spectrometry for determining molecular formulas?. [Link]

  • University of Potsdam. Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2009). DSC Studies on Organic Melting Temperature Standards. [Link]

  • El-Jimenez, M., et al. (2010). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • ResearchGate. (2024). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. [Link]

  • University of Edinburgh. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Oasmaa, A., et al. (2012). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. [Link]

  • YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]

  • OpenStax. Spectroscopy of Ethers. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Reddit. (2024). Chiral alcohol separation. [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. [Link]

  • PubMed Central. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Chemistry LibreTexts. (2021). 13C-NMR Spectroscopy. [Link]

Sources

A Comparative Analysis of Fluorinated and Chlorinated Phenoxypropanols in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Halogenation on Physicochemical Properties, Biological Activity, and Metabolic Stability

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the various tools at the disposal of a drug designer, halogenation stands out as a powerful strategy to modulate a molecule's properties. The introduction of fluorine or chlorine, in particular, can profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its affinity for its biological target. This guide provides an in-depth comparative study of fluorinated versus chlorinated phenoxypropanols, a common scaffold in many β-adrenergic receptor antagonists (beta-blockers), offering researchers, scientists, and drug development professionals a comprehensive understanding of the nuanced effects of these two key halogens.

The Rationale for Halogenation: A Tale of Two Atoms

The decision to incorporate fluorine or chlorine into a drug candidate is driven by their distinct physicochemical properties. Fluorine, the most electronegative element, is small in size (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å). This allows it to often act as a "super hydrogen," introducing polarity and altering electronic properties with minimal steric hindrance.[1] The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

Chlorine, while also an electronegative halogen, is larger (van der Waals radius of 1.74 Å) and more polarizable than fluorine.[1] The carbon-chlorine (C-Cl) bond is weaker than the C-F bond, making it potentially more susceptible to metabolic cleavage. However, the larger size and greater polarizability of chlorine can lead to different and sometimes more favorable interactions with a biological target.[1]

Physicochemical Properties: A Head-to-Head Comparison

The choice between fluorine and chlorine substitution significantly impacts key physicochemical properties that govern a drug's behavior in a biological system. These properties include lipophilicity (logP), acid dissociation constant (pKa), and solubility.

PropertyGeneral Impact of FluorinationGeneral Impact of ChlorinationKey Considerations
Lipophilicity (logP) Generally increases lipophilicity, but to a lesser extent than chlorine. Can sometimes decrease lipophilicity depending on the molecular context.Significantly increases lipophilicity.The position of the halogen on the aromatic ring is crucial. Increased lipophilicity can enhance membrane permeability but may also increase binding to plasma proteins and lead to off-target effects.
Acidity/Basicity (pKa) The high electronegativity of fluorine can lower the pKa of nearby acidic protons and decrease the basicity of adjacent amines.[2]Chlorine also has an electron-withdrawing effect that can lower pKa values, but to a lesser extent than fluorine.Changes in pKa can dramatically affect a drug's ionization state at physiological pH, influencing its solubility, absorption, and receptor binding.
Solubility Fluorinated compounds are often more soluble than their chlorinated counterparts.[3]Chlorinated compounds tend to have lower aqueous solubility due to their increased lipophilicity.[3]Poor solubility can be a major hurdle in drug development, affecting formulation and bioavailability.

Table 1. Comparative Impact of Fluorination and Chlorination on Key Physicochemical Properties.

Biological Activity: Unraveling the Structure-Activity Relationship (SAR)

The phenoxypropanolamine scaffold is a cornerstone of many beta-blockers, which act by antagonizing β-adrenergic receptors. The substitution of fluorine or chlorine on the aromatic ring can significantly alter the compound's affinity and selectivity for these receptors.

A large-scale analysis of matched molecular pairs, where the only difference is the substitution of fluorine for chlorine, revealed that chlorinated compounds were, on average, slightly more active than their fluorinated counterparts in terms of binding constants (pIC50).[4] The mean pIC50 for chlorinated compounds was 6.29, while for fluorinated compounds it was 6.26, corresponding to a roughly 10-12% increase in binding constant for the chlorinated analogs.[4] This difference was found to be statistically significant.[4]

However, this is a general trend, and the specific impact of halogenation is highly dependent on the local environment of the binding pocket.[3] In cases where the binding pocket is sterically constrained, the smaller size of fluorine may be advantageous.[3] Conversely, the greater polarizability of chlorine can lead to stronger van der Waals interactions or even halogen bonding, enhancing binding affinity where space allows.[1]

For instance, in the development of inhibitors for the hepatitis B core protein, a 2-chloro-3-fluoro substitution pattern was well-tolerated and led to high activity, whereas a 2,3-dichloro substitution resulted in an inactive compound, suggesting a tight binding pocket that could not accommodate the larger chlorine atom at the 3-position.[1]

Metabolic Stability: The C-F Bond's Strength as an Asset

A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[2] This can prolong the drug's half-life and improve its oral bioavailability. The use of fluorine is often associated with improved metabolic stability, selectivity, and solubility.[2]

While chlorinated compounds can also exhibit enhanced metabolic stability compared to their non-halogenated analogs, the C-Cl bond is more susceptible to metabolic attack than the C-F bond. The degradation of some beta-blockers during water chlorination involves halogenation, hydroxylation, and dealkylation.[5]

Experimental Protocols

To empirically determine the comparative performance of fluorinated and chlorinated phenoxypropanols, a series of well-defined experiments are necessary.

Synthesis of Halogenated Phenoxypropanolamines

The general synthesis of aryloxypropanolamines, the class of compounds to which many beta-blockers belong, typically involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.[6][7]

Experimental Workflow: Synthesis of Halogenated Phenoxypropanolamines

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amine Addition cluster_2 Step 3: Purification A Halogenated Phenol (e.g., 4-fluorophenol or 4-chlorophenol) E Halogenated Glycidyl Ether Intermediate A->E B Epichlorohydrin B->E C Base (e.g., NaOH) C->E D Solvent (e.g., H2O) D->E F Halogenated Glycidyl Ether Intermediate I Halogenated Phenoxypropanolamine F->I G Amine (e.g., Isopropylamine) G->I H Solvent (e.g., Ethanol) H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Purified Halogenated Phenoxypropanolamine K->L

Caption: General synthetic scheme for halogenated phenoxypropanolamines.

Step-by-Step Synthesis Protocol:

  • Epoxide Formation:

    • Dissolve the halogenated phenol (e.g., 4-fluorophenol or 4-chlorophenol) in a suitable solvent such as water or ethanol.

    • Add a base, for example, sodium hydroxide, to form the corresponding phenoxide.

    • Add epichlorohydrin dropwise to the reaction mixture while maintaining a controlled temperature.

    • Stir the reaction mixture until the formation of the halogenated glycidyl ether intermediate is complete, as monitored by thin-layer chromatography (TLC).

    • Extract the intermediate using an organic solvent and purify if necessary.

  • Amine Addition:

    • Dissolve the purified halogenated glycidyl ether in a suitable solvent like ethanol.

    • Add the desired amine (e.g., isopropylamine) to the solution.

    • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel to obtain the final halogenated phenoxypropanolamine.[6]

Determination of Physicochemical Properties

pKa Determination via Potentiometric Titration:

  • Prepare a 1mM solution of the drug substance.[8]

  • Place the solution in a reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode.[8][9]

  • Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on the nature of the analyte.[8][9]

  • Record the pH values at regular intervals of titrant addition.[8][9]

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point.[9]

In Vitro Biological Evaluation

Beta-Adrenergic Receptor Binding Assay:

  • Prepare cell membranes from a cell line expressing the target beta-adrenergic receptor subtype.

  • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound (fluorinated or chlorinated phenoxypropanol).

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Metabolic Stability Assay
  • Incubate the test compound (fluorinated or chlorinated phenoxypropanol) at a known concentration with liver microsomes (human or other species) and NADPH (a cofactor for cytochrome P450 enzymes).

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[10]

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Mechanism of Action: A Look at the Beta-Adrenergic Signaling Pathway

Phenoxypropanolamine beta-blockers exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors.[11] This blockade attenuates the downstream signaling cascade that is normally initiated upon receptor activation.

Beta-Adrenergic Receptor Signaling Pathway

G cluster_0 cluster_1 cluster_2 A Catecholamine (Adrenaline/Noradrenaline) C β-Adrenergic Receptor (GPCR) A->C Activates B Halogenated Phenoxypropanol (Antagonist) B->C Blocks D G-protein (Gs) C->D Activates E Adenylyl Cyclase D->E Activates G cAMP F ATP F:e->G:w Converts H Protein Kinase A (PKA) G->H Activates I Phosphorylation of Cellular Proteins H->I Catalyzes J Physiological Response (e.g., Increased Heart Rate) I->J Leads to

Caption: Simplified schematic of the beta-adrenergic receptor signaling pathway and the inhibitory action of halogenated phenoxypropanols.

The binding of a catecholamine agonist to the β-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change that activates the associated Gs protein.[12] The activated Gs protein then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[12] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to the characteristic physiological responses, such as an increase in heart rate and contractility.[12]

Fluorinated and chlorinated phenoxypropanols, by acting as antagonists, occupy the receptor's binding site without activating it, thereby preventing the initiation of this signaling cascade. The subtle differences in their physicochemical properties, stemming from the choice of halogen, can influence their binding affinity and residence time at the receptor, ultimately affecting their potency and duration of action. For example, the greater electronegativity of fluorine might lead to stronger electrostatic interactions with specific residues in the binding pocket, while the larger size of chlorine could result in more extensive van der Waals contacts.

Conclusion: A Strategic Choice in Drug Design

The decision to employ fluorine or chlorine in the design of phenoxypropanol derivatives is a strategic one, with each halogen offering a unique set of advantages and disadvantages. Fluorine often provides a route to enhanced metabolic stability and can fine-tune electronic properties with minimal steric impact. Chlorine, on the other hand, can provide a greater boost in lipophilicity and may engage in different, potentially more potent, binding interactions.

A thorough understanding of the comparative effects of these halogens, supported by robust experimental data, is crucial for the rational design of new therapeutic agents. By carefully considering the interplay between physicochemical properties, biological activity, and metabolic stability, medicinal chemists can harness the power of halogenation to develop safer and more effective drugs.

References

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. [Link]

  • Summerfield, C. J., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Negreira, N., et al. (2012). Reaction of β-blockers and β-agonist pharmaceuticals with aqueous chlorine. Investigation of kinetics and by-products by liquid chromatography quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1249, 123-132. [Link]

  • O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In book: Drug Bioavailability (pp. 119-158). [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Application Compendium. [Link]

  • Regalado, E. L., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 172, 233-239. [Link]

  • Farzam, K., & Lakhkar, A. D. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing. [Link]

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. [Link]

  • Bermúdez, E. R., et al. (2006). A comparative study of the physicochemical properties of perfluorinated and hydrogenated amphiphiles. The Journal of Physical Chemistry B, 110(43), 21699-21706. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Al-Talla, Z. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1021-1033. [Link]

  • De Arcangelis, V., & Yuan, C. (2015). Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... ResearchGate. [Link]

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

  • Adejare, A., et al. (1997). Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine. Pharmaceutical Development and Technology, 2(2), 157-163. [Link]

  • Dr. Hanan. (2020, July 12). Beta blockers Pharmacology, SAR, Structure, IUPAC & Synthesis: Angina Pectoris Part 3 [Video]. YouTube. [Link]

  • Kar, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 803-810. [Link]

  • Shanks, R. G. (2003). Comparison of some properties of pronethalol and propranolol. Journal of the Royal Society of Medicine, 96(10), 507-510. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]

  • Wikipedia contributors. (2024, October 28). Adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Scribd. (n.d.). SAR of B Blockers. [Link]

  • Dr. Matt & Dr. Mike. (2022, March 27). Adrenergic Receptors - CHEAT SHEET! [Video]. YouTube. [Link]

  • El-Gindy, A., et al. (2005). Determination of pK(a) values of basic new drug substances by CE. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 57-64. [Link]

  • Wikipedia contributors. (2024, September 10). Discovery and development of beta-blockers. In Wikipedia, The Free Encyclopedia. [Link]

  • Cole, S. W., & Varki, A. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201-1206. [Link]

  • Bagheri, A. A., et al. (2025). Comparison of the interaction between propranolol hydrochloride (PPL) with anionic surfactant and cationic surface active ionic liquid in micellar phase. Journal of Molecular Liquids, 400, 124443. [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 1(1), 3-10. [Link]

  • Bermúdez, E. R., et al. (2006). A comparative study of the physicochemical properties of perfluorinated and hydrogenated amphiphiles. PubMed. [Link]

  • Wikipedia contributors. (2024, November 1). Sarin. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Fluoro-3-phenoxypropan-2-ol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile Analysis: Understanding the "Why" Behind the "How"

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards associated with 1-Fluoro-3-phenoxypropan-2-ol is paramount. This proactive assessment informs every subsequent step, ensuring the safety of laboratory personnel and the protection of the environment.

Based on the structural motifs of this compound, we can infer the following potential hazards:

  • Flammability: The presence of a propanol backbone suggests that the compound is likely a combustible or flammable liquid.[1][2][3] Similar compounds, such as 1-Phenoxy-2-propanol, are classified as flammable liquids.[1] Therefore, it is crucial to handle this compound away from ignition sources.

  • Eye Irritation: The SDS for the closely related 1-Phenoxypropan-2-ol indicates that it causes serious eye irritation.[4][5] It is reasonable to assume that this compound poses a similar risk.

  • Hazards of Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, which can make these compounds environmentally persistent.[6] Furthermore, incomplete combustion of fluorinated organic compounds can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF).[7] This is a critical consideration for the final disposal method.

  • General Organic Compound Hazards: As with many organic solvents, inhalation of vapors and skin contact should be minimized.[3]

The following table summarizes the key hazard considerations for this compound, based on data from analogous compounds.

Hazard CategoryInferred Risk for this compoundRationale and Key Considerations
Physical Hazards Likely Flammable/Combustible LiquidBased on the propanol structure and data for similar compounds.[1] Avoid heat, sparks, and open flames.
Health Hazards Potential for Serious Eye IrritationBased on data for 1-Phenoxy-2-propanol.[4][5] Always wear appropriate eye protection.
Potential for Skin and Respiratory IrritationGeneral precaution for organic chemicals.[3] Minimize contact and use in a well-ventilated area.
Environmental Hazards Potential for PersistenceThe carbon-fluorine bond is highly stable.[6]
Special Hazards Formation of Hydrogen Fluoride upon CombustionA significant risk associated with the thermal decomposition of fluorinated compounds.[7]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final disposition.

Step 1: Immediate In-Lab Handling and Waste Segregation

The foundation of proper disposal begins with meticulous practices within the laboratory.

  • Personal Protective Equipment (PPE): At a minimum, personnel handling this compound waste should wear:

    • Chemical splash goggles and a face shield.[6]

    • Gloves with appropriate chemical resistance (consult manufacturer's compatibility charts).[6]

    • A flame-resistant lab coat.[6]

  • Waste Container:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic solvents.

    • The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".

    • Never mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5]

  • Accumulation:

    • Keep the waste container closed except when adding waste.

    • Store the container in a well-ventilated area, away from heat and ignition sources.[2]

    • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 2: Hazardous Waste Characterization and Classification

Properly classifying the waste is a legal and safety requirement.

  • Regulatory Framework: The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[8][9]

  • Waste Codes: Based on its likely characteristics, this compound waste may be classified under the following EPA hazardous waste codes:

    • D001 (Ignitability): If the flash point is below 140°F (60°C). This is a strong possibility given its structure.

    • F-listed waste: If it is a spent solvent from a listed process. For example, F002 includes certain spent halogenated solvents.[8]

  • Consultation: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to ensure accurate waste characterization and assignment of the correct waste codes.

Step 3: Final Disposal - The Role of Professional Waste Management

The final disposition of this compound must be handled by a licensed hazardous waste disposal facility.

  • Incineration: High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[10] This process is designed to achieve complete destruction of the organic molecule. However, due to the fluorine content, the incinerator must be equipped with appropriate scrubbers to neutralize the resulting hydrogen fluoride gas.[10]

  • Landfill: Land disposal of liquid hazardous waste is highly restricted and generally not a suitable option for this compound.[10]

  • Documentation: Ensure that all required documentation, including a hazardous waste manifest, is completed accurately and accompanies the waste shipment. This creates a "cradle-to-grave" record of the waste's journey.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_Admin Administrative & Logistical Steps cluster_Final Final Disposition A 1. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B 2. Segregate Waste in a Labeled, Compatible Container A->B C 3. Store Container in a Ventilated Area, Away from Ignition Sources B->C D 4. Characterize Waste (Consult SDS of Analogs, EHS) C->D Transition to Disposal Protocol E 5. Assign EPA Waste Codes (e.g., D001, F-listed) D->E F 6. Arrange for Pickup by a Certified Hazardous Waste Vendor E->F G 7. High-Temperature Incineration with Acid Gas Scrubbing F->G Shipment to TSDF* H 8. Complete Hazardous Waste Manifest G->H I *TSDF: Treatment, Storage, and Disposal Facility

Caption: A workflow for the safe disposal of this compound.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[6]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team and EHS department.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

Conclusion: A Commitment to Safety and Stewardship

The responsible management of laboratory chemicals is a cornerstone of scientific integrity and professional practice. While the absence of a specific SDS for this compound presents a challenge, a robust disposal plan can be formulated by applying fundamental principles of chemical safety and adhering to regulatory guidelines. By understanding the potential hazards, implementing a systematic disposal workflow, and being prepared for emergencies, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment.

References

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Standard Operating Procedure for Fluorine Gas. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Criteria for a recommended standard... occupational exposure to DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, January 22). FLUORINE. Retrieved from [Link]

  • University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Classifying hazardous chemicals. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenoxypropanediol, 538-43-2. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-Fluoro-3-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, we often work with novel chemical entities. 1-Fluoro-3-phenoxypropan-2-ol is one such compound, and while its unique properties hold significant promise, the absence of comprehensive safety data necessitates a meticulous and cautious approach to its handling. This guide is structured to provide you with the essential, immediate safety and logistical information required to manage this chemical responsibly in a laboratory setting. Our primary goal is to ensure your safety by treating this compound with the respect it deserves, assuming a hazard profile informed by analogous structures until more specific data becomes available.

Understanding the Hazard Profile: An Evidence-Based Approach
  • Baseline Hazard (from 1-Phenoxypropan-2-ol): The non-fluorinated parent compound, 1-Phenoxypropan-2-ol, is known to cause serious eye irritation and is classified as a combustible liquid.[1] We must assume, at a minimum, that this compound shares these characteristics.

  • Impact of Fluorination: The introduction of a fluorine atom can significantly alter the toxicological and reactivity profile of a molecule. Analogous fluorinated propanols are often classified as flammable liquids that can cause skin irritation and may be harmful if inhaled or absorbed through the skin.[2] Furthermore, a critical consideration for many organofluorine compounds is the potential for the release of highly toxic and corrosive hydrogen fluoride (HF) gas upon thermal decomposition.[3]

Therefore, we will operate under the precautionary principle that this compound is a flammable liquid, a severe eye and skin irritant, potentially toxic by inhalation and dermal contact, and can decompose to produce hydrogen fluoride.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling a substance with an unconfirmed hazard profile, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides protection against splashes of the chemical and potential skin irritation. The use of double gloves offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a face shield.Protects against splashes that could cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Body Protection Flame-resistant lab coat.Protects against splashes and potential ignition from flammable liquids.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a certified chemical fume hood, or if there is a risk of aerosol generation.Protects against the inhalation of potentially harmful vapors.

A note on glove selection: While nitrile and neoprene are generally good choices for many organic chemicals, it is always best practice to consult a glove compatibility chart for the specific class of chemicals you are working with.

Operational Plan: From Receipt to Use

A systematic approach to the handling of this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, any known hazard warnings, and the date of receipt.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] The storage location should be in a designated cabinet for flammable liquids. Ensure the container is tightly closed.

Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. Have a spill kit and emergency contact information readily available.

  • Dispensing: When transferring the liquid, use a bottle carrier for transport.[5] Dispense the chemical slowly and carefully to avoid splashing.

  • Experimental Use: During your experiment, keep the container of this compound capped when not in use.

  • Post-Experiment: After use, securely cap the container and decontaminate any surfaces that may have come into contact with the chemical.

Disposal Plan: Responsible Waste Management

As with any hazardous chemical, the disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations.

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed waste container. This includes any contaminated gloves, paper towels, or other disposable materials.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

  • Do Not Mix: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Spill: In the case of a spill, evacuate the immediate area and notify your supervisor and institutional safety personnel.[6] Do not attempt to clean up a large spill without proper training and equipment.

Given the potential for hydrogen fluoride formation, it is prudent to have a 2.5% calcium gluconate gel available as a first aid measure for skin contact, to be administered by trained personnel.[7]

Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal RiskAssessment Assess Risks (Assume Hazardous) PPE Don Appropriate PPE RiskAssessment->PPE EmergencyPrep Prepare Emergency Equipment PPE->EmergencyPrep Dispense Dispense Chemical EmergencyPrep->Dispense Experiment Conduct Experiment Dispense->Experiment PostUse Secure & Decontaminate Experiment->PostUse CollectWaste Collect Waste PostUse->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste StoreWaste Store for Pickup LabelWaste->StoreWaste

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.